molecular formula C22H22N2O3 B15567083 DCZ5418

DCZ5418

Numéro de catalogue: B15567083
Poids moléculaire: 362.4 g/mol
Clé InChI: DZGUDPKHBIPNCC-MTIDIVMFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

DCZ5418 is a useful research compound. Its molecular formula is C22H22N2O3 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C22H22N2O3

Poids moléculaire

362.4 g/mol

Nom IUPAC

(3aR,4S,7R,7aS)-3a,7a-dimethyl-2-[4-(pyridin-4-ylmethyl)phenyl]-4,5,6,7-tetrahydro-4,7-epoxyisoindole-1,3-dione

InChI

InChI=1S/C22H22N2O3/c1-21-17-7-8-18(27-17)22(21,2)20(26)24(19(21)25)16-5-3-14(4-6-16)13-15-9-11-23-12-10-15/h3-6,9-12,17-18H,7-8,13H2,1-2H3/t17-,18+,21+,22-

Clé InChI

DZGUDPKHBIPNCC-MTIDIVMFSA-N

Origine du produit

United States

Foundational & Exploratory

The Mechanism of Action of DCZ5418: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCZ5418 is a novel, semi-synthetic derivative of cantharidin (B1668268), a natural compound known for its anti-proliferative properties.[1] Developed as a potent and selective inhibitor of Thyroid Hormone Receptor Interacting Protein 13 (TRIP13), this compound has demonstrated significant anti-multiple myeloma (MM) activity in both in vitro and in vivo preclinical models.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, the signaling pathways it modulates, and the key experimental data supporting its therapeutic potential.

Core Mechanism of Action: TRIP13 Inhibition

The primary mechanism of action of this compound is the inhibition of TRIP13, an AAA+ ATPase that plays a critical role in the spindle assembly checkpoint and DNA damage repair.[2] Overexpression of TRIP13 has been implicated in the progression of several cancers, including multiple myeloma, making it a compelling target for therapeutic intervention.[2]

Molecular docking studies have revealed that this compound has a strong binding affinity for the ATP-binding pocket of TRIP13.[1] This interaction inhibits the ATPase activity of TRIP13, disrupting its function in protein remodeling and cellular signaling.

Modulation of the TRIP13-MAPK-YWHAE Signaling Pathway

Recent studies have elucidated that the anti-myeloma effects of TRIP13 inhibition by compounds like this compound are mediated through the TRIP13-MAPK-YWHAE signaling pathway. TRIP13 interacts with 14-3-3 protein epsilon (YWHAE), and this complex plays a role in the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. By inhibiting TRIP13, this compound disrupts the formation or function of the TRIP13/YWHAE complex, leading to the downregulation of the ERK/MAPK signaling axis. This inhibition of MAPK signaling is crucial for the observed anti-proliferative and pro-apoptotic effects of this compound in multiple myeloma cells.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound in Multiple Myeloma Cell Lines

Cell LineIC50 (µM)
H929R8.47
OCI-My54.32
ARP-13.18

Data sourced from BioWorld article citing Dong, S. et al. Bioorg Med Chem Lett 2024, 98:e139.

Table 2: Binding Affinity and In Vivo Efficacy

ParameterValueComparison
Binding Affinity (Kd)
This compound - TRIP1315.3 µMStronger binding than DCZ-0415
DCZ-0415 - TRIP1357.0 µM
In Vivo Xenograft Model
This compound Dosage15 mg/kg (i.p., once daily)Lower effective dose than DCZ0415
DCZ0415 Dosage25 mg/kg
Acute Toxicity
This compoundLess toxic than cantharidin

Data on Kd and in vivo dosage are from a BioWorld article and a PubMed abstract citing Dong, S. et al.

Key Experimental Methodologies

Detailed experimental protocols for the characterization of this compound are outlined below. These protocols are based on standard methodologies employed in the field and are intended to provide a comprehensive understanding of the experimental basis for the reported findings.

Cell Viability Assay (CCK-8)

This assay is used to determine the cytotoxic effects of this compound on multiple myeloma cell lines.

Protocol:

  • Cell Seeding: Plate multiple myeloma cells (e.g., H929R, OCI-My5, ARP-1) in 96-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

  • CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (vehicle-treated) cells and determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is employed to measure the binding kinetics and affinity of this compound to the TRIP13 protein.

Protocol:

  • Chip Preparation: Immobilize the purified TRIP13 protein onto a sensor chip.

  • Analyte Injection: Inject different concentrations of this compound over the sensor chip surface.

  • Data Acquisition: Monitor the change in the refractive index in real-time to obtain sensorgrams showing the association and dissociation phases.

  • Data Analysis: Analyze the sensorgrams using appropriate binding models to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of this compound to TRIP13 within a cellular context.

Protocol:

  • Cell Treatment: Treat intact multiple myeloma cells with this compound or a vehicle control.

  • Heat Challenge: Heat the cell suspensions at a range of temperatures for a defined period (e.g., 3 minutes).

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Detection: Detect the amount of soluble TRIP13 in the supernatant at each temperature using Western blotting.

  • Data Analysis: Plot the amount of soluble TRIP13 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

In Vivo Multiple Myeloma Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

  • Cell Line and Animal Model: Utilize an appropriate human multiple myeloma cell line (e.g., H929) and an immunodeficient mouse strain (e.g., NOD/SCID).

  • Tumor Implantation: Subcutaneously inject the myeloma cells into the flanks of the mice.

  • Tumor Growth and Randomization: Monitor tumor growth, and once tumors reach a palpable size, randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., at 15 mg/kg) or a vehicle control intraperitoneally once daily.

  • Efficacy Evaluation: Measure tumor volume regularly and monitor the overall health and survival of the mice.

  • Endpoint Analysis: At the end of the study, excise the tumors for further analysis (e.g., histology, biomarker analysis).

Visualizations

Signaling Pathway Diagram

Experimental_Workflow A Cell Viability Assay (CCK-8) B Surface Plasmon Resonance (SPR) O1 Determine IC50 Values A->O1 C Cellular Thermal Shift Assay (CETSA) O2 Measure Binding Affinity (Kd) B->O2 O3 Confirm Target Engagement C->O3 D Multiple Myeloma Xenograft Model O4 Assess Anti-Tumor Efficacy D->O4

References

The Biological Function of TRIP13 in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thyroid hormone receptor interactor 13 (TRIP13) is an AAA+ ATPase that has emerged as a critical player in the landscape of oncology.[1][2] Predominantly known for its role in the spindle assembly checkpoint (SAC) and DNA damage repair, its overexpression is a common feature across a spectrum of human cancers and is frequently associated with poor prognosis, metastasis, and therapeutic resistance.[2][3][4] This technical guide provides a comprehensive overview of the multifaceted biological functions of TRIP13 in cancer cells, detailing its involvement in key signaling pathways, its impact on cellular processes, and methodologies for its study. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore TRIP13 as a potential therapeutic target.

Core Biological Functions of TRIP13 in Cancer

TRIP13's oncogenic functions are primarily attributed to its roles in maintaining genomic stability, promoting cell cycle progression, and facilitating DNA repair, processes that are often hijacked by cancer cells to support their rapid proliferation and survival.

Regulation of the Spindle Assembly Checkpoint (SAC)

The SAC is a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. TRIP13, in conjunction with its adaptor protein p31comet, plays a pivotal role in silencing the SAC. It achieves this by catalyzing the conformational change of the SAC protein MAD2 from its active "closed" form to an inactive "open" form. This process leads to the disassembly of the Mitotic Checkpoint Complex (MCC), thereby allowing the anaphase-promoting complex/cyclosome (APC/C) to initiate anaphase. In cancer cells, the overexpression of TRIP13 can lead to premature SAC silencing, resulting in chromosomal instability (CIN) and aneuploidy, which are hallmarks of cancer.

Diagram: TRIP13-mediated Spindle Assembly Checkpoint Silencing

TRIP13_SAC_Pathway cluster_kinetochore Unattached Kinetochore cluster_mcc Mitotic Checkpoint Complex (MCC) Assembly cluster_trip13 TRIP13-mediated MCC Disassembly O-MAD2 O-MAD2 C-MAD2 C-MAD2 O-MAD2->C-MAD2 Conformational Change MCC MCC C-MAD2->MCC CDC20 CDC20 CDC20->MCC BUBR1 BUBR1 BUBR1->MCC BUB3 BUB3 BUB3->MCC MCC->O-MAD2 Recycling APC/C APC/C MCC->APC/C Inhibition Anaphase Anaphase APC/C->Anaphase Activation TRIP13 TRIP13 TRIP13->MCC Disassembly p31comet p31comet p31comet->TRIP13 Adapter

Caption: TRIP13, with its adapter p31comet, disassembles the MCC, leading to APC/C activation and mitotic progression.

Role in DNA Damage Repair

TRIP13 is a key regulator of the DNA damage response (DDR), particularly in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs). It has been shown to interact with components of the DNA-PKcs complex, which is central to NHEJ. By promoting error-prone NHEJ, TRIP13 can contribute to the accumulation of mutations, a driving force in tumorigenesis. Furthermore, TRIP13 has been implicated in homologous recombination (HR), another DSB repair pathway. Its ability to modulate DNA repair pathways contributes to the resistance of cancer cells to genotoxic agents like chemotherapy and radiation.

Diagram: TRIP13 in DNA Double-Strand Break Repair

TRIP13_DDR cluster_nhej Non-Homologous End Joining (NHEJ) cluster_hr Homologous Recombination (HR) DNA_DSB DNA Double-Strand Break KU70_80 Ku70/80 DNA_DSB->KU70_80 MRN_Complex MRN Complex DNA_DSB->MRN_Complex DNA_PKcs DNA-PKcs KU70_80->DNA_PKcs TRIP13_NHEJ TRIP13 DNA_PKcs->TRIP13_NHEJ Repair_NHEJ Error-Prone Repair TRIP13_NHEJ->Repair_NHEJ BRCA1_2 BRCA1/2 MRN_Complex->BRCA1_2 RAD51 RAD51 BRCA1_2->RAD51 TRIP13_HR TRIP13 RAD51->TRIP13_HR Repair_HR Error-Free Repair TRIP13_HR->Repair_HR

Caption: TRIP13 influences both major DNA double-strand break repair pathways, NHEJ and HR.

TRIP13 in Cancer-Associated Signaling Pathways

TRIP13 is implicated in the regulation of several key signaling pathways that are frequently dysregulated in cancer, contributing to cell proliferation, survival, and metastasis.

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Studies have shown that TRIP13 can activate this pathway, thereby promoting the malignant phenotype of cancer cells. For instance, TRIP13 knockdown has been shown to decrease the phosphorylation of PI3K and AKT in osteosarcoma cells.

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is crucial for embryonic development and its aberrant activation is a hallmark of many cancers. TRIP13 has been demonstrated to promote the activation of this pathway. In colorectal cancer, TRIP13 interacts with FGFR4, which can lead to the activation of the Wnt/β-catenin pathway.

JAK/STAT Pathway

The JAK/STAT signaling pathway is involved in the regulation of immune responses, cell proliferation, and differentiation. In gastric cancer, TRIP13 has been identified as an upstream regulator of the JAK/STAT pathway, contributing to tumorigenesis.

Diagram: Overview of TRIP13-Modulated Signaling Pathways in Cancer

TRIP13_Signaling cluster_pi3k PI3K/AKT/mTOR Pathway cluster_wnt Wnt/β-catenin Pathway cluster_jak JAK/STAT Pathway TRIP13 TRIP13 PI3K PI3K TRIP13->PI3K Wnt Wnt TRIP13->Wnt JAK JAK TRIP13->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Beta_Catenin β-catenin Wnt->Beta_Catenin TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF TCF_LEF->Proliferation Metastasis Metastasis TCF_LEF->Metastasis STAT STAT JAK->STAT STAT->Proliferation STAT->Survival

Caption: TRIP13 activates multiple oncogenic signaling pathways, promoting key cancer hallmarks.

Quantitative Data on TRIP13 in Cancer

The overexpression of TRIP13 is a recurrent finding in numerous malignancies, and its levels often correlate with disease progression and patient outcome.

Table 1: TRIP13 Expression in Various Cancers

Cancer TypeTRIP13 Expression StatusData SourceReference
GlioblastomaSignificantly increased in high-grade gliomaTCGA
Lung Cancer (NSCLC)Significantly upregulated in tumor tissues and cell linesPatient Tissues, Cell Lines
Hepatocellular Carcinoma (HCC)Significantly higher in tumor tissuesTCGA, GSE62232
Colorectal Cancer (CRC)Upregulated in various human cancers-
Head and Neck Cancer (SCCHN)Overexpressed-
Breast CancerOverexpressed-
Prostate CancerOverexpressed-
Multiple MyelomaOverexpressed-

Table 2: Effects of TRIP13 Modulation on Cancer Cell Phenotypes

Cancer Cell LineModulationEffect on ProliferationEffect on Invasion/MetastasisEffect on ApoptosisReference
A549, H1299 (NSCLC)KnockdownSignificantly inhibitedSharply inhibitedIncreased (19.3% vs 3.6% in A549)
U2OS (Osteosarcoma)KnockdownDecreasedDecreasedEnhanced
Ovarian Cancer CellsKnockdownInhibitedDecreasedStimulated
MCF7 (Breast Cancer)siRNA KnockdownBarely showed any proliferation over 8 days--
H1299 (NSCLC)KnockdownInhibitedInhibitedIncreased
Hepatocellular CarcinomaSilencingInhibitedInhibitedInduced

Experimental Protocols for Studying TRIP13

This section provides detailed methodologies for key experiments used to investigate the function of TRIP13 in cancer cells.

TRIP13 Knockdown using shRNA

Objective: To stably suppress TRIP13 expression in cancer cells to study its functional role.

Materials:

  • Lentiviral vectors containing shRNA targeting TRIP13 and a non-targeting control shRNA.

  • Packaging plasmids (e.g., psPAX2, pMD2.G).

  • HEK293T cells for lentivirus production.

  • Target cancer cell line.

  • Polybrene.

  • Puromycin (B1679871) (or other selection antibiotic).

  • Standard cell culture reagents and equipment.

Protocol:

  • Lentivirus Production: Co-transfect HEK293T cells with the TRIP13 shRNA (or control shRNA) vector and packaging plasmids using a suitable transfection reagent.

  • Virus Harvest: Collect the supernatant containing lentiviral particles at 48 and 72 hours post-transfection.

  • Transduction: Seed the target cancer cells and allow them to adhere. Add the lentiviral supernatant to the cells in the presence of polybrene (typically 8 µg/mL) to enhance transduction efficiency.

  • Selection: 48 hours post-transduction, replace the medium with fresh medium containing the appropriate concentration of puromycin to select for stably transduced cells.

  • Validation: Confirm TRIP13 knockdown efficiency by Western blotting and qRT-PCR.

Diagram: Experimental Workflow for TRIP13 Knockdown

TRIP13_Knockdown_Workflow Start Start Lentivirus_Production Lentivirus Production (HEK293T cells) Start->Lentivirus_Production Transduction Transduction of Target Cancer Cells Lentivirus_Production->Transduction Selection Puromycin Selection Transduction->Selection Validation Validation of Knockdown (Western Blot, qRT-PCR) Selection->Validation Functional_Assays Functional Assays (Proliferation, Invasion, etc.) Validation->Functional_Assays End End Functional_Assays->End

References

DCZ5418: A Technical Guide to a Novel Cantharidin Derivative Targeting TRIP13 in Multiple Myeloma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DCZ5418 is a novel cantharidin (B1668268) derivative emerging as a promising therapeutic candidate in the field of oncology, specifically for the treatment of multiple myeloma. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action as a TRIP13 inhibitor, its preclinical efficacy, and detailed experimental protocols relevant to its study. The information is intended to equip researchers and drug development professionals with the necessary knowledge to explore the therapeutic potential of this compound and similar compounds.

Introduction

Cantharidin, a natural compound derived from blister beetles, has long been recognized for its anti-cancer properties. However, its clinical application has been hampered by significant toxicity.[1] This has led to the development of cantharidin derivatives with improved safety profiles and enhanced anti-tumor activity. This compound is one such derivative, rationally designed to target Thyroid Hormone Receptor Interacting Protein 13 (TRIP13), a key player in multiple myeloma pathogenesis.[2]

TRIP13 is an AAA+ ATPase that is overexpressed in multiple myeloma and is associated with poor prognosis and drug resistance. It plays a crucial role in the spindle assembly checkpoint and DNA damage repair pathways. By inhibiting TRIP13, this compound presents a targeted approach to disrupt these essential cellular processes in cancer cells, leading to cell cycle arrest and apoptosis.

This guide summarizes the available preclinical data on this compound, presents representative experimental protocols for its evaluation, and visualizes its proposed mechanism of action through signaling pathway diagrams.

Quantitative Data Summary

The preclinical evaluation of this compound has yielded significant quantitative data demonstrating its potential as an anti-multiple myeloma agent. The following tables summarize the key findings from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound against Multiple Myeloma Cell Lines

Cell LineIC50 (µM)
H929R8.47[3]
OCI-My54.32[3]
ARP-13.18[3]

Table 2: TRIP13 Binding Affinity and In Vitro Efficacy of this compound

ParameterValueComparison Compound (DCZ0415)
Kd for TRIP13 Protein (µM)15.357.0
Cell Viability Inhibition in H92R cells (at 10 µM)49.3%Not Reported

Table 3: In Vivo Evaluation of this compound in a Multiple Myeloma Xenograft Model

ParameterValue
Administration RouteIntraperitoneal (i.p.)
Efficacious Dose15 mg/kg, once daily
Safety Profile (at 50 mg/kg)No toxic effects observed in heart, liver, or kidney.

Mechanism of Action and Signaling Pathways

This compound exerts its anti-cancer effects by inhibiting the ATPase activity of TRIP13. In multiple myeloma, TRIP13 is a critical regulator of cellular processes that promote tumor survival and proliferation. The inhibition of TRIP13 by this compound is believed to disrupt the spindle assembly checkpoint and impair DNA damage repair mechanisms, ultimately leading to apoptosis of cancer cells.

While the precise downstream signaling cascade of this compound is still under investigation, research on the closely related norcantharidin (B1212189) derivative, DCZ5417, suggests that inhibition of TRIP13 can disrupt the TRIP13/YWHAE complex and subsequently inhibit the ERK/MAPK signaling pathway. It is plausible that this compound functions through a similar mechanism.

Below are diagrams illustrating the logical workflow for evaluating this compound and a proposed signaling pathway based on current knowledge.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Line_Selection Select MM Cell Lines (H929R, OCI-My5, ARP-1) Cell_Viability_Assay Cell Viability Assay (e.g., MTT Assay) Cell_Line_Selection->Cell_Viability_Assay TRIP13_Binding_Assay TRIP13 Binding Assay (e.g., SPR) Cell_Viability_Assay->TRIP13_Binding_Assay Xenograft_Model Establish MM Xenograft Model in Mice Cell_Viability_Assay->Xenograft_Model TRIP13_Enzyme_Assay TRIP13 ATPase Inhibition Assay TRIP13_Binding_Assay->TRIP13_Enzyme_Assay Treatment Administer this compound (15 mg/kg, i.p.) Xenograft_Model->Treatment Tumor_Measurement Monitor Tumor Growth Treatment->Tumor_Measurement Toxicity_Assessment Assess Systemic Toxicity Treatment->Toxicity_Assessment

Caption: Experimental workflow for the preclinical evaluation of this compound.

trip13_signaling_pathway This compound This compound TRIP13 TRIP13 This compound->TRIP13 YWHAE YWHAE TRIP13->YWHAE Interaction ERK_MAPK ERK/MAPK Pathway YWHAE->ERK_MAPK Activation Proliferation Cell Proliferation & Survival ERK_MAPK->Proliferation

Caption: Proposed signaling pathway of this compound via TRIP13 inhibition.

Detailed Experimental Protocols

The following are representative protocols for key experiments used in the evaluation of this compound. These are intended as a guide and may require optimization for specific laboratory conditions and cell lines.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Multiple myeloma cell lines (e.g., H929R, OCI-My5, ARP-1)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubate the plate for 72 hours at 37°C.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value using appropriate software.

In Vivo Xenograft Model

This protocol describes the establishment of a multiple myeloma xenograft model in mice to evaluate the in vivo efficacy of this compound.

Materials:

  • NOD/SCID mice (6-8 weeks old)

  • Multiple myeloma cells (e.g., ARP-1)

  • Matrigel

  • This compound solution for injection

  • Calipers for tumor measurement

Procedure:

  • Harvest multiple myeloma cells in the logarithmic growth phase and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Monitor the mice for tumor formation.

  • When the tumors reach a palpable size (e.g., 100-150 mm³), randomly divide the mice into treatment and control groups.

  • Administer this compound (15 mg/kg) or vehicle control intraperitoneally once daily.

  • Measure the tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).

  • Monitor the body weight and general health of the mice throughout the experiment.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Conclusion and Future Directions

This compound represents a significant advancement in the development of cantharidin-based anti-cancer therapies. Its targeted inhibition of TRIP13, coupled with a favorable preclinical safety and efficacy profile, positions it as a strong candidate for further investigation in the treatment of multiple myeloma.

Future research should focus on elucidating the detailed molecular mechanisms downstream of TRIP13 inhibition by this compound. Investigating potential synergistic effects with other anti-myeloma agents could also open up new avenues for combination therapies. Ultimately, the progression of this compound into clinical trials will be crucial to determine its therapeutic value in patients with multiple myeloma. This technical guide serves as a foundational resource for researchers dedicated to advancing this promising area of cancer therapy.

References

The Role of TRIP13 in the DNA Damage Response Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thyroid Hormone Receptor Interactor 13 (TRIP13) is an AAA-ATPase that has emerged as a critical regulator of the DNA Damage Response (DDR). This technical guide provides an in-depth overview of the multifaceted roles of TRIP13 in maintaining genomic stability. TRIP13 functions as a protein remodeler, primarily targeting HORMA domain-containing proteins such as MAD2 and REV7. Through its ATPase activity, often in conjunction with its cofactor p31comet, TRIP13 orchestrates the disassembly of key protein complexes, thereby influencing the choice between major DNA repair pathways, including homologous recombination (HR) and non-homologous end joining (NHEJ). Furthermore, TRIP13 is intricately involved in the spindle assembly checkpoint (SAC), ensuring proper chromosome segregation. Emerging evidence also links TRIP13 to the immediate-early sensing of DNA strand breaks and the amplification of ATM signaling. Given its frequent overexpression in various cancers and its association with chemoresistance, TRIP13 is a promising target for novel anti-cancer therapies. This document details the molecular mechanisms of TRIP13 action, presents quantitative data on its functional impact, provides detailed experimental protocols for its study, and visualizes the complex signaling networks in which it operates.

Core Mechanisms of TRIP13 in the DNA Damage Response

TRIP13's primary role in the DDR is to regulate the activity of key proteins by inducing conformational changes, leading to the assembly or disassembly of protein complexes. This function is central to its influence on DNA repair pathway choice and cell cycle checkpoints.

Regulation of DNA Repair Pathway Choice: HR vs. NHEJ

TRIP13 plays a pivotal role in determining whether a double-strand break (DSB) is repaired by the high-fidelity homologous recombination (HR) pathway or the more error-prone non-homologous end joining (NHEJ) pathway. This regulation is primarily achieved through its interaction with the HORMA domain protein REV7, a component of the Shieldin complex.

The Shieldin complex (comprising REV7, SHLD1, SHLD2, and SHLD3) is recruited to DSBs and promotes NHEJ by inhibiting DNA end resection, a critical step for initiating HR.[1][2][3] TRIP13, in concert with its cofactor p31comet, acts as a negative regulator of the Shieldin complex.[4] Through its ATPase activity, TRIP13 induces a conformational change in REV7, causing the disassembly of the Shieldin complex.[5] This action relieves the block on DNA end resection, thereby promoting HR and suppressing NHEJ.

Involvement in ATM Signaling

Recent studies have revealed a role for TRIP13 in the early stages of the DDR, specifically in the amplification of the ATM signaling pathway. TRIP13 interacts with MRE11, a component of the MRE11-RAD50-NBS1 (MRN) complex, which is a primary sensor of DSBs. This interaction is crucial for the recruitment of the mediator protein MDC1 to sites of DNA damage, which in turn amplifies the ATM-dependent signaling cascade. Depletion of TRIP13 has been shown to inhibit both HR and NHEJ, suggesting a broader role in DSB repair beyond pathway choice.

Role in the Spindle Assembly Checkpoint (SAC)

TRIP13 is a key regulator of the SAC, a critical cell cycle checkpoint that ensures the fidelity of chromosome segregation during mitosis. The SAC is activated by unattached kinetochores and prevents premature entry into anaphase by inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C). A central component of the SAC is the Mitotic Checkpoint Complex (MCC), which contains the HORMA domain protein MAD2 in its "closed" (active) conformation.

TRIP13, together with p31comet, catalyzes the conversion of MAD2 from its active "closed" conformation to its inactive "open" conformation. This conformational change leads to the disassembly of the MCC, thereby silencing the SAC and allowing for anaphase onset. Paradoxically, TRIP13-deficient cells are unable to mount a robust SAC response, as the pool of "open" MAD2, which is required for initial checkpoint activation, is depleted.

Function in the Fanconi Anemia Pathway

TRIP13 also plays a role in the Fanconi Anemia (FA) pathway, which is essential for the repair of interstrand crosslinks (ICLs). The translesion synthesis (TLS) polymerase REV1-Polζ, which includes the REV7 subunit, is a component of the FA pathway. TRIP13 can disassemble the REV7-REV3 (catalytic subunit of Polζ) complex, thereby inhibiting error-prone TLS. This suggests that TRIP13's activity can modulate the fidelity of ICL repair.

Quantitative Data on TRIP13 Function

The functional consequences of TRIP13 modulation have been quantified in numerous studies. The following tables summarize key quantitative data from the literature.

ParameterCell LineTRIP13 ModulationEffectFold Change / p-valueReference(s)
Homologous Recombination (HR) U2OSKnockoutDecreased resection tract lengthp < 0.0001
U2OSKnockoutReduced p-RPA32(S33) foci formationp = 0.001
U2OSKnockoutReduced RAD51 foci formationp = 0.01
U2OS DR-GFPsiRNA KnockdownDecreased HR efficiency~50% reduction
Non-Homologous End Joining (NHEJ) U2OS EJ5-GFPsiRNA KnockdownDecreased NHEJ efficiencySignificant decrease
Head and Neck Cancer CellssiRNA KnockdownReduced NHEJ reporter activityLess GFP+ cells
Cell Cycle Progression NSCLC cells (A549, H1299)KnockdownG2/M phase arrestP < 0.01
Multiple Myeloma cellsOverexpressionLessened Bortezomib-induced G2/M arrestp < 0.05
H1299 cellssiRNA KnockdownS phase arrestP < 0.01
DNA Damage Foci Lung Cancer CellsKnockoutIncreased γH2AX foci after IR*p < 0.05, **p < 0.01
Head and Neck Cancer CellsOverexpressionFewer γH2AX foci after IR***p ≤ 0.0001
Cisplatin-treated mouse kidneysOverexpressionFewer γH2AX-positive cellsp < 0.05
Cell Viability and Drug Resistance Pancreatic Cancer Cells (HPNE)KnockdownDecreased cell viability with KRAS expression~5-fold decrease in clonogenic survival
Bladder Cancer CellsOverexpressionIncreased resistance to cisplatinIncreased cell viability
Multiple Myeloma CellsOverexpressionIncreased resistance to Bortezomibp < 0.05
Head and Neck Cancer CellsOverexpressionIncreased resistance to radiation (ID50)Increased from 2.7 Gy to 3.9 Gy
InhibitorCell LineIC50Reference(s)
AnlotinibHeLa5.5 ± 1.0 µM
DCZ0415Hepatocellular CarcinomaNot specified
TI17Multiple MyelomaNot specified
DCZ5417Multiple MyelomaNot specified

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving TRIP13.

TRIP13_DDR_Signaling cluster_DSB_Repair Double-Strand Break Repair Choice cluster_SAC Spindle Assembly Checkpoint DSB DNA Double-Strand Break (DSB) MRN MRN Complex DSB->MRN Shieldin Shieldin Complex (REV7, SHLD1-3) DSB->Shieldin recruitment ATM ATM MRN->ATM MDC1 MDC1 ATM->MDC1 Resection DNA End Resection MDC1->Resection TRIP13_ATM TRIP13 TRIP13_ATM->MDC1 promotes interaction with MRN TRIP13_ATM->Shieldin disassembles NHEJ Non-Homologous End Joining (NHEJ) TRIP13_ATM->NHEJ suppresses HR Homologous Recombination (HR) TRIP13_ATM->HR promotes Shieldin->NHEJ promotes Shieldin->Resection inhibits p31 p31comet p31->TRIP13_ATM cofactor Resection->HR initiates Unattached_Kinetochore Unattached Kinetochore O_MAD2 Open-MAD2 (Inactive) Unattached_Kinetochore->O_MAD2 catalyzes conversion C_MAD2 Closed-MAD2 (Active) O_MAD2->C_MAD2 MCC Mitotic Checkpoint Complex (MCC) C_MAD2->MCC incorporation TRIP13_SAC TRIP13 C_MAD2->TRIP13_SAC APC_C APC/C MCC->APC_C inhibits Anaphase Anaphase APC_C->Anaphase triggers TRIP13_SAC->O_MAD2 replenishes pool TRIP13_SAC->C_MAD2 converts to O-MAD2 p31_SAC p31comet p31_SAC->TRIP13_SAC cofactor

Caption: TRIP13's central role in DNA Damage Response and Spindle Assembly Checkpoint signaling pathways.

GFP_Reporter_Assay_Workflow start Start: Seed cells with GFP reporter construct transfect Transfect with I-SceI endonuclease (to induce DSB) and TRIP13 (overexpression or knockdown) start->transfect incubate Incubate for 48-72 hours to allow for DNA repair and GFP expression transfect->incubate collect Harvest and prepare single-cell suspension incubate->collect facs Analyze GFP-positive cells by Flow Cytometry collect->facs quantify Quantify repair efficiency: (% GFP-positive cells in TRIP13-modulated sample) / (% GFP-positive cells in control) facs->quantify end End: Determine effect of TRIP13 on HR/NHEJ quantify->end

Caption: Experimental workflow for GFP-based reporter assays to quantify HR and NHEJ efficiency.

IP_Workflow start Start: Lyse cells to obtain protein extract preclear Pre-clear lysate with control IgG and beads start->preclear ip Incubate lysate with anti-TRIP13 antibody preclear->ip capture Capture antibody-protein complexes with Protein A/G beads ip->capture wash Wash beads to remove non-specific binding capture->wash elute Elute bound proteins from beads wash->elute analysis Analyze eluate by Western Blotting for interacting proteins elute->analysis end End: Identify TRIP13 interacting partners analysis->end

Caption: Workflow for co-immunoprecipitation to identify TRIP13 protein-protein interactions.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of TRIP13's role in the DDR.

TRIP13 ATPase Activity Assay (Luminescence-based)

This protocol is adapted from a high-throughput screening approach to identify TRIP13 inhibitors.

Materials:

  • Purified recombinant TRIP13 protein

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well assay plates

  • Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

Procedure:

  • Reaction Setup:

    • Prepare a 2X solution of TRIP13 protein in assay buffer.

    • Prepare a 2X solution of ATP in assay buffer.

    • In a 384-well plate, add 5 µL of the 2X TRIP13 solution to each well.

    • To initiate the reaction, add 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

    • Include controls: a reaction with no TRIP13 (0% ATP hydrolysis) and a reaction with a known amount of ADP (for standard curve).

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • ATP Depletion:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the ATPase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by TRIP13 into ATP, which is then used by a luciferase to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and, therefore, to the ATPase activity of TRIP13.

Cell Viability and Clonogenic Survival Assays

These assays are used to assess the impact of TRIP13 modulation on cell proliferation and survival following DNA damage.

4.2.1. Cell Viability Assay (e.g., CCK8, MTT, or CellTiter-Glo)

Materials:

  • Cells of interest

  • 96-well plates

  • TRIP13 siRNA or inhibitor

  • DNA damaging agent (e.g., cisplatin, olaparib)

  • Cell viability reagent (e.g., CCK8, MTT, or CellTiter-Glo)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Transfect cells with TRIP13 siRNA or a non-targeting control siRNA.

    • Alternatively, treat cells with a TRIP13 inhibitor at various concentrations.

    • After 24-48 hours, treat the cells with a DNA damaging agent at a range of concentrations.

  • Incubation: Incubate the cells for an additional 48-72 hours.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the readings to untreated control cells to determine the percentage of cell viability.

4.2.2. Clonogenic Survival Assay

Materials:

  • Cells of interest

  • 6-well plates

  • TRIP13 siRNA or inhibitor

  • DNA damaging agent (e.g., ionizing radiation, chemotherapy drug)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed a known number of cells (e.g., 500-1000 cells) in 6-well plates.

  • Treatment:

    • Treat the cells with a TRIP13 inhibitor or transfect with TRIP13 siRNA.

    • Expose the cells to a DNA damaging agent at various doses.

  • Incubation: Incubate the plates for 10-14 days, allowing colonies to form.

  • Staining:

    • Wash the plates with PBS.

    • Fix the colonies with methanol.

    • Stain the colonies with crystal violet solution.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the untreated control.

GFP-Reporter Assays for HR and NHEJ

These assays utilize cell lines stably expressing a GFP reporter construct that is activated upon successful repair of a site-specific DSB by either HR or NHEJ.

Materials:

  • U2OS-DR-GFP (for HR) or U2OS-EJ5-GFP (for NHEJ) cell lines

  • I-SceI expression vector

  • TRIP13 expression or knockdown vector

  • Transfection reagent

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the reporter cell line in 6-well plates.

  • Transfection: Co-transfect the cells with the I-SceI expression vector (to induce the DSB) and the vector for TRIP13 overexpression or knockdown.

  • Incubation: Incubate the cells for 48-72 hours to allow for DSB induction, repair, and GFP expression.

  • Flow Cytometry:

    • Harvest the cells by trypsinization and resuspend them in PBS.

    • Analyze the percentage of GFP-positive cells using a flow cytometer.

  • Data Analysis: The percentage of GFP-positive cells is directly proportional to the efficiency of the respective repair pathway. Normalize the results to a control transfection to determine the effect of TRIP13 modulation.

Co-Immunoprecipitation (Co-IP) and Western Blotting

This protocol is for investigating the interaction of TRIP13 with other proteins in the DDR.

Materials:

  • Cells of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Anti-TRIP13 antibody

  • Control IgG antibody

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE gels and Western blotting apparatus

  • Primary and secondary antibodies for Western blotting

Procedure:

  • Cell Lysis: Lyse the cells in ice-cold lysis buffer.

  • Pre-clearing: Incubate the cell lysate with control IgG and Protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the anti-TRIP13 antibody or control IgG overnight at 4°C with gentle rotation.

    • Add Protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with wash buffer to remove unbound proteins.

  • Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with primary antibodies against potential interacting proteins, followed by HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescence substrate.

TRIP13 as a Therapeutic Target in Cancer

The overexpression of TRIP13 is a common feature in a variety of cancers, including head and neck, breast, lung, and colorectal cancers, and is often associated with poor prognosis and resistance to chemotherapy and radiation. This has positioned TRIP13 as an attractive target for the development of novel anti-cancer therapies.

Several small molecule inhibitors of TRIP13 are under investigation. These inhibitors aim to disrupt the ATPase activity of TRIP13, thereby preventing the remodeling of its substrates like MAD2 and REV7. The therapeutic rationale is that inhibiting TRIP13 will:

  • Sensitize cancer cells to DNA damaging agents: By impairing DNA repair, particularly HR, TRIP13 inhibitors can enhance the efficacy of chemotherapy and radiation.

  • Induce mitotic catastrophe: By disrupting the SAC, TRIP13 inhibition can lead to severe chromosome mis-segregation and ultimately cell death in cancer cells that are often aneuploid and have a high mitotic rate.

  • Overcome chemoresistance: In cancers where resistance is driven by enhanced DNA repair or a compromised SAC, TRIP13 inhibitors could re-sensitize tumors to standard therapies.

Combination therapies involving TRIP13 inhibitors and other anti-cancer agents, such as PARP inhibitors or Aurora kinase inhibitors, are also being explored and have shown synergistic effects in preclinical models.

Conclusion and Future Directions

TRIP13 is a master regulator of the DNA damage response, with intricate roles in DNA repair pathway choice, ATM signaling, and the spindle assembly checkpoint. Its function as a protein remodeler of HORMA domain-containing proteins places it at the crossroads of several critical cellular processes that ensure genomic integrity. The wealth of data accumulated in recent years has solidified the importance of TRIP13 in both normal cellular function and in the context of cancer.

Future research will likely focus on several key areas:

  • Elucidating the full spectrum of TRIP13 substrates: While MAD2 and REV7 are well-established substrates, identifying other proteins remodeled by TRIP13 will provide a more complete picture of its cellular functions.

  • Understanding the regulation of TRIP13 itself: Investigating the post-translational modifications and upstream signaling pathways that control TRIP13 expression and activity will offer new avenues for therapeutic intervention.

  • Developing more potent and specific TRIP13 inhibitors: The development of clinical-grade inhibitors is a crucial next step in translating our understanding of TRIP13 biology into effective cancer therapies.

  • Identifying biomarkers for TRIP13-targeted therapies: Determining which patients are most likely to benefit from TRIP13 inhibition will be essential for the clinical success of these novel agents.

References

Preclinical Profile of DCZ5418: A Novel TRIP13 Inhibitor for Hematological Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

DCZ5418 is a novel, semi-synthetic derivative of cantharidin, engineered to target Thyroid Hormone Receptor Interacting Protein 13 (TRIP13).[1][2] TRIP13, an AAA+ ATPase, is a key regulator of the spindle assembly checkpoint and is implicated in the pathogenesis and progression of various cancers, including hematological malignancies.[3][4][5] Elevated expression of TRIP13 in multiple myeloma (MM) is associated with poor prognosis and drug resistance, making it a compelling therapeutic target.[3][4] This technical guide provides a comprehensive overview of the preclinical studies of this compound in hematological malignancies, with a focus on its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies.

Core Data Summary

The preclinical efficacy of this compound has been evaluated through a series of in vitro and in vivo studies. The quantitative data from these assessments are summarized below for clear comparison.

In Vitro Activity of this compound
ParameterCell LineValueDescription
IC₅₀ H929R8.47 µMHalf-maximal inhibitory concentration for cell viability.
OCI-My54.32 µMHalf-maximal inhibitory concentration for cell viability.
ARP-13.18 µMHalf-maximal inhibitory concentration for cell viability.
Cell Viability Inhibition H929R49.3% at 10 µMPercentage reduction in cell viability at a fixed concentration.
Binding Affinity (Kd) TRIP13 Protein15.3 µMEquilibrium dissociation constant, indicating the binding affinity of this compound to its target protein, TRIP13. This is an improvement over the related compound DCZ0415 (57.0 µM).[6]
In Vivo Efficacy and Safety of this compound
ParameterModelDosageOutcome
Tumor Growth Inhibition Multiple Myeloma Xenograft15 mg/kg (i.p., once daily)Significantly inhibited tumor growth. This dose was lower than that required for the parent compound DCZ0415 (25 mg/kg).[1][2]
Acute Toxicity In vivo mouse model50 mg/kg (i.p.)No observable toxic effects in the heart, liver, or kidney. Showed less toxicity than the natural product cantharidin.[1][6]

Mechanism of Action: TRIP13 Inhibition

This compound exerts its anti-myeloma effects by directly targeting and inhibiting the ATPase activity of TRIP13.[1][2] The inhibition of TRIP13 disrupts key signaling pathways involved in cancer cell proliferation and survival. A proposed signaling pathway, based on studies of related compounds and the known function of TRIP13, involves the MAPK and YWHAE signaling axes.[7]

TRIP13_Signaling_Pathway cluster_0 This compound Inhibition cluster_1 Downstream Signaling Cascade cluster_2 Cellular Outcomes This compound This compound TRIP13 TRIP13 This compound->TRIP13 Inhibits ATPase Activity YWHAE YWHAE TRIP13->YWHAE Disrupts Complex Formation MAPK_Pathway MAPK Pathway (ERK) YWHAE->MAPK_Pathway Inhibits Proliferation Cell Proliferation MAPK_Pathway->Proliferation Suppression Apoptosis Apoptosis Proliferation->Apoptosis Leads to Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis & Outcome Cell_Culture 1. Cell Line Culture (H929R, OCI-My5, ARP-1) MTT_Assay 2. Cell Viability Assay (MTT) Cell_Culture->MTT_Assay SPR_Assay 3. Binding Affinity Assay (SPR) MTT_Assay->SPR_Assay ATPase_Assay 4. Enzyme Inhibition Assay (ATPase Activity) SPR_Assay->ATPase_Assay IC50_Kd Determination of IC₅₀ and Kd values ATPase_Assay->IC50_Kd Xenograft_Model 1. Xenograft Model Establishment (NOD/SCID mice with H929 cells) Treatment 2. This compound Administration (15 mg/kg, i.p.) Xenograft_Model->Treatment Monitoring 3. Tumor Growth Monitoring Treatment->Monitoring Toxicity_Study 4. Acute Toxicity Assessment Monitoring->Toxicity_Study Efficacy_Safety Evaluation of In Vivo Efficacy and Safety Profile Toxicity_Study->Efficacy_Safety

References

DCZ5418 Target Validation in Oncology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCZ5418 is a novel cantharidin (B1668268) derivative demonstrating significant preclinical anti-cancer activity, particularly in multiple myeloma (MM). This technical guide provides a comprehensive overview of the target validation for this compound, focusing on its molecular target, mechanism of action, and the experimental evidence supporting its therapeutic potential.

Molecular Target: TRIP13

The primary molecular target of this compound is Thyroid Hormone Receptor Interacting Protein 13 (TRIP13), a member of the AAA+ ATPase (ATPases Associated with diverse cellular Activities) superfamily.[1][2][3] TRIP13 plays a crucial role in the spindle assembly checkpoint, DNA damage repair, and overall genomic stability.[1][2] In the context of multiple myeloma, TRIP13 is frequently overexpressed and is associated with disease progression, drug resistance, and poor prognosis. Its elevated expression is a key feature in high-risk MM, making it a compelling therapeutic target.

Mechanism of Action

This compound functions as a potent inhibitor of TRIP13's ATPase activity. By binding to TRIP13, this compound disrupts its normal function, leading to a cascade of downstream effects that collectively inhibit cancer cell growth and survival. The primary mechanisms include:

  • Disruption of the Spindle Assembly Checkpoint: TRIP13 is essential for the proper functioning of the spindle assembly checkpoint, which ensures accurate chromosome segregation during mitosis. Inhibition of TRIP13 by this compound leads to the degradation of MAD2, a key checkpoint protein, thereby abrogating the checkpoint and inducing mitotic catastrophe in cancer cells.

  • Impairment of DNA Damage Repair: TRIP13 is involved in the non-homologous end joining (NHEJ) pathway, a critical DNA double-strand break repair mechanism. By inhibiting TRIP13, this compound compromises the cancer cells' ability to repair DNA damage, leading to the accumulation of genomic instability and subsequent apoptosis.

  • Modulation of Key Signaling Pathways: The anti-myeloma activity of TRIP13 inhibition is also attributed to the modulation of several oncogenic signaling pathways, including:

    • p53 and PTEN Signaling: Overexpression of TRIP13 has been shown to decrease p53 protein levels and promote the nuclear exclusion of PTEN. Inhibition of TRIP13 can restore the tumor-suppressive functions of these pathways.

    • Akt Signaling: The TRIP13-mediated degradation of MAD2 is often driven through the Akt pathway.

    • NF-κB Signaling: TRIP13 inhibition has been shown to suppress the activity of the pro-survival NF-κB pathway.

    • MAPK-YWHAE Signaling: The interaction between TRIP13 and YWHAE (14-3-3ε) is crucial for regulating the ERK/MAPK signaling axis, which is disrupted by TRIP13 inhibitors.

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of this compound and its target, TRIP13.

Parameter Cell Line Value Reference
IC50H929R8.47 µM
IC50OCI-My54.32 µM
IC50ARP-13.18 µM
Cell Growth InhibitionH929R (at 10 µM)49.3%

Table 1: In Vitro Efficacy of this compound in Multiple Myeloma Cell Lines

Parameter Value Comparison Reference
Kd15.3 µMBetter binding than DCZ-0415 (57.0 µM)

Table 2: Binding Affinity of this compound to TRIP13 Protein

Parameter Dosage Outcome Reference
Tumor Growth Inhibition15 mg/kg i.p. once dailySignificant inhibition of tumor growth
Acute Toxicity50 mg/kg i.p.No toxic effects observed in heart, liver, or kidney

Table 3: In Vivo Efficacy and Safety of this compound in a Multiple Myeloma Xenograft Model

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in the validation of this compound as a TRIP13 inhibitor.

Cell Viability Assay
  • Principle: To determine the concentration of this compound that inhibits the growth of multiple myeloma cell lines by 50% (IC50). Assays like the resazurin-based assay measure the metabolic activity of viable cells.

  • Protocol:

    • Cell Seeding: Plate multiple myeloma cells (e.g., H929R, OCI-My5, ARP-1) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

    • Reagent Incubation: Add a cell viability reagent, such as PrestoBlue™ or resazurin (B115843) solution, to each well and incubate for a recommended time (typically 2-4 hours) at 37°C.

    • Data Acquisition: Measure the fluorescence or absorbance using a microplate reader at the appropriate excitation and emission wavelengths.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values by plotting the data on a dose-response curve.

TRIP13 Binding Affinity Assay (Surface Plasmon Resonance)
  • Principle: To measure the binding kinetics and affinity (Kd) of this compound to its target protein, TRIP13.

  • Protocol:

    • Immobilization: Covalently immobilize recombinant human TRIP13 protein onto a sensor chip surface.

    • Binding: Inject different concentrations of this compound over the sensor surface.

    • Detection: Monitor the change in the refractive index at the surface, which is proportional to the mass of the bound analyte, in real-time.

    • Data Analysis: Analyze the association and dissociation curves to calculate the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).

TRIP13 ATPase Activity Assay (ADP-Glo™ Kinase Assay)
  • Principle: To determine the inhibitory effect of this compound on the ATPase activity of TRIP13 by measuring the amount of ADP produced.

  • Protocol:

    • Reaction Setup: In a 384-well plate, incubate recombinant TRIP13 with ATP and varying concentrations of this compound.

    • ATP Depletion: After the ATPase reaction, add ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.

    • ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP produced into ATP.

    • Luminescence Detection: Measure the newly synthesized ATP using a luciferase/luciferin reaction, which generates a luminescent signal proportional to the ADP concentration.

    • Data Analysis: A decrease in luminescence indicates inhibition of TRIP13 ATPase activity.

Multiple Myeloma Xenograft Model
  • Principle: To evaluate the in vivo anti-tumor efficacy and safety of this compound in a living organism.

  • Protocol:

    • Cell Implantation: Subcutaneously or intravenously inject a human multiple myeloma cell line (e.g., ARP-1, OCI-My5) into immunocompromised mice (e.g., NOD/SCID or SCID).

    • Tumor Growth: Monitor the mice for tumor formation and growth. Measure tumor volume regularly using calipers.

    • Treatment: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer this compound (e.g., 15 mg/kg intraperitoneally daily) and a vehicle control.

    • Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the study. At the end of the study, excise and weigh the tumors.

    • Toxicity Assessment: Perform histological analysis of major organs (heart, liver, kidney) to assess for any treatment-related toxicity.

Visualizations

Signaling Pathways

TRIP13_Signaling_Pathway cluster_this compound This compound cluster_TRIP13 TRIP13 Complex cluster_Downstream Downstream Effects cluster_Outcome Cellular Outcome This compound This compound TRIP13 TRIP13 (ATPase) This compound->TRIP13 Inhibits Spindle_Checkpoint Spindle Assembly Checkpoint Disruption TRIP13->Spindle_Checkpoint DNA_Repair Impaired DNA Damage Repair (NHEJ) TRIP13->DNA_Repair p53_PTEN p53/PTEN Pathway Activation TRIP13->p53_PTEN Akt_Pathway Akt Pathway Inhibition TRIP13->Akt_Pathway NFkB_Pathway NF-kB Pathway Inhibition TRIP13->NFkB_Pathway MAPK_Pathway MAPK/ERK Pathway Inhibition TRIP13->MAPK_Pathway Cell_Cycle_Arrest Cell Cycle Arrest Spindle_Checkpoint->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Repair->Apoptosis p53_PTEN->Apoptosis Akt_Pathway->Apoptosis NFkB_Pathway->Apoptosis MAPK_Pathway->Cell_Cycle_Arrest Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_Target Target Identification Cell_Viability Cell Viability Assays (IC50 Determination) Xenograft_Model Multiple Myeloma Xenograft Model Cell_Viability->Xenograft_Model Binding_Affinity Binding Affinity Assays (Kd Measurement) Binding_Affinity->Xenograft_Model Enzyme_Activity ATPase Activity Assays (Inhibition Confirmation) Enzyme_Activity->Xenograft_Model Efficacy_Study Tumor Growth Inhibition Assessment Xenograft_Model->Efficacy_Study Toxicity_Study Acute Toxicity Evaluation Xenograft_Model->Toxicity_Study Target Identify TRIP13 as a Potential Target in MM Target->Cell_Viability Target->Binding_Affinity Target->Enzyme_Activity

References

Methodological & Application

Application Notes and Protocols for DCZ5418 in Multiple Myeloma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

DCZ5418 is a novel cantharidin (B1668268) derivative that has demonstrated significant anti-tumor activity in preclinical models of multiple myeloma.[1][2] It functions as a potent inhibitor of Thyroid Hormone Receptor Interacting Protein 13 (TRIP13), a key regulator in several cellular processes, including the spindle assembly checkpoint and DNA damage response.[1][3] Inhibition of TRIP13 by this compound has been shown to disrupt the TRIP13-MAPK-YWHAE signaling pathway, leading to cell cycle arrest and apoptosis in multiple myeloma cells.[4] These application notes provide detailed protocols for in vitro evaluation of this compound's cytotoxic and apoptotic effects on multiple myeloma cell lines.

Data Presentation

The anti-proliferative activity of this compound has been evaluated in various multiple myeloma cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
H929RMultiple Myeloma8.47
OCI-My5Multiple Myeloma4.32
ARP-1Multiple Myeloma3.18

Experimental Protocols

Cell Culture

Multiple myeloma cell lines such as NCI-H929, ARP-1, and OCI-My5 should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the IC50 of this compound in multiple myeloma cell lines.

Materials:

  • This compound

  • Multiple Myeloma cell lines (e.g., H929R, OCI-My5, ARP-1)

  • RPMI-1640 medium with 10% FBS

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Incubate the plate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Treat multiple myeloma cells with this compound at various concentrations (e.g., 2.5, 5, and 10 µM) for 24-48 hours.

  • Harvest the cells and wash them twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

This protocol is for detecting changes in protein expression in the TRIP13 signaling pathway following this compound treatment.

Materials:

  • This compound-treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-TRIP13, anti-p-ERK, anti-ERK, anti-YWHAE, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound as required.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

Visualizations

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis MM_cells Multiple Myeloma Cell Lines Treatment Treat with this compound (various concentrations and times) MM_cells->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot Treatment->WesternBlot IC50 IC50 Determination Cytotoxicity->IC50 Apoptosis_Quant Apoptosis Quantification Apoptosis->Apoptosis_Quant Protein_Exp Protein Expression Analysis WesternBlot->Protein_Exp signaling_pathway This compound This compound TRIP13 TRIP13 This compound->TRIP13 Inhibition MAPK_pathway MAPK Pathway (ERK) TRIP13->MAPK_pathway YWHAE YWHAE TRIP13->YWHAE Proliferation Cell Proliferation & Survival MAPK_pathway->Proliferation Apoptosis Apoptosis MAPK_pathway->Apoptosis Inhibition YWHAE->Proliferation

References

Application Notes and Protocols for DCZ5418 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

DCZ5418 is a potent and selective inhibitor of TRIP13 (Thyroid Hormone Receptor Interacting Protein 13), an AAA-ATPase that plays a crucial role in the spindle assembly checkpoint and DNA damage repair.[1][2] By inhibiting TRIP13, this compound has demonstrated anti-multiple myeloma activity both in vitro and in vivo.[1][2] Proper preparation of a stock solution is the first critical step for accurate and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving hydrophobic small molecules like this compound for use in biological assays.[3][4] This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution in DMSO.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Weight 362.42 g/mol [1]
Appearance White to off-white solid[1]
Solubility in DMSO 100 mg/mL (275.92 mM)[1]
Storage (Solid) -20°C for 3 years; 4°C for 2 years[1]
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month[1]
Recommended Final DMSO Concentration in Assay < 0.5% (v/v)[5]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the calculations accordingly for a different desired concentration.

Materials:

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)[3]

  • Sterile microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Water bath or sonicator[1]

Procedure:

  • Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect the stability of the compound.

  • Calculate the Required Mass of this compound: To prepare a 10 mM stock solution, use the following formula:

    Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000

    For example, to prepare 1 mL of a 10 mM stock solution:

    Mass (mg) = 10 mM x 1 mL x 362.42 g/mol / 1000 = 3.6242 mg

  • Weigh this compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the calculated mass of this compound powder and add it to the tube.

  • Add DMSO: Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO. It is recommended to use newly opened DMSO as it is hygroscopic.[1]

  • Dissolve the Compound: Tightly cap the tube and vortex for 1-2 minutes until the this compound is completely dissolved.[6] If precipitation occurs or dissolution is difficult, gentle warming in a 37°C water bath or sonication can be used to aid dissolution.[1] Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and Store: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[6] Clearly label each aliquot with the compound name, concentration, solvent (DMSO), and date of preparation.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1] When ready to use, thaw an aliquot at room temperature and gently vortex before making further dilutions.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G cluster_0 Preparation cluster_1 Storage start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate calculate Calculate Required Mass and Volume equilibrate->calculate weigh Weigh this compound Powder calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve (Optional: Heat/Sonicate) add_dmso->dissolve aliquot Aliquot into Single-Use Volumes dissolve->aliquot store Store at -80°C or -20°C aliquot->store finish End store->finish

Caption: Workflow for this compound Stock Solution Preparation.

Signaling Pathway

This compound functions by inhibiting TRIP13, which subsequently impacts downstream signaling pathways, including the ERK/MAPK pathway, known to be involved in cell proliferation and survival.[7][8]

G This compound This compound TRIP13 TRIP13 This compound->TRIP13 Inhibition ERK_MAPK ERK/MAPK Pathway TRIP13->ERK_MAPK Proliferation Cell Proliferation & Survival ERK_MAPK->Proliferation

Caption: Simplified Signaling Pathway of this compound.

References

Application Notes and Protocols for DCZ5418 in In Vivo Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the use of DCZ5418, a potent TRIP13 inhibitor, in in vivo mouse xenograft models of multiple myeloma. The provided information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound. Included are summaries of quantitative data, detailed experimental procedures, and visualizations of the relevant signaling pathway and experimental workflow.

Introduction

This compound is a cantharidin (B1668268) derivative that has demonstrated significant anti-multiple myeloma (MM) activity both in vitro and in vivo.[1] It functions as a novel inhibitor of TRIP13 (Thyroid Hormone Receptor Interacting Protein 13), a key protein involved in the spindle assembly checkpoint and associated with poor prognosis in multiple myeloma. By targeting TRIP13, this compound disrupts critical cellular processes in cancer cells, leading to inhibited tumor growth. These notes provide the essential information for utilizing this compound in preclinical mouse xenograft models.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the ATPase activity of TRIP13. This inhibition disrupts the spindle assembly checkpoint, a critical cellular process for ensuring proper chromosome segregation during mitosis. In multiple myeloma, TRIP13 is often overexpressed and its inhibition by this compound has been shown to affect downstream signaling pathways, including the MAPK (Mitogen-Activated Protein Kinase) pathway, which is crucial for cell proliferation and survival.

Signaling Pathway Diagram

DCZ5418_Signaling_Pathway cluster_cell Multiple Myeloma Cell This compound This compound TRIP13 TRIP13 This compound->TRIP13 Inhibits Spindle_Checkpoint Spindle Assembly Checkpoint TRIP13->Spindle_Checkpoint Regulates MAPK_Pathway MAPK Signaling Pathway TRIP13->MAPK_Pathway Influences Proliferation Cell Proliferation & Survival Spindle_Checkpoint->Proliferation Controls MAPK_Pathway->Proliferation Promotes

Caption: this compound inhibits TRIP13, disrupting the spindle assembly checkpoint and MAPK signaling, leading to reduced cell proliferation.

Quantitative Data Summary

The following tables summarize the reported in vivo dosage and efficacy of this compound in a multiple myeloma xenograft model.

Table 1: this compound Dosage and Administration

ParameterValueReference
Dosage 15 mg/kg[1]
Administration Route Intraperitoneal (i.p.)[1]
Treatment Schedule Once daily[1]
Vehicle Not explicitly stated, but a common vehicle for similar compounds is a mixture of DMSO, PEG300, Tween-80, and saline.

Table 2: In Vivo Efficacy in Multiple Myeloma Xenograft Model

ModelTreatment GroupOutcomeReference
Multiple Myeloma XenograftThis compound (15 mg/kg, i.p., daily)Significantly inhibited tumor growth compared to the control group.[1]
Safety AssessmentThis compound (50 mg/kg, i.p.)No toxic effects observed in the heart, liver, or kidney.

Experimental Protocols

This section provides a detailed protocol for establishing a subcutaneous multiple myeloma xenograft model and subsequent treatment with this compound. This protocol is a composite based on established methods for the cell lines mentioned in this compound literature (H929R, OCI-My5, and ARP-1).

Materials
  • Cell Lines: Human multiple myeloma cell lines (e.g., H929R, OCI-My5, ARP-1)

  • Culture Media: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052).

  • Animals: 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG).

  • Reagents: Phosphate-buffered saline (PBS), Trypsin-EDTA, Matrigel (optional, but recommended for some cell lines).

  • This compound: Synthesized or commercially procured.

  • Vehicle Solution: e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

  • Equipment: Laminar flow hood, centrifuge, hemocytometer or automated cell counter, syringes (1 mL), needles (27-30 gauge), calipers.

Experimental Workflow Diagram

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation cluster_monitoring Monitoring & Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (H929R, OCI-My5, or ARP-1) Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Treatment 5. This compound Treatment (15 mg/kg, i.p., daily) Tumor_Growth->Treatment Once tumors are palpable (~100-150 mm³) Data_Collection 6. Data Collection & Analysis Treatment->Data_Collection

Caption: Workflow for a this compound mouse xenograft study, from cell culture to data analysis.

Detailed Protocol
  • Cell Culture and Preparation:

    • Culture multiple myeloma cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Harvest cells during the logarithmic growth phase.

    • Wash the cells twice with sterile PBS.

    • Resuspend the cells in sterile PBS or serum-free RPMI-1640 at a concentration of 5-10 x 10^7 cells/mL. For some cell lines, resuspending in a 1:1 mixture of PBS and Matrigel can improve tumor take rate. Keep the cell suspension on ice.

  • Animal Handling and Tumor Cell Implantation:

    • Acclimatize 6-8 week old female immunodeficient mice (NOD/SCID or NSG) for at least one week before the experiment.

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).

    • Shave and disinfect the right flank of the mouse.

    • Inject 0.1-0.2 mL of the cell suspension (containing 5-10 x 10^6 cells) subcutaneously into the prepared flank using a 27-30 gauge needle.

  • Tumor Growth Monitoring:

    • Monitor the mice daily for tumor formation.

    • Once tumors become palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[2]

  • This compound Treatment:

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

    • Prepare a fresh solution of this compound at the desired concentration in the vehicle.

    • Administer this compound to the treatment group at a dose of 15 mg/kg via intraperitoneal injection once daily.

    • Administer an equivalent volume of the vehicle to the control group following the same schedule.

  • Monitoring and Endpoint:

    • Continue to monitor tumor growth and the general health of the mice (body weight, activity, and posture) throughout the study.

    • The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or when signs of significant toxicity are observed.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or molecular studies).

Safety and Toxicology

An acute toxicity study of this compound showed that a dose of 50 mg/kg administered intraperitoneally was safe in mice, with no observed toxic effects on the heart, liver, or kidney. However, it is crucial to monitor for any signs of toxicity during the treatment period, including:

  • Body Weight Loss: A significant and sustained decrease in body weight can be an indicator of toxicity.

  • Changes in Behavior: Lethargy, ruffled fur, and hunched posture can be signs of distress.

  • Injection Site Reactions: Monitor for any inflammation or irritation at the site of injection.

Should any of these signs appear, appropriate veterinary consultation and potential dose adjustment or cessation of treatment should be considered.

Conclusion

This compound is a promising therapeutic agent for multiple myeloma. The protocols and data presented in these application notes provide a solid foundation for researchers to conduct in vivo studies to further investigate its efficacy and mechanism of action in preclinical settings. Adherence to these detailed methodologies will help ensure the generation of robust and reproducible data.

References

Application Notes and Protocols for DCZ5418 in Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCZ5418 is a novel small molecule inhibitor of Thyroid Hormone Receptor Interacting Protein 13 (TRIP13), an AAA+ ATPase that plays a critical role in the spindle assembly checkpoint (SAC) and DNA damage repair.[1][2][3][4][5] Overexpression of TRIP13 is associated with poor prognosis in several cancers, including multiple myeloma.[6][7] this compound, a derivative of cantharidin (B1668268), has demonstrated potent anti-multiple myeloma activity in vitro and in vivo by targeting TRIP13.[8][9] These application notes provide a detailed protocol for utilizing this compound in cell viability assays to assess its cytotoxic effects on cancer cell lines.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting the ATPase activity of TRIP13.[10][11] TRIP13 is essential for the conformational activation of the mitotic checkpoint protein MAD2, a key component of the spindle assembly checkpoint. By inhibiting TRIP13, this compound disrupts the proper functioning of the SAC, leading to mitotic catastrophe and subsequent apoptosis in cancer cells.[1][2][3][4][5] Furthermore, inhibition of TRIP13 has been shown to affect the expression of apoptosis-related proteins, such as the Bcl-2 family, promoting a pro-apoptotic state.[12][13]

Data Presentation

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various multiple myeloma cell lines, providing a reference for designing dose-response experiments.

Cell LineIC50 (µM)
H929R8.47
OCI-My54.32
ARP-13.18

Data sourced from BioWorld.[8]

Experimental Protocols

This section provides detailed protocols for preparing this compound and conducting cell viability assays using both MTT and resazurin-based methods.

Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a solid. To prepare a high-concentration stock solution, dissolve the compound in sterile dimethyl sulfoxide (B87167) (DMSO). For example, to prepare a 10 mM stock solution, dissolve 3.624 mg of this compound (Molecular Weight: 362.42 g/mol ) in 1 mL of DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Cell Viability Assay Protocol (MTT)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Multiple myeloma cell lines (e.g., H929, OCI-My5, ARP-1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (for solubilizing formazan (B1609692) crystals)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

    • Seed cells into a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure that cells are in an exponential growth phase throughout the experiment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting concentration range for a dose-response curve is 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

    • After allowing the cells to adhere for 24 hours (if applicable), carefully remove the medium and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time may vary depending on the cell line and should be determined empirically.

  • MTT Assay:

    • Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • After incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Mix gently with a pipette to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the no-cell control wells from all other readings.

    • Calculate the percentage of cell viability for each treatment condition using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

Cell Viability Assay Protocol (Resazurin)

The resazurin (B115843) assay is a fluorometric method to measure cell viability.

Materials:

  • Multiple myeloma cell lines

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Resazurin sodium salt solution (e.g., 0.1 mg/mL in sterile PBS)

  • 96-well black, clear-bottom plates

  • Multichannel pipette

  • Fluorometric microplate reader

Procedure:

  • Cell Seeding: Follow the same procedure as for the MTT assay, but use black-walled plates suitable for fluorescence measurements.

  • Compound Treatment: Follow the same procedure as for the MTT assay.

  • Resazurin Assay:

    • After the treatment incubation period, add 10 µL of resazurin solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

    • Subtract the average fluorescence of the no-cell control wells from all other readings.

    • Calculate the percentage of cell viability as described for the MTT assay, using fluorescence values instead of absorbance.

Visualizations

Signaling Pathway of this compound Action

DCZ5418_Pathway This compound This compound TRIP13 TRIP13 ATPase This compound->TRIP13 Inhibits MAD2_active C-MAD2 (Active) TRIP13->MAD2_active Promotes conversion to inactive form Bcl2 Bcl-2 (Anti-apoptotic) TRIP13->Bcl2 Regulates MAD2_inactive O-MAD2 (Inactive) MAD2_inactive->MAD2_active Conformational Change SAC Spindle Assembly Checkpoint (SAC) MAD2_active->SAC Activates CellCycleArrest Cell Cycle Arrest SAC->CellCycleArrest Induces Apoptosis Apoptosis Bcl2->Apoptosis Inhibits CellCycleArrest->Apoptosis Leads to Cell_Viability_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture Culture Multiple Myeloma Cells SeedCells Seed Cells in 96-well Plate CellCulture->SeedCells Preparethis compound Prepare this compound Serial Dilutions AddCompound Add this compound to Cells Preparethis compound->AddCompound SeedCells->AddCompound Incubate Incubate for 48-72h AddCompound->Incubate AddReagent Add MTT or Resazurin Reagent Incubate->AddReagent IncubateReagent Incubate Reagent AddReagent->IncubateReagent ReadPlate Measure Absorbance or Fluorescence IncubateReagent->ReadPlate CalculateViability Calculate % Cell Viability ReadPlate->CalculateViability DoseResponse Generate Dose-Response Curve & IC50 CalculateViability->DoseResponse

References

Application Notes and Protocols for Intraperitoneal Injection of DCZ5418 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: DCZ5418 is a cantharidin (B1668268) derivative identified as a potent inhibitor of Thyroid Hormone Receptor Interacting Protein 13 (TRIP13).[1] It has demonstrated significant anti-multiple myeloma (MM) activity both in vitro and in vivo.[1][2] Preclinical studies have shown that this compound can effectively inhibit tumor growth in multiple myeloma xenograft models with a favorable safety profile.[1][2] These application notes provide a detailed protocol for the preparation and intraperitoneal (i.p.) administration of this compound in mice for in vivo research.

Quantitative Data Summary

The following table summarizes the key quantitative data for the in vivo administration of this compound in mice based on available preclinical studies.

ParameterValueSpeciesApplicationReference
Efficacious Dose 15 mg/kgMouseIn vivo (Multiple Myeloma Xenograft)
Safety/Toxicity Dose 50 mg/kgMouseIn vivo (Acute Toxicity)
Administration Route Intraperitoneal (i.p.)MouseIn vivo
Dosing Frequency Once dailyMouseIn vivo (Multiple Myeloma Xenograft)
Vehicle Formulation 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline-In vivo
Vehicle Formulation 2 10% DMSO, 90% (20% SBE-β-CD in Saline)-In vivo
Vehicle Formulation 3 10% DMSO, 90% Corn Oil-In vivo

Experimental Protocols

Preparation of this compound Formulation for Intraperitoneal Injection

This protocol describes the preparation of a this compound solution for intraperitoneal injection in mice. The following example uses Vehicle Formulation 1, which is a common formulation for compounds with low water solubility.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • PEG300, sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Calculate the required amount of this compound:

    • Determine the total volume of the dosing solution needed based on the number of mice and the injection volume per mouse (typically 100-200 µL for a 20-25g mouse).

    • Calculate the total mass of this compound required based on the desired dose (e.g., 15 mg/kg) and the total weight of the mice to be treated. It is advisable to prepare a slight excess of the solution.

  • Prepare the vehicle and dissolve this compound:

    • Step 1: Prepare a stock solution of this compound in DMSO. For example, to prepare a final solution for a 15 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the final concentration needs to be 3 mg/mL. To achieve this with a 10% DMSO formulation, you can prepare a 30 mg/mL stock in DMSO.

    • Step 2: In a sterile tube, add the required volume of the this compound stock solution in DMSO.

    • Step 3: Add PEG300 to the tube (40% of the final volume) and mix thoroughly by vortexing until the solution is clear.

    • Step 4: Add Tween-80 (5% of the final volume) and mix again.

    • Step 5: Add sterile saline (45% of the final volume) to reach the final desired volume and concentration.

    • Step 6: Vortex the final solution to ensure it is homogenous. The solution should be clear. If precipitation occurs, gentle heating or sonication may be used to aid dissolution. It is recommended to prepare the working solution fresh on the day of use.

Protocol for Intraperitoneal Injection in Mice

This protocol outlines the standard procedure for administering the prepared this compound solution via intraperitoneal injection.

Materials:

  • Prepared this compound dosing solution

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge)

  • Appropriate animal restraint device (optional)

  • Personal Protective Equipment (PPE)

Procedure:

  • Animal Handling and Restraint:

    • Properly restrain the mouse by grasping the loose skin at the scruff of the neck.

    • Turn the mouse so that its abdomen is facing upwards and the head is slightly tilted down. This allows the abdominal organs to shift away from the injection site.

  • Locating the Injection Site:

    • The preferred injection site is the lower right or left abdominal quadrant. This helps to avoid puncturing the cecum, urinary bladder, or other vital organs.

  • Injection:

    • Draw the calculated volume of the this compound solution into a sterile syringe.

    • Insert the needle at a 10-20 degree angle into the skin in the chosen lower quadrant.

    • Gently advance the needle through the abdominal wall. A slight "pop" may be felt as the needle penetrates the peritoneum.

    • Before injecting, gently aspirate by pulling back the plunger to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is drawn into the syringe.

    • If aspiration is clear, slowly and steadily inject the solution into the peritoneal cavity.

    • Withdraw the needle smoothly.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

    • Observe the animal's behavior and general health status according to the experimental plan and institutional guidelines.

Visualizations

Signaling Pathway of this compound

This compound functions by inhibiting TRIP13, which in the context of multiple myeloma, can affect the MAPK/YWHAE signaling pathway.

DCZ5418_Signaling_Pathway cluster_cell Multiple Myeloma Cell This compound This compound TRIP13 TRIP13 This compound->TRIP13 Inhibits YWHAE YWHAE TRIP13->YWHAE Complexes with MAPK_Pathway ERK/MAPK Signaling Pathway TRIP13->MAPK_Pathway Activates Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation Promotes

Caption: this compound inhibits TRIP13, disrupting the ERK/MAPK signaling pathway.

Experimental Workflow for Intraperitoneal Injection of this compound

The following diagram illustrates the workflow for the in vivo administration of this compound in a mouse model.

IP_Injection_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure calc 1. Calculate Dose & Solution Volume prep_sol 2. Prepare this compound Solution calc->prep_sol load_syr 3. Load Syringe prep_sol->load_syr restrain 4. Restrain Mouse load_syr->restrain locate 5. Locate Injection Site (Lower Quadrant) restrain->locate inject 6. Inject Intraperitoneally locate->inject withdraw 7. Withdraw Needle inject->withdraw monitor 8. Monitor Animal withdraw->monitor

Caption: Workflow for intraperitoneal injection of this compound in mice.

References

Application Notes and Protocols for DCZ5418-Induced Apoptosis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCZ5418 is a novel, potent, and selective small-molecule inhibitor of Thyroid Hormone Receptor Interacting Protein 13 (TRIP13), an AAA-ATPase that plays a critical role in the spindle assembly checkpoint and DNA damage repair.[1][2][3] As a derivative of the natural product cantharidin (B1668268), this compound has demonstrated significant anti-proliferative and pro-apoptotic activity, particularly in multiple myeloma (MM) cells.[4] These application notes provide a comprehensive overview of the methodologies to study this compound-induced apoptosis, including detailed experimental protocols and the underlying signaling pathways.

Mechanism of Action: TRIP13 Inhibition Leading to Apoptosis

This compound exerts its anti-cancer effects by binding to and inhibiting the ATPase activity of TRIP13.[1][5] Inhibition of TRIP13 in cancer cells, particularly in multiple myeloma, disrupts critical cellular processes, leading to cell cycle arrest and the induction of apoptosis. While the precise downstream signaling of this compound is still under investigation, studies on related TRIP13 inhibitors and cantharidin analogues suggest the involvement of key apoptosis signaling pathways:

  • Intrinsic (Mitochondrial) Pathway: Inhibition of TRIP13 is associated with the activation of the intrinsic apoptotic pathway, characterized by the cleavage of caspase-3 and PARP.[6] This pathway is often regulated by the Bcl-2 family of proteins.

  • ERK/MAPK Signaling: The related compound DCZ5417, another TRIP13 inhibitor, has been shown to suppress multiple myeloma progression by inhibiting the ERK/MAPK signaling axis.[5]

  • JAK/STAT Pathway: The parent compound, cantharidin, has been reported to induce apoptosis in multiple myeloma cells by inhibiting the JAK/STAT signaling pathway, leading to the downregulation of the anti-apoptotic protein Bcl-xL.[7][8]

Data Presentation: Efficacy of TRIP13 Inhibition in Multiple Myeloma

While specific quantitative data for this compound-induced apoptosis is emerging, the efficacy of targeting TRIP13 is evident from studies with knockdown experiments and related inhibitors. The following table summarizes the inhibitory concentrations of related compounds in various multiple myeloma cell lines.

Compound/MethodCell Line(s)IC50/EC50 ValueAssay TypeReference
CantharidinRPMI8226, U266, IM94.8 µM, 4.1 µM, 4.7 µM (at 24h)Cell Proliferation[8]
DCZ0415Multiple Myeloma Cell Lines~2.5 - 10 µM (at 72h)Cell Viability[3]
F368-0183NCI-H9295.25 µMAntiproliferative[1]

Mandatory Visualizations

Signaling Pathway of TRIP13 Inhibition-Induced Apoptosis

G cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound TRIP13 TRIP13 This compound->TRIP13 Inhibition ERK_MAPK ERK/MAPK Pathway TRIP13->ERK_MAPK Modulation JAK_STAT JAK/STAT Pathway TRIP13->JAK_STAT Modulation Bcl2 Bcl-2 Family (e.g., Bcl-xL) ERK_MAPK->Bcl2 Regulation JAK_STAT->Bcl2 Regulation Mitochondrion Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution Bcl2->Mitochondrion Inhibition

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Workflow for Apoptosis Assessment

G cluster_workflow Apoptosis Assessment Workflow cluster_assays Apoptosis Assays start Seed Multiple Myeloma Cells treatment Treat with this compound (various concentrations and time points) start->treatment harvest Harvest Cells treatment->harvest annexin Annexin V/PI Staining (Flow Cytometry) harvest->annexin western Western Blot Analysis (Caspase-3, PARP, Bcl-2) harvest->western tunel TUNEL Assay (Fluorescence Microscopy) harvest->tunel analysis Data Analysis and Quantification annexin->analysis western->analysis tunel->analysis

Caption: General workflow for studying this compound-induced apoptosis.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Human multiple myeloma cell lines (e.g., RPMI8226, U266, NCI-H929, ARP-1, OCI-My5).

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Treatment: Seed cells at an appropriate density and allow them to acclimate before adding this compound at various concentrations for different time points (e.g., 24, 48, 72 hours).

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This assay quantifies the percentage of cells undergoing early and late apoptosis.

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit

    • Phosphate-buffered saline (PBS)

    • 1X Binding Buffer

    • Flow cytometer

  • Protocol:

    • Harvest cells after this compound treatment.

    • Wash cells twice with cold PBS.

    • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

    • Interpretation:

      • Annexin V-negative, PI-negative: Live cells

      • Annexin V-positive, PI-negative: Early apoptotic cells

      • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Western Blot Analysis for Apoptosis-Related Proteins

This method detects changes in the expression levels of key proteins involved in apoptosis.

  • Materials:

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-p-ERK, anti-p-STAT3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescence detection reagent

  • Protocol:

    • Lyse treated and control cells in RIPA buffer.

    • Determine protein concentration using the BCA assay.

    • Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using a chemiluminescence reagent and an imaging system.

    • Quantify band intensities and normalize to a loading control (e.g., β-actin).

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Materials:

    • In Situ Cell Death Detection Kit (e.g., with TMR red)

    • 4% Paraformaldehyde (PFA) in PBS

    • Permeabilisation solution (0.1% Triton X-100 in 0.1% sodium citrate)

    • DAPI for nuclear counterstaining

    • Fluorescence microscope

  • Protocol:

    • Culture cells on coverslips or in chamber slides and treat with this compound.

    • Fix cells with 4% PFA for 1 hour at room temperature.

    • Permeabilize cells with the permeabilisation solution for 2 minutes on ice.

    • Incubate cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified, dark chamber.

    • Wash cells with PBS.

    • Counterstain nuclei with DAPI.

    • Mount coverslips and visualize using a fluorescence microscope.

    • Interpretation: TUNEL-positive cells will show bright red nuclear fluorescence, indicating DNA fragmentation.

Conclusion

This compound is a promising therapeutic agent that induces apoptosis in cancer cells, particularly in multiple myeloma, through the inhibition of TRIP13. The protocols outlined in these application notes provide a robust framework for researchers to investigate the pro-apoptotic effects of this compound and to further elucidate its mechanism of action. A multi-assay approach is recommended for a comprehensive understanding of the apoptotic processes induced by this novel compound.

References

Application Notes and Protocols for the Experimental Use of DCZ5418 in OCI-My5 and ARP-1 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental use of DCZ5418, a cantharidin (B1668268) derivative and TRIP13 inhibitor, in the multiple myeloma cell lines OCI-My5 and ARP-1. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows.

Introduction

This compound is a novel small molecule inhibitor of Thyroid Hormone Receptor Interactor 13 (TRIP13), an AAA+ ATPase that has emerged as a promising target in cancer therapy, particularly in multiple myeloma.[1][2][3] Overexpression of TRIP13 is associated with the proliferation and development of various human malignancies.[1] this compound has demonstrated significant anti-myeloma activity in preclinical studies by inhibiting TRIP13, which in turn affects downstream signaling pathways, such as the ERK/MAPK pathway, leading to decreased cell viability and induction of apoptosis in cancer cells.[1] This document outlines protocols for studying the effects of this compound on the OCI-My5 and ARP-1 multiple myeloma cell lines.

Data Presentation

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in the OCI-My5 and ARP-1 multiple myeloma cell lines.

Cell LineThis compound IC50 (µM)
OCI-My54.32[4]
ARP-13.18[4]

Experimental Protocols

Herein are detailed methodologies for key experiments to assess the efficacy and mechanism of action of this compound in OCI-My5 and ARP-1 cell lines.

Cell Culture and Maintenance
  • Cell Lines:

    • OCI-My5 (Human multiple myeloma)

    • ARP-1 (Human multiple myeloma)

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL. Passage cells every 2-3 days by centrifugation and resuspension in fresh medium.

Cell Viability Assay (CCK-8/MTT)

This protocol is for determining the cytotoxic effects of this compound on OCI-My5 and ARP-1 cells.

  • Materials:

    • OCI-My5 and ARP-1 cells

    • 96-well plates

    • This compound (stock solution in DMSO)

    • Complete culture medium

    • Cell Counting Kit-8 (CCK-8) or MTT reagent

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed OCI-My5 and ARP-1 cells into 96-well plates at a density of 1-2 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours.

    • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentrations should bracket the expected IC50 values (e.g., 0.1 µM to 50 µM). Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

    • Viability Assessment (CCK-8): Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the viability against the logarithm of this compound concentration and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis

This protocol is for analyzing the effect of this compound on the expression and phosphorylation of proteins in the ERK/MAPK signaling pathway.

  • Materials:

    • OCI-My5 and ARP-1 cells

    • 6-well plates

    • This compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies (e.g., anti-TRIP13, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin). Recommended starting dilutions are typically 1:1000.[5][6][7]

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Cell Treatment: Seed OCI-My5 and ARP-1 cells in 6-well plates and treat with various concentrations of this compound (e.g., 0, 2.5, 5, 10 µM) for 24-48 hours.

    • Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer on ice for 30 minutes.

    • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system. β-actin is commonly used as a loading control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying this compound-induced apoptosis in OCI-My5 and ARP-1 cells via flow cytometry.

  • Materials:

    • OCI-My5 and ARP-1 cells

    • 6-well plates

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Seed OCI-My5 and ARP-1 cells in 6-well plates and treat with this compound at desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.

    • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.

    • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.[8][9][10][11]

    • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

    • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Mandatory Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts and workflows.

G cluster_pathway This compound Signaling Pathway This compound This compound TRIP13 TRIP13 This compound->TRIP13 inhibition YWHAE YWHAE TRIP13->YWHAE interaction RAF RAF YWHAE->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis inhibition

Caption: this compound inhibits TRIP13, disrupting the ERK/MAPK pathway.

G cluster_workflow Experimental Workflow for this compound Evaluation start Culture OCI-My5 & ARP-1 Cells treat Treat cells with this compound start->treat viability Cell Viability Assay (CCK-8 / MTT) treat->viability western Western Blot Analysis (p-ERK, ERK, etc.) treat->western apoptosis Apoptosis Assay (Annexin V / PI) treat->apoptosis data Data Analysis & Interpretation viability->data western->data apoptosis->data end Conclusion data->end

Caption: Workflow for evaluating this compound in myeloma cell lines.

G cluster_logic Logical Relationship of this compound Action This compound This compound Target TRIP13 Inhibition This compound->Target Pathway ERK/MAPK Pathway Downregulation Target->Pathway Effect1 Decreased Cell Proliferation Pathway->Effect1 Effect2 Increased Apoptosis Pathway->Effect2 Outcome Anti-Myeloma Activity Effect1->Outcome Effect2->Outcome

Caption: this compound's mechanism leading to anti-myeloma effects.

References

Assessing the Efficacy of TRIP13 Inhibition with DCZ5418: Application Notes and Protocols for Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thyroid Receptor Interacting Protein 13 (TRIP13) is an AAA-ATPase that has emerged as a critical regulator of the spindle assembly checkpoint (SAC) and DNA damage repair pathways.[1][2][3] Its overexpression is associated with poor prognosis in several cancers, making it a compelling target for therapeutic intervention.[4][5] TRIP13, in conjunction with its cofactor p31comet, facilitates the conformational change of MAD2 from an active "closed" state to an inactive "open" state, a crucial step for silencing the SAC and allowing mitotic progression. Inhibition of TRIP13 is expected to prolong mitotic arrest and induce apoptosis in cancer cells that are dependent on this pathway.

DCZ5418 is a novel small molecule inhibitor of TRIP13. This document provides detailed application notes and protocols for assessing the cellular effects of this compound, focusing on its ability to inhibit TRIP13 function, reduce cell viability, and induce cell cycle arrest. The provided methodologies and expected outcomes will guide researchers in the preclinical evaluation of this promising anti-cancer agent.

Data Presentation

The following tables summarize key quantitative data for the TRIP13 inhibitor this compound, providing a baseline for expected experimental outcomes.

Table 1: Binding Affinity and In Vitro Efficacy of this compound

ParameterCell LineValueReference
Binding Affinity (Kd) -15.3 µM
IC50 H929R (Multiple Myeloma)8.47 µM
OCI-My5 (Multiple Myeloma)4.32 µM
ARP-1 (Multiple Myeloma)3.18 µM
Cell Viability Inhibition H92R (at 10 µM)49.3%

Table 2: Expected Outcomes of Cellular Assays Following this compound Treatment

AssayExpected OutcomeRationale
Western Blot Increased levels of key cell cycle regulators (e.g., Cyclin B1). Decreased levels of downstream signaling proteins (e.g., p-STAT3, p-EGFR) have been observed with the related inhibitor DCZ0415.Inhibition of TRIP13 leads to mitotic arrest, causing an accumulation of proteins that are typically degraded upon mitotic exit.
Co-Immunoprecipitation Reduced interaction between TRIP13 and MAD2.This compound is expected to disrupt the function of TRIP13, thereby preventing its interaction with its substrate, MAD2.
Cell Viability (MTT Assay) Dose-dependent decrease in cell viability.Prolonged mitotic arrest induced by TRIP13 inhibition leads to apoptosis and reduced cell proliferation.
Cell Cycle Analysis Increased percentage of cells in the G2/M phase.Inhibition of the spindle assembly checkpoint prevents cells from progressing from metaphase to anaphase.

Signaling Pathways and Experimental Workflows

.dot

TRIP13_Signaling_Pathway cluster_SAC Spindle Assembly Checkpoint (SAC) cluster_TRIP13 TRIP13-mediated SAC Silencing Unattached_Kinetochores Unattached Kinetochores MCC Mitotic Checkpoint Complex (MCC) (MAD2-Cdc20, BubR1, Bub3) Unattached_Kinetochores->MCC activates APC_C Anaphase-Promoting Complex/Cyclosome (APC/C) MCC->APC_C inhibits MAD2_closed MAD2 (Closed, Active) MCC->MAD2_closed releases Anaphase Anaphase APC_C->Anaphase promotes TRIP13 TRIP13 MAD2_open MAD2 (Open, Inactive) TRIP13->MAD2_open converts p31comet p31comet p31comet->TRIP13 recruits to MAD2_closed->p31comet This compound This compound This compound->TRIP13 inhibits

Caption: TRIP13 signaling in the Spindle Assembly Checkpoint.

.dot

Experimental_Workflow cluster_assays Cellular Assays start Cancer Cell Culture treatment Treat with this compound (or vehicle control) start->treatment wb Western Blot treatment->wb coip Co-Immunoprecipitation treatment->coip mtt MTT Cell Viability Assay treatment->mtt flow Cell Cycle Analysis (Flow Cytometry) treatment->flow protein_analysis protein_analysis wb->protein_analysis Analyze protein levels ppi_analysis ppi_analysis coip->ppi_analysis Analyze protein-protein interactions viability_analysis viability_analysis mtt->viability_analysis Quantify cell viability cell_cycle_analysis cell_cycle_analysis flow->cell_cycle_analysis Quantify cell cycle distribution

Caption: General experimental workflow for assessing this compound.

Experimental Protocols

Western Blot Analysis

Objective: To determine the effect of this compound on the expression levels of TRIP13 and key cell cycle regulatory proteins.

Materials:

  • Cancer cell lines (e.g., H929R, OCI-My5, ARP-1)

  • This compound

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • PBS (Phosphate-Buffered Saline)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-TRIP13, anti-MAD2, anti-Cyclin B1, anti-p-STAT3, anti-p-EGFR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) or DMSO for the desired time (e.g., 24, 48 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Quantify band intensities using image analysis software and normalize to a loading control like β-actin.

Co-Immunoprecipitation (Co-IP)

Objective: To assess the effect of this compound on the interaction between TRIP13 and MAD2.

Materials:

  • Treated cell lysates (from Western Blot protocol)

  • Co-IP lysis buffer (non-denaturing)

  • Anti-TRIP13 antibody (for immunoprecipitation)

  • Control IgG antibody

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • SDS-PAGE and Western blot reagents

Protocol:

  • Lysate Preparation: Prepare cell lysates using a non-denaturing Co-IP lysis buffer.

  • Pre-clearing: Pre-clear the lysates by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the anti-TRIP13 antibody or control IgG overnight at 4°C.

  • Complex Capture: Add Protein A/G beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads using elution buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-MAD2 antibody to detect the co-immunoprecipitated protein.

Cell Viability (MTT) Assay

Objective: To determine the dose-dependent effect of this compound on cancer cell viability.

Materials:

  • Cancer cell lines

  • This compound

  • DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Cell Cycle Analysis

Objective: To investigate the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • This compound

  • DMSO

  • 6-well plates

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 5, 10 µM) or DMSO for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.

  • Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Application Notes and Protocols for Long-Term Storage and Stability of DCZ5418 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCZ5418 is a potent and selective inhibitor of Thyroid Hormone Receptor Interacting Protein 13 (TRIP13), an ATPase that plays a crucial role in the spindle assembly checkpoint and DNA damage response.[1] By targeting TRIP13, this compound has demonstrated significant anti-tumor activity, particularly in multiple myeloma, by inducing proteasome-mediated degradation of MAD2 and inhibiting the Akt signaling pathway.[1][2] Given its therapeutic potential, understanding the long-term stability and optimal storage conditions of this compound solutions is critical for ensuring reproducible experimental results and for its development as a potential therapeutic agent.

This document provides detailed application notes and protocols for the long-term storage and stability assessment of this compound solutions. It includes recommended storage conditions, protocols for preparing and handling solutions, and methodologies for evaluating their stability over time.

Recommended Storage Conditions

Proper storage is essential to maintain the integrity and activity of this compound. The following conditions are recommended based on available data and general best practices for small molecule inhibitors.

Solid Compound:

Storage TemperatureDurationNotes
-20°C3 yearsStore in a tightly sealed container, protected from light.
4°C2 yearsFor shorter-term storage, ensure the container is well-sealed to prevent moisture absorption.

Solutions:

Storage TemperatureDurationSolventNotes
-80°C6 monthsDMSOAliquot to avoid repeated freeze-thaw cycles. Use freshly opened, anhydrous DMSO for best results.[3]
-20°C1 monthDMSOSuitable for short-term storage of working solutions. Aliquoting is still recommended.[3]

Preparation of this compound Solutions

Consistent and accurate preparation of this compound solutions is the first step in ensuring reliable experimental outcomes.

Protocol for Preparing a 10 mM DMSO Stock Solution
  • Materials:

    • This compound powder (MW: 362.42 g/mol )[3]

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

    • Ultrasonic bath (optional)

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to minimize moisture condensation.

    • Weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.62 mg of this compound.

    • Add the appropriate volume of anhydrous DMSO to the powder. For the example above, add 1 mL of DMSO.

    • Vortex the solution thoroughly for 1-2 minutes to dissolve the compound. If necessary, use an ultrasonic bath to aid dissolution.[3]

    • Once fully dissolved, aliquot the stock solution into single-use, sterile, amber vials to protect from light and to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[3]

Stability Testing of this compound Solutions

To ensure the continued integrity of stored this compound solutions, periodic stability testing is recommended. This involves assessing the purity and concentration of the active compound over time. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for this purpose.

Experimental Workflow for Stability Assessment

G cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points prep Prepare this compound Stock Solution aliquot Aliquot into Vials prep->aliquot t0 Time 0 Analysis aliquot->t0 storage_conditions Store at Different Conditions (-80°C, -20°C, 4°C, RT) t0->storage_conditions tp Pull Samples at Time Points (e.g., 1, 3, 6 months) storage_conditions->tp hplc Analyze by Stability-Indicating HPLC-UV Method tp->hplc data Quantify Purity and Degradation hplc->data

Caption: Workflow for assessing the stability of this compound solutions.

Protocol for Stability-Indicating HPLC Method

This protocol outlines a general method for developing a stability-indicating HPLC assay. The specific parameters may need to be optimized for the available instrumentation and specific degradation products.

  • Objective: To separate this compound from its potential degradation products and accurately quantify its purity.

  • Materials and Equipment:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or Trifluoroacetic acid (optional, for pH adjustment)

    • This compound solution samples stored under various conditions

  • Chromatographic Conditions (Example):

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 254 nm)

    • Injection Volume: 10 µL

  • Procedure:

    • System Suitability: Inject a standard solution of this compound multiple times to ensure the system is operating correctly (i.e., consistent retention times, peak areas, and peak shapes).

    • Sample Analysis:

      • Thaw the stored this compound aliquots at room temperature.

      • Vortex gently to ensure homogeneity.

      • Dilute the samples to an appropriate concentration within the linear range of the assay using the initial mobile phase composition.

      • Inject the diluted samples onto the HPLC system.

    • Data Analysis:

      • Integrate the peak corresponding to this compound and any new peaks that appear, which are potential degradation products.

      • Calculate the purity of this compound as a percentage of the total peak area.

      • Purity (%) = (Peak Area of this compound / Total Peak Area of all peaks) x 100

Forced Degradation Studies

To ensure the HPLC method is truly "stability-indicating," forced degradation studies should be performed to generate potential degradation products. This demonstrates the method's ability to separate the parent compound from its degradants.

  • Acid Hydrolysis: Incubate this compound solution in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate this compound solution in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: Treat this compound solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 80°C for 48 hours.

  • Photostability: Expose a this compound solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

After stressing the samples, analyze them by the developed HPLC method to confirm that degradation peaks are resolved from the parent this compound peak.

Example Stability Data

The following table presents hypothetical stability data for a 10 mM this compound solution in DMSO, analyzed by HPLC. This illustrates how to present quantitative stability data.

Storage ConditionTime PointPurity (%) by HPLCAppearance
-80°C 0 months99.8%Clear, colorless solution
3 months99.7%Clear, colorless solution
6 months99.6%Clear, colorless solution
-20°C 0 months99.8%Clear, colorless solution
1 month99.5%Clear, colorless solution
3 months98.9%Clear, colorless solution
4°C 0 months99.8%Clear, colorless solution
1 week98.2%Clear, colorless solution
1 month95.1%Slight yellow tint
Room Temp. 0 months99.8%Clear, colorless solution
24 hours96.5%Clear, colorless solution
1 week88.3%Yellow solution

Mechanism of Action and Signaling Pathway

This compound inhibits the ATPase activity of TRIP13. In multiple myeloma, high levels of TRIP13 are associated with poor prognosis and drug resistance.[1][2] TRIP13 is involved in the spindle assembly checkpoint and has been shown to modulate protein ubiquitination. Inhibition of TRIP13 by this compound leads to the degradation of the mitotic checkpoint protein MAD2, inhibition of the pro-survival Akt signaling pathway, and stabilization of tumor suppressors like p53 and PTEN, ultimately leading to apoptosis of cancer cells.[1][4][5]

G cluster_outcomes Cellular Outcomes This compound This compound TRIP13 TRIP13 ATPase This compound->TRIP13 inhibits MAD2 MAD2 TRIP13->MAD2 destabilizes Akt Akt Signaling TRIP13->Akt activates USP7 USP7 TRIP13->USP7 promotes deubiquitination via Proliferation Cell Proliferation & Survival MAD2->Proliferation Akt->Proliferation Apoptosis Apoptosis p53 p53 p53->Apoptosis PTEN PTEN PTEN->Apoptosis USP7->p53 destabilizes USP7->PTEN destabilizes

Caption: Signaling pathway of this compound in multiple myeloma.

Conclusion

The stability of this compound solutions is critical for obtaining reliable and reproducible results in research and drug development. For long-term storage, it is recommended to store aliquoted DMSO stock solutions at -80°C for up to 6 months. The provided protocols for solution preparation and stability testing using a stability-indicating HPLC method offer a framework for ensuring the quality of this compound solutions. Adherence to these guidelines will help researchers and scientists in their efforts to further investigate the therapeutic potential of this promising TRIP13 inhibitor.

References

Troubleshooting & Optimization

Technical Support Center: DCZ5418 In Vivo Solubility and Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of DCZ5418 for in vivo studies. The following sections offer frequently asked questions and troubleshooting guides in a user-friendly question-and-answer format to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

A1: this compound is a potent inhibitor of Thyroid Hormone Receptor Interacting Protein 13 (TRIP13) with demonstrated anti-multiple myeloma activity in both in vitro and in vivo models.[1][2] As a derivative of cantharidin (B1668268), this compound is inherently poorly soluble in aqueous solutions, which can lead to low bioavailability and inconsistent results in animal studies.[3][4][5][6] Enhancing its solubility is crucial for achieving effective concentrations at the target site and ensuring reliable experimental outcomes.

Q2: What is the primary mechanism of action for this compound?

A2: this compound targets and inhibits the ATPase activity of TRIP13.[2] In multiple myeloma, this inhibition disrupts the TRIP13/YWHAE complex and subsequently suppresses the ERK/MAPK signaling pathway, leading to reduced cell proliferation.[7][8]

Q3: What are the initial steps I should take to prepare this compound for in vivo administration?

A3: The initial step is to create a stock solution in a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating high-concentration stock solutions of poorly soluble compounds.[1] From this stock, further dilutions and formulations can be prepared for in vivo use. It is critical to ensure the final concentration of the organic solvent is minimized in the administration vehicle to avoid toxicity.

Q4: Are there any pre-formulation studies recommended before starting in vivo experiments?

A4: Yes, conducting pre-formulation studies can save significant time and resources. Key studies include determining the compound's physicochemical properties, assessing its solubility in a range of pharmaceutically acceptable solvents and vehicles, and evaluating its stability in the chosen formulation. These initial steps help in selecting an appropriate formulation strategy.

Troubleshooting Guide

Q1: My this compound precipitates out of solution when I dilute the DMSO stock into an aqueous vehicle like saline. What should I do?

A1: This is a common issue known as "precipitation upon dilution." To overcome this, consider using a co-solvent system or a surfactant-based formulation. A popular approach involves a multi-step dilution process where the DMSO stock is first mixed with a co-solvent like PEG300 or PEG400, followed by the addition of a surfactant such as Tween 80, and finally, the aqueous component is slowly added while mixing.[1]

Q2: I am observing inconsistent results in my animal studies. Could this be related to the formulation?

A2: Inconsistent in vivo results are often linked to poor formulation and low bioavailability. If the compound is not fully dissolved or is in an unstable suspension, the amount of drug absorbed can vary significantly between animals. It is crucial to ensure a homogenous and stable formulation. Visual inspection for precipitation before each administration is recommended. For suspension formulations, consistent and thorough vortexing before dosing is critical.

Q3: What are some alternative formulation strategies if simple co-solvent systems are not effective?

A3: For challenging compounds like this compound, more advanced formulation strategies may be necessary. These can include:

  • Lipid-based formulations: Dissolving the compound in oils, such as corn oil, can be an effective strategy for oral administration.[1]

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area and dissolution rate.

  • Solid dispersions: Dispersing the drug in a polymer matrix can enhance its solubility and dissolution.[6]

  • Inclusion complexes: Using cyclodextrins to form complexes with the drug can improve its aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a Co-Solvent-Based Formulation for Intravenous or Intraperitoneal Injection

This protocol is based on a common vehicle system for poorly soluble compounds.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween 80

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL). Ensure the compound is fully dissolved. Gentle warming and vortexing can aid dissolution.

  • In a sterile microcentrifuge tube, add the required volume of the this compound DMSO stock solution.

  • Add PEG300 to the tube. A common ratio is 1 part DMSO to 4 parts PEG300. Vortex thoroughly until the solution is clear.

  • Add Tween 80 to the mixture. A typical final concentration of Tween 80 is 5%. Vortex until the solution is homogenous.

  • Slowly add sterile saline to the mixture to reach the final desired volume and concentration. Vortex thoroughly. The final vehicle composition may be, for example, 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.

  • Visually inspect the final formulation for any signs of precipitation before administration.

Protocol 2: Preparation of an Oil-Based Formulation for Oral Gavage

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the required volume of the this compound DMSO stock solution.

  • Add the appropriate volume of corn oil to achieve the final desired concentration. A common ratio is 1 part DMSO stock to 9 parts corn oil.

  • Vortex the mixture vigorously to ensure a uniform suspension or solution.

  • Ensure the formulation is well-mixed immediately before each administration.

Data Presentation

Table 1: Example Formulations for In Vivo Studies of this compound
Formulation ComponentVehicle 1 (Injectable)Vehicle 2 (Injectable)Vehicle 3 (Oral)Vehicle 4 (Oral)
Solvent/Co-Solvent 10% DMSO5% DMSO10% DMSO-
Co-Solvent 40% PEG300---
Surfactant 5% Tween 80---
Vehicle 45% Saline90% Corn Oil90% Corn Oil0.5% CMC-Na
Route of Administration IV/IPIP/SCOralOral

Data adapted from publicly available formulation guidelines for poorly soluble compounds.[1]

Table 2: Solubility of Cantharidin (Parent Compound of this compound) in Various Solvents
SolventSolubility
Cold Water Insoluble
Hot Water Somewhat Soluble
Acetone 1 g in 40 mL
Chloroform 1 g in 65 mL
Ether 1 g in 560 mL
Ethyl Acetate 1 g in 150 mL
Oils Soluble

This data for the parent compound, cantharidin, suggests that derivatives like this compound will also have limited aqueous solubility.[9]

Mandatory Visualizations

TRIP13_Signaling_Pathway cluster_extracellular Multiple Myeloma Cell This compound This compound TRIP13 TRIP13 This compound->TRIP13 Inhibits YWHAE YWHAE TRIP13->YWHAE Complexes with ERK_MAPK ERK/MAPK Signaling YWHAE->ERK_MAPK Activates Proliferation Cell Proliferation ERK_MAPK->Proliferation Promotes

Caption: this compound signaling pathway in multiple myeloma.

Experimental_Workflow start Start: this compound Powder stock_solution Prepare High-Concentration Stock in DMSO start->stock_solution choose_formulation Select Formulation Strategy (e.g., Co-solvent, Oil-based) stock_solution->choose_formulation prepare_vehicle Prepare In Vivo Formulation choose_formulation->prepare_vehicle check_solubility Visually Inspect for Precipitation prepare_vehicle->check_solubility administer Administer to Animal Model check_solubility->administer end End: In Vivo Study administer->end

Caption: Experimental workflow for this compound formulation.

Troubleshooting_Logic start Issue: Poor Solubility or Precipitation is_stock_ok Is the DMSO stock clear? start->is_stock_ok re_dissolve Re-dissolve stock. Consider gentle heating/sonication. is_stock_ok->re_dissolve No co_solvent Use a co-solvent system (e.g., DMSO/PEG300/Tween 80) is_stock_ok->co_solvent Yes re_dissolve->is_stock_ok is_co_solvent_ok Is the co-solvent formulation clear? co_solvent->is_co_solvent_ok advanced_formulation Consider advanced formulations: Lipid-based, Nanosuspension, etc. is_co_solvent_ok->advanced_formulation No proceed Proceed with in vivo study is_co_solvent_ok->proceed Yes advanced_formulation->proceed

Caption: Troubleshooting logic for this compound solubility.

References

potential off-target effects of DCZ5418 in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of DCZ5418 in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a derivative of cantharidin (B1668268) and has been identified as an inhibitor of Thyroid hormone receptor-interacting protein-13 (TRIP13), an AAA+ ATPase.[1][2] It has demonstrated anti-multiple myeloma activity in both in vitro and in vivo studies.[1][3]

Q2: Are there any known off-target effects of this compound?

Currently, there is limited publicly available data specifically detailing the comprehensive off-target profile of this compound. However, as a derivative of cantharidin, it is crucial to consider the known off-target activities of its parent compound. Cantharidin is a potent inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A), with a degree of selectivity for PP2A.[1][2][4][5][6][7] Therefore, researchers should be aware of the potential for this compound to interact with these and other unforeseen cellular targets.

Q3: Why is it important to investigate the off-target effects of this compound?

Understanding the off-target effects of a compound is critical for several reasons:

  • Mechanism of Action: Off-target interactions can contribute to the observed phenotype, and attributing the entire effect to the primary target may be misleading.

  • Toxicity and Side Effects: Unintended molecular interactions are a common cause of cellular toxicity and adverse effects in vivo.[7][8]

  • Drug Development: A clear understanding of a compound's selectivity is essential for its development as a safe and effective therapeutic agent.

Q4: How can I assess the potential off-target effects of this compound in my experiments?

A multi-pronged approach is recommended to investigate the selectivity of this compound. This includes:

  • In Vitro Kinase and Phosphatase Profiling: Screening this compound against a broad panel of kinases and phosphatases can identify potential off-target enzymatic inhibition.

  • Cell-Based Assays: Comparing the effects of this compound in cells with varying expression levels of the intended target (TRIP13) and potential off-targets can provide insights into its mechanism of action.

  • Proteomic Approaches: Techniques such as chemical proteomics can help identify direct binding partners of this compound in an unbiased, proteome-wide manner.[9][10][11]

Troubleshooting Guides

Problem 1: I am observing unexpected cytotoxicity or phenotypic effects in my cancer cell line treated with this compound that do not seem to correlate with TRIP13 inhibition.

  • Possible Cause: This could be due to off-target effects of this compound. As cantharidin, its parent compound, is a known inhibitor of protein phosphatases PP1 and PP2A, it is plausible that this compound may also affect these or other cellular targets.[1][2][4][5][6][7]

  • Troubleshooting Steps:

    • Literature Review: Investigate the known roles of PP1 and PP2A in your specific cancer cell line and see if their inhibition aligns with your observed phenotype.

    • Control Experiments: Include control compounds in your experiments, such as a more selective TRIP13 inhibitor (if available) or a known PP2A inhibitor like Okadaic Acid, to dissect the observed effects.

    • Target Knockdown/Overexpression: Use techniques like siRNA or CRISPR to modulate the expression of TRIP13 and potential off-targets (e.g., catalytic subunits of PP2A) to see how it affects the cellular response to this compound.

    • Perform a Kinase/Phosphatase Screen: Test the activity of this compound against a panel of purified kinases and phosphatases to identify potential off-target enzymatic activities.

Problem 2: I want to confirm that this compound is engaging with its intended target, TRIP13, in my cellular model.

  • Possible Cause: Lack of target engagement can lead to a misinterpretation of experimental results.

  • Troubleshooting Steps:

    • Western Blot Analysis: While this compound is an inhibitor and not a degrader, you can look for downstream effects of TRIP13 inhibition. Research the known signaling pathways regulated by TRIP13 and probe for changes in the phosphorylation state or expression levels of downstream effectors.

    • Cellular Thermal Shift Assay (CETSA): This technique can be used to demonstrate direct binding of this compound to TRIP13 in a cellular context. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.

    • Co-immunoprecipitation (Co-IP): If TRIP13 is part of a known protein complex, you can investigate if this compound treatment disrupts these interactions.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and its parent compound, cantharidin.

Table 1: In Vitro Activity of this compound

Parameter Cell Line Value Reference
IC50 H929R (Multiple Myeloma) 8.47 µM [3]
OCI-My5 (Multiple Myeloma) 4.32 µM [3]
ARP-1 (Multiple Myeloma) 3.18 µM [3]

| Kd vs. TRIP13 | - | 15.3 µM |[3] |

Table 2: In Vitro Activity of Cantharidin (Parent Compound)

Parameter Target Value Reference
IC50 PP1 1.7 - 3.6 µM [1][5]

| | PP2A | 0.16 - 0.36 µM |[1][5] |

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of living cells.[3][12][13][14][15]

  • Materials:

    • Cancer cell line of interest

    • This compound

    • 96-well cell culture plates

    • Complete cell culture medium

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

2. In Vitro Kinase Selectivity Profiling

This protocol provides a general framework for assessing the selectivity of this compound against a panel of kinases.

  • Principle: The inhibitory activity of this compound is measured against a large number of purified kinases to determine its selectivity. Various assay formats can be used, such as radiometric assays measuring the incorporation of 32P or 33P, or fluorescence-based assays.

  • Procedure (General):

    • A kinase panel (commercial services are available for this) is used.

    • This compound is typically tested at a fixed concentration (e.g., 1 or 10 µM) against all kinases in the panel.

    • For any kinases that show significant inhibition, a dose-response curve is generated to determine the IC50 value.

    • The results are often presented as a percentage of inhibition at the tested concentration or as a "selectivity score."

3. Cellular Thermal Shift Assay (CETSA)

This protocol is for confirming the direct binding of this compound to its target protein, TRIP13, within a cellular environment.

  • Principle: The binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature (Tm). CETSA measures the amount of soluble protein remaining after heating the cell lysate to various temperatures.[16][17][18][19][20]

  • Materials:

    • Cancer cells

    • This compound

    • PBS

    • Lysis buffer

    • PCR tubes or 96-well PCR plate

    • Thermal cycler

    • Western blotting reagents and antibodies for TRIP13

  • Procedure:

    • Treat cultured cells with this compound or vehicle control for a specified time.

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in lysis buffer and perform several freeze-thaw cycles to lyse the cells.

    • Centrifuge the lysate to remove cell debris.

    • Aliquot the supernatant into PCR tubes and heat them at different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.

    • Cool the samples to room temperature and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble TRIP13 in each sample by Western blotting.

    • The temperature at which 50% of the protein is denatured is the Tm. A shift in the Tm in the presence of this compound indicates direct binding.

Visualizations

experimental_workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Kinase/Phosphatase Panel Kinase/Phosphatase Panel Biochemical Assays Biochemical Assays Kinase/Phosphatase Panel->Biochemical Assays Identify Hits SPR Surface Plasmon Resonance Biochemical Assays->SPR Validate Binding Kinetics CellViability Cell Viability (MTT) CETSA Cellular Thermal Shift Assay CellViability->CETSA Confirm Target Engagement Proteomics Chemical Proteomics CETSA->Proteomics Identify Off-Targets Xenograft Xenograft Models Proteomics->Xenograft Evaluate Efficacy Toxicity Toxicity Studies Xenograft->Toxicity This compound This compound This compound->Kinase/Phosphatase Panel Initial Screening This compound->CellViability Assess Cytotoxicity

Caption: Experimental workflow for characterizing this compound's selectivity.

signaling_pathway cluster_this compound This compound Action cluster_targets Potential Cellular Targets cluster_effects Cellular Effects This compound This compound TRIP13 TRIP13 This compound->TRIP13 Inhibition (On-Target) PP2A PP2A This compound->PP2A Potential Inhibition (Off-Target) OtherKinases Other Kinases/ Phosphatases This compound->OtherKinases Potential Inhibition (Off-Target) MM_Apoptosis Multiple Myeloma Cell Apoptosis TRIP13->MM_Apoptosis OffTargetEffects Potential Off-Target Phenotypes PP2A->OffTargetEffects OtherKinases->OffTargetEffects

Caption: Potential on- and off-target signaling of this compound.

References

Technical Support Center: Managing DCZ5418 Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing potential toxicity associated with the investigational TRIP13 inhibitor, DCZ5418, in animal models. The information is presented in a question-and-answer format to directly address common issues encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a derivative of cantharidin (B1668268) and acts as a small molecule inhibitor of Thyroid Hormone Receptor Interacting Protein 13 (TRIP13).[1] TRIP13 is an AAA+ ATPase that plays a crucial role in the spindle assembly checkpoint and DNA double-strand break repair.[2][3] By inhibiting TRIP13, this compound is being investigated for its anti-cancer properties, particularly in multiple myeloma.[1][4]

Q2: What is the known safety profile of this compound in animal models?

A2: Preclinical studies have indicated that this compound possesses improved safety compared to its parent compound, cantharidin.[1] An acute toxicity study in mice demonstrated that intraperitoneal (i.p.) administration of this compound at a dose of 50 mg/kg was safe, with no observable toxic effects on the heart, liver, or kidneys.[4] In a multiple myeloma xenograft model, a daily i.p. dose of 15 mg/kg effectively inhibited tumor growth without causing significant changes between the treated and control groups.[4]

Q3: What are the potential target organs for toxicity with this compound?

A3: While this compound has shown a favorable safety profile, its parent compound, cantharidin, is known to cause dose-limiting toxicities. The primary target organs for cantharidin toxicity are the heart, liver, and kidneys.[5] Therefore, it is prudent to closely monitor these organs during in vivo studies with this compound. Clinical signs associated with cantharidin poisoning in animals include abdominal pain, depression, increased heart and respiratory rates, and changes in urine (e.g., blood-tinged).[6]

Q4: How can I minimize potential off-target effects of this compound?

A4: Minimizing off-target effects is crucial for obtaining reliable experimental data. Strategies include:

  • Dose-Response Studies: Use the lowest effective dose to minimize the risk of off-target effects.

  • Selective Kinase Screening: Although this compound targets an ATPase, performing a broad kinase panel screening can help identify any unintended interactions with kinases.

  • Control Compounds: Include a structurally similar but inactive compound as a negative control to differentiate on-target from off-target effects.

Troubleshooting Guides

This section provides practical guidance for specific issues that may arise during in vivo experiments with this compound.

Issue 1: Unexpected Animal Morbidity or Clinical Signs of Toxicity

  • Possible Cause: The administered dose may be too high for the specific animal strain, age, or health status. Vehicle toxicity could also be a contributing factor.

  • Troubleshooting Steps:

    • Immediate Action: Cease dosing and provide supportive care to the affected animals.

    • Dose De-escalation: Reduce the dose of this compound in subsequent cohorts.

    • Vehicle Control: Ensure a vehicle-only control group is included to rule out toxicity from the formulation components. High concentrations of solvents like DMSO can cause local irritation or systemic toxicity.

    • Clinical Monitoring: Intensify clinical observations, including daily body weight, food and water intake, and detailed behavioral assessments.

    • Pathology: Conduct gross necropsy and histopathology on affected animals, with a focus on the heart, liver, and kidneys.

Issue 2: Poor Solubility and Formulation Issues

  • Possible Cause: this compound, like many small molecules, may have poor aqueous solubility, leading to precipitation, inconsistent dosing, and potential vehicle-related toxicity.

  • Troubleshooting Steps:

    • Solvent Selection: While a specific vehicle for this compound is not detailed in publicly available literature, a common approach for poorly soluble compounds is to first dissolve them in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a stock solution.

    • Co-solvent Systems: For the final dosing solution, dilute the DMSO stock in a vehicle containing a mixture of biocompatible co-solvents such as polyethylene (B3416737) glycol (e.g., PEG400), propylene (B89431) glycol, and a sterile aqueous solution like saline or PBS. The final concentration of DMSO should be kept to a minimum (ideally below 10%) to avoid toxicity.

    • Use of Surfactants or Cyclodextrins: The addition of a small amount of a biocompatible surfactant (e.g., Tween® 80) or a cyclodextrin (B1172386) can help maintain the compound's solubility in the aqueous phase.

    • Sonication and Warming: Gentle warming and sonication can aid in the initial dissolution of the compound in the stock solvent.

    • Visual Inspection: Always visually inspect the final dosing solution for any precipitation before administration.

Data Presentation

Table 1: Summary of In Vivo Data for this compound

ParameterValueAnimal ModelRoute of AdministrationSource
Safe Dose50 mg/kgMiceIntraperitoneal (i.p.)[4]
Efficacious Dose15 mg/kg (daily)Mice (Multiple Myeloma Xenograft)Intraperitoneal (i.p.)[4]
Observed Toxicities at Safe DoseNone reported in heart, liver, or kidneyMiceIntraperitoneal (i.p.)[4]

Table 2: Potential Clinical Signs of Toxicity to Monitor (Based on Cantharidin)

SystemClinical Sign
GeneralLethargy, depression, anorexia, weight loss
GastrointestinalAbdominal pain, diarrhea
CardiovascularIncreased heart rate, abnormal heart rhythms
RenalChanges in urine volume or color (e.g., hematuria)
RespiratoryIncreased respiratory rate

Experimental Protocols

Protocol 1: Acute Toxicity Study (Dose Range Finding)

  • Animal Model: Use a standard rodent model (e.g., C57BL/6 or BALB/c mice), with an equal number of males and females per group (n=3-5).

  • Dose Groups: Administer single doses of this compound at escalating concentrations. Based on the known safe dose of 50 mg/kg, a suggested range could be 25, 50, 100, and 200 mg/kg. Include a vehicle-only control group.

  • Administration: Administer the compound via the intended experimental route (e.g., intraperitoneal injection).

  • Monitoring:

    • Observe animals continuously for the first 4 hours post-dosing for immediate signs of toxicity.

    • Record clinical signs, body weight, and food/water intake daily for 14 days.

  • Endpoint: At the end of the 14-day observation period, euthanize all animals.

  • Analysis: Collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs (heart, liver, kidneys, spleen, lungs) for histopathological examination.

Protocol 2: Sub-Acute Toxicity Study (Repeated Dose)

  • Animal Model: Use the same animal model as in the acute toxicity study (n=5-10 per sex per group).

  • Dose Groups: Based on the results of the acute toxicity study, select three dose levels (low, medium, and high) below the maximum tolerated dose. Include a vehicle-only control group.

  • Administration: Administer this compound daily for a period of 14 to 28 days.

  • Monitoring: Conduct daily clinical observations and weekly measurements of body weight and food/water intake.

  • Endpoint: At the end of the dosing period, euthanize the animals.

  • Analysis: Perform comprehensive hematology, clinical chemistry, and urinalysis. Conduct a full histopathological examination of all major organs.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_dosing Dosing cluster_monitoring Monitoring cluster_analysis Analysis formulation This compound Formulation acute Acute Toxicity Study (Single Dose) formulation->acute subacute Sub-Acute Toxicity Study (Repeated Doses) formulation->subacute animal_prep Animal Acclimatization animal_prep->acute animal_prep->subacute clinical_obs Clinical Observations (Daily) acute->clinical_obs body_weight Body Weight (Daily/Weekly) acute->body_weight subacute->clinical_obs subacute->body_weight clin_path Clinical Pathology (Blood, Urine) clinical_obs->clin_path body_weight->clin_path histopath Histopathology (Organs) clin_path->histopath signaling_pathway This compound This compound TRIP13 TRIP13 ATPase This compound->TRIP13 Inhibition SAC Spindle Assembly Checkpoint TRIP13->SAC Modulation DSB_Repair DNA Double-Strand Break Repair TRIP13->DSB_Repair Modulation Cell_Cycle_Arrest Cell Cycle Arrest SAC->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis DSB_Repair->Apoptosis Leads to

References

Technical Support Center: Optimizing DCZ5418 Treatment Duration for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DCZ5418, a TRIP13 inhibitor, in cancer cell line experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to facilitate the optimization of treatment duration and ensure reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a derivative of cantharidin (B1668268) and acts as a small molecule inhibitor of Thyroid Hormone Receptor Interacting Protein 13 (TRIP13).[1] TRIP13 is an AAA+ ATPase that plays a crucial role in the spindle assembly checkpoint (SAC), a key process for accurate chromosome segregation during mitosis. By inhibiting TRIP13, this compound disrupts the SAC, leading to mitotic errors, cell cycle arrest, and ultimately apoptosis in cancer cells.

Q2: Which cancer cell lines are sensitive to this compound?

A2: this compound has demonstrated anti-cancer activity, particularly in multiple myeloma (MM) cell lines. Preclinical studies have shown its efficacy in various MM cell lines.

Q3: What is a typical starting concentration and treatment duration for this compound in vitro?

A3: Based on available data for similar TRIP13 inhibitors and the nature of cell cycle-targeting agents, a common starting point for in vitro experiments is a 72-hour treatment duration. The optimal concentration will vary depending on the cell line's sensitivity. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.

Q4: How does inhibition of TRIP13 by this compound affect downstream signaling pathways?

A4: Inhibition of TRIP13 by this compound primarily disrupts the spindle assembly checkpoint by affecting the function of MAD2, a key SAC protein.[2] This can lead to premature exit from mitosis and aneuploidy. Additionally, TRIP13 has been shown to influence the Akt signaling pathway and interact with USP7, which in turn can affect the stability of important tumor suppressors like p53 and PTEN.[3]

Q5: What are the potential mechanisms of resistance to this compound?

A5: Overexpression of TRIP13 has been linked to resistance to certain anticancer drugs.[4][5] Therefore, cancer cells with high basal levels of TRIP13 may exhibit reduced sensitivity to this compound. Additionally, alterations in downstream signaling pathways or drug efflux pump activity could contribute to acquired resistance.

Troubleshooting Guides

Issue 1: Low or no observed efficacy of this compound

Possible Cause Troubleshooting Step
Suboptimal Treatment Duration Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal treatment duration for your cell line. The effect of cell cycle inhibitors can be time-dependent.
Incorrect Drug Concentration Determine the IC50 value for your specific cell line using a dose-response experiment. Ensure accurate dilution of the stock solution.
Compound Instability Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.
Cell Line Resistance Measure the basal expression level of TRIP13 in your cell line. High TRIP13 expression may confer resistance. Consider using a different cell line or combining this compound with other agents.
Experimental Artifact Ensure proper controls are included (e.g., vehicle control). Verify the health and doubling time of your cell line.

Issue 2: High cellular toxicity or off-target effects

Possible Cause Troubleshooting Step
Excessively High Concentration Use a concentration range around the IC50 value. High concentrations can lead to non-specific toxicity.
Prolonged Treatment Duration A shorter treatment duration may be sufficient to induce the desired effect while minimizing toxicity. Evaluate shorter time points in your time-course experiment.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells (typically <0.5%).
Compound Precipitation Visually inspect the culture medium for any signs of drug precipitation. If observed, consider using a lower concentration or a different solvent system for the stock solution.

Data Presentation

Table 1: In Vitro Activity of this compound in Multiple Myeloma Cell Lines

Cell LineIC50 (µM)
H929R8.47
OCI-My54.32
ARP-13.18

Note: The IC50 values were determined after a 72-hour treatment period.

Experimental Protocols

Protocol 1: Determining the Optimal Treatment Duration of this compound using a Cell Viability Assay

Objective: To determine the time-dependent effect of this compound on the viability of a cancer cell line.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Methodology:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the drug dilutions to the appropriate wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Time-Course Incubation: Incubate the plates for different durations (e.g., 24, 48, 72, and 96 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement: At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control for each time point and plot cell viability against drug concentration. Calculate the IC50 value for each treatment duration. The optimal duration is typically the shortest time required to achieve a stable and maximal effect.

Protocol 2: Assessing Time-Dependent Apoptosis Induction by this compound

Objective: To evaluate the kinetics of apoptosis induction by this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • 6-well plates

  • Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Flow cytometer

Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at a concentration around the IC50 value determined from the viability assay. Include a vehicle control.

  • Time-Course Incubation: Incubate the cells for various time points (e.g., 12, 24, 48, 72 hours).

  • Cell Harvesting and Staining: At each time point, harvest the cells (including floating cells in the medium) and stain them with Annexin V-FITC and Propidium Iodide according to the kit manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+). Plot the percentage of apoptotic cells against treatment time.

Mandatory Visualizations

TRIP13_Signaling_Pathway cluster_0 This compound Action cluster_1 Spindle Assembly Checkpoint cluster_2 Downstream Effects This compound This compound TRIP13 TRIP13 (AAA+ ATPase) This compound->TRIP13 Inhibition MAD2_active Active MAD2 TRIP13->MAD2_active Promotes inactivation Akt_pathway Akt Pathway TRIP13->Akt_pathway Influences USP7 USP7 TRIP13->USP7 Interacts with MAD2_inactive Inactive MAD2 SAC Spindle Assembly Checkpoint (SAC) Activation MAD2_active->SAC Mitotic_Arrest Mitotic Arrest SAC->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Mitotic_Arrest->Cell_Cycle_Arrest p53 p53 Stabilization USP7->p53 PTEN PTEN Stabilization USP7->PTEN

Caption: Signaling pathway of this compound via TRIP13 inhibition.

Experimental_Workflow cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Time-Course cluster_2 Phase 3: Washout Experiment (Optional) A1 Seed Cells in 96-well plate A2 Treat with this compound (Concentration Gradient) A1->A2 A3 Incubate for 72h A2->A3 A4 Cell Viability Assay A3->A4 A5 Determine IC50 A4->A5 B2 Treat with IC50 concentration of this compound A5->B2 Inform concentration B1 Seed Cells B1->B2 B3 Incubate for 24, 48, 72, 96h B2->B3 B4 Cell Viability/Apoptosis/Cell Cycle Assay B3->B4 B5 Determine Optimal Treatment Duration B4->B5 C1 Treat cells for optimal duration B5->C1 Inform duration C2 Wash out this compound C1->C2 C3 Incubate in drug-free medium C2->C3 C4 Assess cell recovery/phenotype C3->C4

Caption: Experimental workflow for optimizing this compound treatment.

References

DCZ5418 precipitation issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing precipitation issues encountered when working with DCZ5418 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a derivative of cantharidin (B1668268) and acts as a potent inhibitor of TRIP13 (Thyroid Hormone Receptor Interacting Protein 13).[1][2] It has demonstrated anti-multiple myeloma activity both in vitro and in vivo.[1][2][3] The compound's mechanism involves binding to and inhibiting the TRIP13 protein, which plays a role in various cellular processes.

Q2: I am observing precipitation after adding this compound to my aqueous buffer. What are the common causes?

Precipitation of this compound in aqueous solutions is a common issue due to its low water solubility. Several factors can contribute to this:

  • Exceeding Solubility Limit: The concentration of this compound may be above its solubility threshold in your specific aqueous buffer.

  • Solvent Shock: this compound is often dissolved in an organic solvent like DMSO to create a stock solution. Rapidly diluting this stock in an aqueous buffer can cause the compound to crash out of solution due to the sudden change in solvent polarity.

  • pH of the Solution: The pH of your aqueous solution can significantly impact the solubility of this compound.

  • Temperature: Lower temperatures can decrease the solubility of many compounds, potentially leading to precipitation.

  • Interactions with Media Components: Components of your buffer or cell culture media, such as salts and proteins, may interact with this compound and reduce its solubility.

Troubleshooting Guide

Issue: My this compound solution is cloudy or has visible precipitate.

This guide provides a systematic approach to troubleshooting and resolving this compound precipitation.

Step 1: Review Your Stock Solution Preparation

Ensure your this compound stock solution is properly prepared. It is recommended to dissolve this compound in 100% DMSO. If precipitation is observed in the stock solution, gentle heating and/or sonication can be used to aid dissolution.

Step 2: Optimize the Dilution Method

Avoid "solvent shock" by modifying your dilution protocol. Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding the aqueous buffer to the DMSO stock solution slowly while vortexing.

Step 3: Consider Using a Formulation Vehicle

For many applications, especially in vivo studies, a formulation vehicle is necessary to maintain this compound solubility. Several formulations have been shown to yield a clear solution at concentrations of ≥ 2.5 mg/mL.

Experimental Protocols

Below are detailed protocols for preparing this compound formulations to improve solubility in aqueous environments.

Protocol 1: PEG300 and Tween-80 Formulation

This protocol is suitable for achieving a clear solution for in vivo administration.

  • Start with a stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add 10% of the final volume from the DMSO stock solution.

  • Add 40% of the final volume of PEG300 and mix thoroughly.

  • Add 5% of the final volume of Tween-80 and mix until the solution is homogeneous.

  • Add 45% of the final volume of saline and mix thoroughly.

Example for 1 mL final volume:

  • Add 100 µL of 25 mg/mL this compound in DMSO.

  • Add 400 µL of PEG300 and mix.

  • Add 50 µL of Tween-80 and mix.

  • Add 450 µL of saline to reach a final volume of 1 mL.

Protocol 2: SBE-β-CD Formulation

This protocol utilizes sulfobutyl ether beta-cyclodextrin (B164692) (SBE-β-CD) to enhance solubility.

  • Prepare a 20% SBE-β-CD solution in saline.

  • Prepare a stock solution of this compound in DMSO.

  • In a sterile tube, add 10% of the final volume from the DMSO stock solution.

  • Add 90% of the final volume of the 20% SBE-β-CD in saline solution.

  • Mix until a clear solution is obtained.

Data Presentation

Table 1: this compound Formulation Compositions for Aqueous Solutions

Formulation ComponentProtocol 1Protocol 2Protocol 3
DMSO 10%10%10%
PEG300 40%--
Tween-80 5%--
Saline 45%--
20% SBE-β-CD in Saline -90%-
Corn Oil --90%
Resulting Solubility ≥ 2.5 mg/mL≥ 2.5 mg/mL≥ 2.5 mg/mL
Appearance Clear SolutionClear SolutionClear Solution

Data sourced from MedchemExpress.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_formulation Formulation Preparation (Protocol 1 Example) stock_prep Dissolve this compound in 100% DMSO heat_sonicate Gentle Heat / Sonication (if precipitation occurs) stock_prep->heat_sonicate Precipitation? add_dmso 1. Add 10% DMSO Stock stock_prep->add_dmso Clear Stock heat_sonicate->stock_prep Re-dissolve add_peg 2. Add 40% PEG300 & Mix add_dmso->add_peg add_tween 3. Add 5% Tween-80 & Mix add_peg->add_tween add_saline 4. Add 45% Saline & Mix add_tween->add_saline final_solution Final Clear Solution (≥ 2.5 mg/mL) add_saline->final_solution

Caption: Experimental workflow for preparing a stable aqueous formulation of this compound.

troubleshooting_logic start Precipitation Observed in Aqueous Solution check_concentration Is this compound concentration above 2.5 mg/mL? start->check_concentration check_dilution Was 'solvent shock' a possibility during dilution? check_concentration->check_dilution No reduce_conc Action: Lower the final concentration. check_concentration->reduce_conc Yes use_formulation Was a formulation vehicle (e.g., PEG300, Tween-80) used? check_dilution->use_formulation No slow_dilution Action: Modify dilution. Add aqueous buffer slowly to DMSO stock. check_dilution->slow_dilution Yes implement_formulation Action: Implement a validated formulation protocol. use_formulation->implement_formulation No resolved Issue Resolved use_formulation->resolved Yes reduce_conc->resolved slow_dilution->resolved implement_formulation->resolved

References

Minimizing Variability in DCZ5418 Experimental Results: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experimental results involving the TRIP13 inhibitor, DCZ5418.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a derivative of cantharidin (B1668268) and acts as a small molecule inhibitor of Thyroid Receptor-Interacting Protein 13 (TRIP13).[1] TRIP13 is an AAA+ ATPase that plays a crucial role in the spindle assembly checkpoint and DNA damage repair pathways.[2] By inhibiting TRIP13, this compound can induce cell cycle arrest, increase apoptosis, and suppress tumor growth.[3] It has shown anti-multiple myeloma activity both in vitro and in vivo.[1] The mechanism of action of TRIP13 inhibitors like this compound involves the disruption of several signaling pathways, including the FGFR4/STAT3 axis and the Wnt/β-catenin pathway.[3]

Q2: What are the most common sources of variability in in vitro cell-based assays with this compound?

A2: Variability in in vitro assays can arise from multiple factors. Key sources include inconsistencies in cell culture maintenance (e.g., passage number, confluency), variations in cell seeding density, and the handling of this compound, such as improper solubilization or storage. Edge effects in microplates and variability in incubation times can also contribute significantly to inconsistent results.

Q3: How can I ensure consistent results in my TRIP13 enzyme inhibition assays?

A3: For consistent enzyme inhibition assays, it is critical to use a stable and appropriate enzyme concentration, as this will affect the reaction rate. The inhibitor's solubility is also a key factor; ensure this compound is fully dissolved, potentially using a small amount of DMSO. Always include proper controls, such as a no-inhibitor control, to accurately calculate inhibition. Maintaining a constant temperature and pH is also crucial, as enzymes are sensitive to these conditions.

Q4: What factors contribute to variability in in vivo xenograft studies using this compound?

A4: In in vivo studies, variability often stems from the inherent biological differences in the animal models. Factors such as the initial tumor volume at the start of treatment, the tumor growth rate, and the size of the experimental cohorts can all impact the reproducibility of results. The method of data analysis and the study duration have also been shown to influence treatment response classifications.

Troubleshooting Guides

In Vitro Cell Viability Assays
Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seedingEnsure a homogenous single-cell suspension before plating. Use calibrated pipettes and a consistent pipetting technique. Avoid using the outer wells of the plate, which are prone to evaporation (edge effect).
Cell clumpingCulture and handle cell lines to minimize clumping. If necessary, use a cell strainer to obtain a single-cell suspension before plating.
Edge effectsFill the outer wells with sterile PBS or media to maintain humidity and minimize evaporation from the experimental wells.
Inconsistent IC50 values across experiments Variation in cell passage number or healthMaintain a consistent cell passage number for all experiments. Regularly check cell morphology and viability.
Instability of this compound solutionPrepare fresh dilutions of this compound from a concentrated stock for each experiment. Store stock solutions at the recommended temperature (-80°C for long-term, -20°C for short-term) and avoid repeated freeze-thaw cycles.
Differences in incubation timeStrictly adhere to a standardized incubation time for drug treatment and assay development.
Low signal or unexpected results Incorrect assay choiceEnsure the chosen viability assay (e.g., MTT, MTS, resazurin) is compatible with your cell line and this compound. Some compounds can interfere with the assay chemistry.
Sub-optimal cell densityOptimize the cell seeding density to ensure the cells are in the exponential growth phase during the assay.
Enzyme Inhibition Assays
Problem Potential Cause Recommended Solution
Low or no inhibition observed Inactive enzymeUse a fresh enzyme preparation or test the activity of the current batch with a known inhibitor.
Incorrect buffer pH or temperatureOptimize the assay buffer to the enzyme's ideal pH. Perform the assay at a consistent, optimal temperature (e.g., 37°C).
Poor inhibitor solubilityEnsure this compound is completely dissolved. A small amount of DMSO can be used, but the final concentration should be kept low and consistent across all wells, including controls.
High background signal Contaminants in the sampleUse high-purity reagents. Contaminants like salts, detergents, or heavy metals can inhibit enzyme activity.
Intrinsic fluorescence of the compoundIf using a fluorescence-based assay, run a control with this compound and all assay components except the enzyme to measure and subtract the compound's background fluorescence.
Irreproducible results Pipetting errorsUse calibrated pipettes and prepare a master mix for reagents to minimize pipetting variations.
Inconsistent pre-incubationStandardize the pre-incubation time of the enzyme with this compound before adding the substrate.

Experimental Protocols

Protocol 1: General Cell Viability (MTS) Assay
  • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound concentration.

  • Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) under standard cell culture conditions.

  • Assay Development: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: TRIP13 ATPase Inhibition Assay
  • Reagent Preparation: Prepare the assay buffer at the optimal pH for TRIP13 activity. Prepare dilutions of this compound and a known TRIP13 inhibitor (positive control) in the assay buffer.

  • Enzyme and Inhibitor Pre-incubation: Add the TRIP13 enzyme to the wells of a microplate, followed by the this compound dilutions or controls. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (ATP) to each well.

  • Kinetic Reading: Immediately measure the rate of ATP hydrolysis using a luminescence-based detection kit (e.g., ADP-Glo™ Kinase Assay) and a plate reader.

  • Data Analysis: Determine the initial reaction velocity for each concentration of this compound. Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

Visualizations

TRIP13_Signaling_Pathway cluster_inhibition This compound Inhibition cluster_pathway TRIP13 Signaling This compound This compound TRIP13 TRIP13 This compound->TRIP13 Inhibits SAC Spindle Assembly Checkpoint TRIP13->SAC Regulates DNA_Repair DNA Damage Repair TRIP13->DNA_Repair Promotes FGFR4 FGFR4 TRIP13->FGFR4 Activates Wnt Wnt/β-catenin TRIP13->Wnt Proliferation Cell Proliferation & Survival SAC->Proliferation Controls DNA_Repair->Proliferation STAT3 STAT3 FGFR4->STAT3 STAT3->Proliferation Wnt->Proliferation

Caption: Simplified signaling pathway of TRIP13 and its inhibition by this compound.

Experimental_Workflow start Start cell_culture 1. Cell Culture & Plating start->cell_culture treatment 2. This compound Treatment cell_culture->treatment incubation 3. Incubation treatment->incubation assay 4. Viability/Enzyme Assay incubation->assay data_acq 5. Data Acquisition assay->data_acq data_an 6. Data Analysis data_acq->data_an end End data_an->end

Caption: General experimental workflow for in vitro assays with this compound.

Troubleshooting_Guide start Inconsistent Results? check_cells Check Cell Health & Passage Number start->check_cells Yes consistent Consistent Results start->consistent No check_reagents Verify Reagent Prep & Storage check_cells->check_reagents Cells OK check_cells->consistent Issue Found & Corrected check_protocol Review Protocol Execution check_reagents->check_protocol Reagents OK check_reagents->consistent Issue Found & Corrected optimize_assay Re-optimize Assay Parameters check_protocol->optimize_assay Protocol OK check_protocol->consistent Issue Found & Corrected optimize_assay->consistent Optimized

Caption: A logical troubleshooting guide for addressing inconsistent experimental results.

References

impact of serum concentration on DCZ5418 activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DCZ5418, a potent TRIP13 inhibitor with significant anti-multiple myeloma activity.[1][2] This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues related to the activity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a derivative of cantharidin (B1668268) and has been identified as a potent inhibitor of Thyroid Hormone Receptor Interacting Protein 13 (TRIP13).[1] It exerts its anti-multiple myeloma (MM) activity by targeting TRIP13, which is a crucial player in several cellular processes.[1][3] While the precise downstream signaling cascade for this compound is still under investigation, a similar norcantharidin (B1212189) derivative, DCZ5417, has been shown to suppress MM progression by targeting the TRIP13-MAPK-YWHAE signaling pathway. It is plausible that this compound functions through a comparable mechanism.

Q2: How does serum concentration in cell culture media affect the in vitro activity of this compound?

The concentration of serum (e.g., Fetal Bovine Serum or FBS) in cell culture media can significantly impact the observed in vitro activity of small molecule inhibitors like this compound. The primary reason for this is serum protein binding. Components of serum, particularly albumin, can bind to small molecules, thereby reducing the free concentration of the compound available to interact with its target in the cells. This can lead to an apparent decrease in potency, reflected by a higher IC50 value.

Q3: I am observing lower than expected potency for this compound in my cell-based assays. What could be the cause?

Several factors could contribute to lower than expected potency. One of the most common is the serum concentration in your assay medium. If you are using a high percentage of serum (e.g., 10% FBS or more), a significant portion of the this compound may be sequestered by serum proteins, reducing its effective concentration. Other factors to consider include cell line variability, cell density, incubation time, and the specific assay endpoint being measured.

Q4: How can I determine the effect of serum on this compound activity in my specific cell line?

To quantify the impact of serum on this compound's activity, you can perform a serum shift assay. This involves running parallel dose-response experiments with varying concentrations of serum in the cell culture medium (e.g., 0.5%, 2%, 5%, and 10% FBS). By comparing the IC50 values obtained at different serum concentrations, you can determine the extent of serum protein binding and its effect on the compound's potency.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in IC50 values between experiments Inconsistent serum concentration in the assay medium.Standardize the serum percentage used in all experiments. If possible, perform a serum shift assay to understand its impact.
Cell passage number and confluency differences.Use cells within a consistent and low passage number range. Seed cells to achieve a consistent confluency at the time of compound addition.
Incomplete dissolution of this compound.Ensure complete dissolution of the compound in a suitable solvent like DMSO before diluting in the assay medium. Sonication may aid dissolution.
This compound activity is significantly lower than published data High serum concentration in the assay.Reduce the serum concentration if your cell line can tolerate it for the duration of the assay. Alternatively, perform experiments in serum-free media for a defined period.
Use of a resistant cell line.Verify the expression of TRIP13 in your cell line. Consider using a cell line known to be sensitive to TRIP13 inhibition.
Incorrect assay endpoint or timing.Optimize the incubation time and ensure the assay readout (e.g., cell viability, apoptosis) is appropriate for the expected mechanism of action.

Impact of Serum Concentration on this compound Activity (Hypothetical Data)

The following table illustrates a hypothetical example of how increasing serum concentration might affect the IC50 value of this compound in a multiple myeloma cell line (e.g., NCI-H929).

FBS Concentration (%) Hypothetical IC50 (µM) Fold Shift in IC50 (vs. 0.5% FBS)
0.50.151.0
20.322.1
50.785.2
101.8512.3

Note: This data is illustrative and intended to demonstrate the potential impact of serum protein binding. Actual results may vary depending on the cell line and experimental conditions.

Experimental Protocols

Protocol: Serum Shift Assay for this compound

This protocol outlines a method to assess the impact of Fetal Bovine Serum (FBS) concentration on the in vitro cytotoxic activity of this compound.

  • Cell Seeding:

    • Culture multiple myeloma cells (e.g., NCI-H929) in their recommended growth medium.

    • Seed the cells into 96-well microplates at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Preparation of this compound and Assay Media:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare four sets of assay media with varying FBS concentrations (e.g., 0.5%, 2%, 5%, and 10%).

    • Create a serial dilution of this compound in each of the four assay media.

  • Compound Treatment:

    • Remove the growth medium from the cell plates.

    • Add the serially diluted this compound in the different serum-containing media to the respective wells.

    • Include vehicle control (DMSO) wells for each serum concentration.

  • Incubation:

    • Incubate the plates for a predetermined duration (e.g., 72 hours).

  • Viability Assay:

    • Assess cell viability using a suitable method, such as a resazurin-based assay or CellTiter-Glo®.

  • Data Analysis:

    • Normalize the data to the vehicle control for each serum concentration.

    • Plot the dose-response curves and calculate the IC50 values for this compound at each FBS concentration using a non-linear regression model.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (MM Cell Line) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare this compound Stock (DMSO) compound_dilution Serially Dilute this compound in each FBS Medium compound_prep->compound_dilution media_prep Prepare Assay Media (Varying % FBS) media_prep->compound_dilution treatment Treat Cells with Diluted Compound cell_seeding->treatment compound_dilution->treatment incubation Incubate (e.g., 72h) treatment->incubation viability_assay Perform Viability Assay incubation->viability_assay data_norm Normalize Data to Vehicle Control viability_assay->data_norm ic50_calc Calculate IC50 for each FBS % data_norm->ic50_calc serum_shift Determine Serum Shift ic50_calc->serum_shift

Caption: Workflow for Serum Shift Assay.

signaling_pathway cluster_inhibition Inhibition cluster_downstream Downstream Signaling This compound This compound TRIP13 TRIP13 This compound->TRIP13 Inhibits ATPase activity TRIP13_YWHAE Disrupts TRIP13/YWHAE Complex TRIP13->TRIP13_YWHAE MAPK_pathway Inhibits ERK/MAPK Signaling TRIP13_YWHAE->MAPK_pathway Proliferation Decreased Cell Proliferation MAPK_pathway->Proliferation

Caption: Postulated this compound Signaling Pathway.

References

best practices for handling and disposal of DCZ5418

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with DCZ5418. Please consult the Safety Data Sheet (SDS) for this compound before handling, and always adhere to your institution's safety protocols.

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a derivative of cantharidin (B1668268) and functions as an inhibitor of Thyroid hormone receptor interactor 13 (TRIP13). It has demonstrated anti-multiple myeloma activity in both in vitro (in cultured cells) and in vivo (in living organisms) studies.

What is the primary mechanism of action of this compound?

This compound targets and inhibits TRIP13, an AAA+ ATPase that plays a crucial role in the spindle assembly checkpoint, DNA damage response, and protein quality control. By inhibiting TRIP13, this compound can disrupt these cellular processes, leading to anti-proliferative effects in cancer cells.

What are the main research applications for this compound?

This compound is primarily used in cancer research, particularly in the investigation of multiple myeloma. It serves as a tool to study the role of TRIP13 in cancer cell proliferation and survival.

How should this compound be stored?

For long-term storage, this compound powder should be kept at -20°C for up to two years.

Troubleshooting Guides

IssuePossible CauseRecommended Solution
Precipitation in solution The compound's solubility limit has been exceeded, or the solvent is not optimal.Gently warm the solution and/or use sonication to aid dissolution. If precipitation persists, consider preparing a fresh solution at a lower concentration.
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Ensure the compound is stored at the recommended temperature and protected from light. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.
Low cell viability in control group The solvent (e.g., DMSO) concentration is too high, causing cellular toxicity.The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to minimize solvent-related toxicity.
Compound appears inactive Incorrect dosage or administration route for in vivo experiments.Refer to published studies for appropriate dosage and administration routes for your specific animal model. Ensure proper formulation for optimal bioavailability.

Quantitative Data Summary

ParameterValueCell Line(s)
IC₅₀ (Half-maximal inhibitory concentration) 8.47 µMH929R
4.32 µMOCI-My5
3.18 µMARP-1
Binding Affinity (Kd) 15.3 µMTRIP13 protein
Solubility in DMSO ≥ 48 mg/mLN/A
Solubility in Ethanol < 1 mg/mLN/A

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate multiple myeloma cells (e.g., H929R, OCI-My5, ARP-1) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. The final DMSO concentration should be less than 0.5%. Add the diluted compound to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the drug concentration.

Signaling Pathway and Experimental Workflow Diagrams

TRIP13_Inhibition_Pathway Conceptual Signaling Pathway of this compound Action This compound This compound TRIP13 TRIP13 This compound->TRIP13 Inhibition Downstream_Effectors Downstream Effectors (e.g., Mitotic Checkpoint Proteins, DNA Repair Factors) TRIP13->Downstream_Effectors Regulation Cellular_Processes Cellular Processes (Cell Cycle Progression, DNA Repair) Downstream_Effectors->Cellular_Processes Control Apoptosis Apoptosis Cellular_Processes->Apoptosis Dysregulation leads to

Caption: this compound inhibits TRIP13, disrupting downstream cellular processes.

Experimental_Workflow In Vitro Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Myeloma Cell Culture Treatment Cell Treatment with Varying Concentrations Cell_Culture->Treatment DCZ5418_Prep This compound Stock Solution Preparation DCZ5418_Prep->Treatment Incubation Incubation (48-72 hours) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Analysis Data Analysis and IC50 Determination Viability_Assay->Data_Analysis

Caption: Workflow for assessing this compound's in vitro efficacy.

Validation & Comparative

A Comparative Guide to TRIP13 Inhibitors: DCZ5418 versus DCZ0415

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thyroid hormone receptor-interacting protein 13 (TRIP13) has emerged as a promising therapeutic target in various cancers, including multiple myeloma and colorectal cancer.[1][2][3] As a member of the AAA+ ATPase family, TRIP13 plays a crucial role in the spindle assembly checkpoint and DNA repair pathways.[4][5] Its overexpression is often associated with tumor progression and drug resistance, making the development of potent TRIP13 inhibitors a key area of research.[4][6] This guide provides a detailed comparison of two notable small-molecule TRIP13 inhibitors, DCZ5418 and DCZ0415, summarizing their performance based on available experimental data.

Performance Data Summary

The following table provides a quantitative comparison of this compound and DCZ0415, highlighting key performance indicators in TRIP13 inhibition and anti-cancer activity.

ParameterThis compoundDCZ0415Reference(s)
Binding Affinity (Kd) 15.3 µM57.0 µM[7]
IC50 (H929R MM cells) 8.47 µMNot explicitly stated[7]
IC50 (OCI-My5 MM cells) 4.32 µMNot explicitly stated[7]
IC50 (ARP-1 MM cells) 3.18 µMNot explicitly stated[7]
IC50 (MM cell lines) Not explicitly stated1.0–10 µM[8][9]
In Vivo Efficacy Significant tumor growth inhibition at 15 mg/kgSignificant tumor growth inhibition at 25 mg/kg or 50 mg/kg[2][8]

Based on the available data, this compound, a cantharidin (B1668268) derivative, demonstrates a superior binding affinity to TRIP13 compared to DCZ0415.[2][7] Molecular docking studies also suggest a stronger interaction for this compound.[2] In vitro, this compound shows potent anti-multiple myeloma (MM) activity with specific IC50 values in the low micromolar range.[7] In vivo studies indicate that this compound achieves significant anti-tumor effects in xenograft models at a lower dosage than DCZ0415, suggesting improved potency and potentially a better safety profile.[2]

Signaling Pathways and Mechanism of Action

Both this compound and DCZ0415 exert their anti-cancer effects by inhibiting the ATPase activity of TRIP13. This inhibition disrupts several downstream signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

TRIP13_Inhibition_Pathway cluster_inhibitors TRIP13 Inhibitors cluster_trip13 TRIP13 ATPase cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes This compound This compound TRIP13 TRIP13 This compound->TRIP13 Inhibition DCZ0415 DCZ0415 DCZ0415->TRIP13 Inhibition FGFR4/STAT3 FGFR4/STAT3 TRIP13->FGFR4/STAT3 Activates Wnt/β-catenin Wnt/β-catenin TRIP13->Wnt/β-catenin Activates NF-κB NF-κB TRIP13->NF-κB Activates DNA Repair (NHEJ) DNA Repair (NHEJ) TRIP13->DNA Repair (NHEJ) Promotes Apoptosis Apoptosis TRIP13->Apoptosis Inhibits Cell Cycle Arrest Cell Cycle Arrest TRIP13->Cell Cycle Arrest Prevents Proliferation Proliferation FGFR4/STAT3->Proliferation Promotes Metastasis Metastasis FGFR4/STAT3->Metastasis Promotes Wnt/β-catenin->Proliferation Promotes Wnt/β-catenin->Metastasis Promotes NF-κB->Proliferation Promotes DNA Repair (NHEJ)->Proliferation Enables

Inhibition of TRIP13 by DCZ0415 has been shown to inactivate the FGFR4/STAT3 axis and the Wnt/β-catenin pathway in colorectal cancer.[1] This leads to decreased cell proliferation, induction of G2-M phase cell cycle arrest, and increased apoptosis.[1][10] Furthermore, DCZ0415 has been observed to reduce the expression of proteins associated with the epithelial-mesenchymal transition (EMT) and the NF-κB pathway.[1][10] The impairment of nonhomologous end joining (NHEJ) repair is another key mechanism of DCZ0415's anti-cancer activity.[3][8] While the specific downstream signaling effects of this compound are not as extensively detailed in the provided results, its direct and potent inhibition of TRIP13 suggests it likely operates through similar mechanisms.

Experimental Protocols

The following outlines the general methodologies employed in the comparative evaluation of this compound and DCZ0415.

Binding Affinity Assay (Surface Plasmon Resonance - SPR): The binding affinity of the compounds to the TRIP13 protein is a critical measure of their direct interaction.

SPR_Workflow Immobilize_TRIP13 Immobilize purified TRIP13 protein on a sensor chip Inject_Inhibitor Inject varying concentrations of This compound or DCZ0415 Immobilize_TRIP13->Inject_Inhibitor Measure_Response Measure the change in surface plasmon resonance angle Inject_Inhibitor->Measure_Response Calculate_Kd Calculate the dissociation constant (Kd) from the binding kinetics Measure_Response->Calculate_Kd

Cell Viability Assay (e.g., MTT or CCK-8): These assays are fundamental for determining the cytotoxic effects of the inhibitors on cancer cell lines.

Cell_Viability_Workflow Seed_Cells Seed multiple myeloma (e.g., H929R, OCI-My5, ARP-1) cells in 96-well plates Treat_Cells Treat cells with a range of concentrations of This compound or DCZ0415 Seed_Cells->Treat_Cells Incubate Incubate for a specified period (e.g., 72 hours) Treat_Cells->Incubate Add_Reagent Add MTT or CCK-8 reagent to each well Incubate->Add_Reagent Measure_Absorbance Measure absorbance at the appropriate wavelength Add_Reagent->Measure_Absorbance Calculate_IC50 Calculate the IC50 value (concentration for 50% inhibition of cell viability) Measure_Absorbance->Calculate_IC50

In Vivo Xenograft Model: Animal models are crucial for assessing the anti-tumor efficacy of the compounds in a living organism.

Xenograft_Workflow Implant_Cells Subcutaneously implant human multiple myeloma cells into immunocompromised mice Tumor_Growth Allow tumors to reach a palpable size Implant_Cells->Tumor_Growth Administer_Compound Administer this compound (e.g., 15 mg/kg) or DCZ0415 (e.g., 25 mg/kg) intraperitoneally daily Tumor_Growth->Administer_Compound Monitor_Tumor Monitor tumor volume and body weight over the treatment period Administer_Compound->Monitor_Tumor Analyze_Results Analyze the difference in tumor growth between treated and control groups Monitor_Tumor->Analyze_Results

Conclusion

Both this compound and DCZ0415 are effective inhibitors of TRIP13 with demonstrated anti-cancer properties. However, the available data suggests that this compound, a novel cantharidin derivative, exhibits superior performance in terms of binding affinity and in vivo potency at lower doses.[2][7] These findings position this compound as a highly promising candidate for further preclinical and clinical development as a targeted therapy for cancers with TRIP13 overexpression. Further head-to-head studies with more extensive quantitative data would be beneficial to fully elucidate the comparative advantages of each compound.

References

A Comparative Analysis of DCZ5418 and Cantharidin in Anti-Multiple Myeloma Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the novel cantharidin (B1668268) derivative, DCZ5418, and its parent compound, cantharidin, focusing on their efficacy against multiple myeloma. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the current experimental data, mechanisms of action, and relevant signaling pathways.

Executive Summary

This compound, a synthetic derivative of cantharidin, has emerged as a potent inhibitor of Thyroid Receptor Interacting Protein 13 (TRIP13), demonstrating significant anti-multiple myeloma activity with an improved safety profile over cantharidin. While cantharidin, a well-known Protein Phosphatase 2A (PP2A) inhibitor, exhibits broad cytotoxic effects against various cancer cells, its clinical application has been hampered by significant toxicity. This compound offers a promising therapeutic alternative by targeting a different molecular pathway, leading to effective tumor suppression with reduced toxicity. This guide will delve into the available in vitro and in vivo data for both compounds, detail their distinct mechanisms of action, and provide relevant experimental protocols.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the currently available quantitative data on the efficacy of this compound and cantharidin against multiple myeloma cell lines and in preclinical models. It is important to note that a direct head-to-head comparison in the same experimental settings is not yet available in the published literature. The data presented here is collated from separate studies.

Table 1: In Vitro Efficacy (IC50) Against Multiple Myeloma Cell Lines

CompoundCell LineIC50 (µM)Citation
This compound H929R8.47[1]
OCI-My54.32[1]
ARP-13.18[1]
Cantharidin RPMI82264.8 (at 24h)[2]
U2664.1 (at 24h)[2]
IM94.7 (at 24h)

Table 2: In Vivo Efficacy in Xenograft Models

CompoundModelDosageOutcomeCitation
This compound Multiple Myeloma Xenograft15 mg/kg (i.p., once daily)Significantly inhibited tumor growth.
Cantharidin Not available in a multiple myeloma model.--
Norcantharidin (Cantharidin analog)Multiple Myeloma Xenograft-Potentiated the anti-myeloma effects of bortezomib.

Mechanisms of Action and Signaling Pathways

This compound and cantharidin exert their anti-cancer effects through distinct molecular mechanisms, targeting different key proteins and signaling cascades.

This compound: A TRIP13 Inhibitor

This compound functions as a specific inhibitor of TRIP13, an AAA-ATPase that plays a crucial role in the spindle assembly checkpoint and DNA damage repair. Inhibition of TRIP13 in multiple myeloma cells has been shown to disrupt these processes, leading to cell cycle arrest and apoptosis. The downstream effects of TRIP13 inhibition are believed to involve the inactivation of the FGFR4/STAT3 axis and the Wnt/β-catenin pathway.

DCZ5418_Mechanism This compound This compound TRIP13 TRIP13 This compound->TRIP13 inhibits FGFR4 FGFR4 TRIP13->FGFR4 activates Wnt Wnt/β-catenin Pathway TRIP13->Wnt activates Apoptosis Apoptosis TRIP13->Apoptosis inhibits STAT3 STAT3 FGFR4->STAT3 activates Proliferation Cell Proliferation & Survival STAT3->Proliferation Wnt->Proliferation

Mechanism of this compound via TRIP13 Inhibition.
Cantharidin: A PP2A Inhibitor

Cantharidin is a potent inhibitor of protein phosphatase 2A (PP2A), a serine/threonine phosphatase that regulates a multitude of cellular processes. By inhibiting PP2A, cantharidin leads to the hyperphosphorylation and activation of several downstream signaling pathways, including the JAK/STAT, PI3K/Akt, and MAPK pathways. This widespread disruption of cellular signaling ultimately induces cell cycle arrest and apoptosis in cancer cells.

Cantharidin_Mechanism Cantharidin Cantharidin PP2A PP2A Cantharidin->PP2A inhibits JAK_STAT JAK/STAT Pathway PP2A->JAK_STAT dephosphorylates (inactivates) PI3K_Akt PI3K/Akt Pathway PP2A->PI3K_Akt dephosphorylates (inactivates) MAPK MAPK Pathway PP2A->MAPK dephosphorylates (inactivates) Apoptosis Apoptosis JAK_STAT->Apoptosis PI3K_Akt->Apoptosis CellCycle Cell Cycle Arrest MAPK->CellCycle MAPK->Apoptosis

Mechanism of Cantharidin via PP2A Inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

In Vitro Cell Viability Assay (MTS/CCK-8)

This protocol is based on the methodologies described for assessing the effects of cantharidin and can be adapted for this compound.

  • Cell Culture: Human multiple myeloma cell lines (e.g., H929R, OCI-My5, ARP-1, RPMI8226, U266, IM9) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

  • Compound Treatment: The following day, cells are treated with various concentrations of this compound or cantharidin (typically a serial dilution from 0.1 to 100 µM) or with vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTS/CCK-8 Reagent Addition: 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or 10 µL of CCK-8 solution is added to each well.

  • Incubation: The plates are incubated for 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance is measured at 490 nm (for MTS) or 450 nm (for CCK-8) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Culture Culture MM Cells Seed Seed cells in 96-well plate Culture->Seed Treat Add this compound or Cantharidin Seed->Treat Incubate_24_72h Incubate (24-72h) Treat->Incubate_24_72h Add_Reagent Add MTS/CCK-8 Reagent Incubate_24_72h->Add_Reagent Incubate_1_4h Incubate (1-4h) Add_Reagent->Incubate_1_4h Read_Absorbance Measure Absorbance Incubate_1_4h->Read_Absorbance Calculate_Viability Calculate Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Experimental Workflow for Cell Viability Assay.
In Vivo Xenograft Model

This protocol is a generalized procedure based on studies involving this compound and other cantharidin derivatives in multiple myeloma models.

  • Animal Model: Severe combined immunodeficient (SCID) or NOD-SCID mice (6-8 weeks old) are used. All animal experiments must be conducted in accordance with institutional guidelines for animal care and use.

  • Cell Implantation: Human multiple myeloma cells (e.g., 5 x 10^6 cells in 100 µL of PBS mixed with Matrigel) are injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice a week) using a caliper. The tumor volume is calculated using the formula: Volume = (length × width^2) / 2.

  • Treatment Initiation: When the tumors reach a palpable size (e.g., 100-200 mm^3), the mice are randomized into treatment and control groups.

  • Drug Administration: this compound (e.g., 15 mg/kg) or vehicle control is administered intraperitoneally (i.p.) once daily.

  • Efficacy Evaluation: Tumor growth and the body weight of the mice are monitored throughout the treatment period.

  • Endpoint: At the end of the study (e.g., after 21-28 days of treatment or when tumors in the control group reach a certain size), the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).

Conclusion

This compound represents a significant advancement in the development of cantharidin-based therapeutics for multiple myeloma. Its targeted inhibition of TRIP13 offers a distinct mechanism of action compared to the broad PP2A inhibition of cantharidin, which likely contributes to its improved safety profile. The available preclinical data indicates that this compound has potent anti-myeloma activity both in vitro and in vivo. While a direct comparative study against cantharidin under identical conditions is needed to definitively establish its superior efficacy, the current body of evidence strongly supports the continued investigation of this compound as a promising new agent for the treatment of multiple myeloma. Future research should focus on head-to-head comparisons and further elucidation of the downstream signaling pathways affected by TRIP13 inhibition.

References

Validating DCZ5418's Anti-Myeloma Activity Through Genetic Knockdown of its Target, TRIP13

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the novel anti-myeloma agent DCZ5418 highlights its on-target activity, validated through genetic knockdown of its molecular target, TRIP13. This guide provides researchers, scientists, and drug development professionals with comparative data, detailed experimental protocols, and pathway visualizations to support further investigation into this promising therapeutic candidate.

This compound, a derivative of the natural product cantharidin (B1668268), has demonstrated potent anti-multiple myeloma (MM) activity.[1] It functions as an inhibitor of TRIP13 (Thyroid Hormone Receptor Interacting Protein 13), a key protein involved in the spindle assembly checkpoint and DNA damage repair pathways, which are often dysregulated in cancer.[2][3] While direct genetic knockdown validation for this compound is emerging, compelling evidence from structurally related TRIP13 inhibitors, DCZ5417 and DCZ0415, strongly supports a TRIP13-dependent mechanism of action for this compound.[4][5][6]

Comparative Efficacy of TRIP13 Inhibitors

The anti-myeloma activity of this compound and its analogues has been quantified across various MM cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a benchmark for their cytotoxic potential.

CompoundCell LineIC50 (µM)
This compound H929R8.47[7]
OCI-My54.32[7]
ARP-13.18[7]
DCZ0415 NCI-H9299.64[2]
ARP-11.0–10[8]
F368-0183 NCI-H9295.25[2][9]
F368-0090 NCI-H92921.16[2]
ARP-18.06[2]

Genetic Validation of TRIP13 as the Target

Genetic knockdown studies using shRNA and CRISPR-Cas9 are pivotal in validating the on-target activity of a drug. While a direct study on this compound is not yet published, research on the closely related compound DCZ5417 demonstrates that its anti-MM activity is contingent on the presence of TRIP13.[4][5] Similarly, the efficacy of DCZ0415 has been shown to be TRIP13-dependent through CRISPR-mediated knockout.[6]

Knockdown of TRIP13 in MM cells has been shown to inhibit cell growth, induce apoptosis, and reduce tumor burden in vivo, phenocopying the effects of TRIP13 inhibitors.[10][11]

The following diagram illustrates the experimental workflow for validating the on-target activity of a TRIP13 inhibitor like this compound using genetic knockdown.

G cluster_0 TRIP13 Knockdown/Knockout cluster_1 Cellular Assays cluster_2 Drug Treatment shRNA shRNA Lentiviral Transduction Western Western Blot for TRIP13 Expression shRNA->Western Verify Knockdown This compound Treat with this compound shRNA->this compound CRISPR CRISPR/Cas9 Knockout CRISPR->Western Verify Knockout CRISPR->this compound Viability Cell Viability Assay (e.g., MTT, CCK-8) This compound->Viability Assess Cytotoxicity G cluster_0 Upstream Regulation cluster_1 Signaling Cascade cluster_2 Cellular Outcomes TRIP13 TRIP13 YWHAE YWHAE TRIP13->YWHAE MAPK MAPK Pathway Proliferation Cell Proliferation MAPK->Proliferation Survival Cell Survival MAPK->Survival YWHAE->MAPK This compound This compound This compound->TRIP13 Inhibits

References

A Comparative Preclinical Analysis of DCZ5418 and Bortezomib in Multiple Myeloma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data available for DCZ5418, a novel TRIP13 inhibitor, and bortezomib (B1684674), a well-established proteasome inhibitor, in the context of multiple myeloma (MM). This comparison is based on currently available, separate preclinical studies, as no head-to-head comparative trials have been published to date. The objective is to offer a structured overview of their distinct mechanisms of action, in vitro and in vivo efficacy, and the experimental methodologies used in their preclinical evaluation.

Executive Summary

Bortezomib, a cornerstone of multiple myeloma therapy, exerts its anti-cancer effects by reversibly inhibiting the 26S proteasome, a key component of the cellular protein degradation machinery. This leads to the accumulation of ubiquitinated proteins, triggering endoplasmic reticulum (ER) stress, cell cycle arrest, and apoptosis. In contrast, this compound is a newer investigational agent derived from cantharidin (B1668268) that targets Thyroid Hormone Receptor Interacting Protein 13 (TRIP13). By inhibiting TRIP13, this compound disrupts protein-protein interactions crucial for myeloma cell survival and proliferation.

The available preclinical data suggests that both agents demonstrate anti-myeloma activity. However, their distinct mechanisms of action may translate to different efficacy profiles and position them uniquely in the therapeutic landscape for multiple myeloma, potentially offering new options for bortezomib-resistant disease.

Data Presentation: An Indirect Comparison

The following tables summarize the available preclinical data for this compound and bortezomib. It is crucial to note that this is an indirect comparison, and the experimental conditions in the cited studies may vary.

Table 1: In Vitro Efficacy in Multiple Myeloma Cell Lines

CompoundCell LineIC50 (µM)Citation
This compoundH929R8.47[1]
This compoundOCI-My54.32[1]
This compoundARP-13.18[1]
BortezomibNCI-H929~0.006 (6 nM)[2]
BortezomibRPMI 8226~0.007 (7 nM)[3]
BortezomibU266~0.007 (7.1 nM)[4]

Table 2: In Vivo Efficacy in Multiple Myeloma Xenograft Models

CompoundDosing RegimenModelKey FindingsCitation
This compound15 mg/kg i.p., once dailyMultiple Myeloma XenograftSignificantly inhibited tumor growth. No significant changes in animal body weight compared to the control group.[1][1]
Bortezomib0.5 mg/kg i.p., twice a weekBortezomib-resistant Myeloma PDXDid not inhibit tumor growth in a resistant model.[5][5]
Bortezomib1.0 mg/kg i.v., once weekly for 4 weeksPC-3 Xenograft (Prostate Cancer)60% reduction in tumor growth.[6][6]

Experimental Protocols

This compound: Preclinical Evaluation
  • Cell Viability Assay: The anti-proliferative activity of this compound was assessed in H929R, OCI-My5, and ARP-1 multiple myeloma cell lines. The specific assay used to determine the IC50 values (e.g., MTT, CellTiter-Glo) is detailed in the primary literature.[1]

  • In Vivo Xenograft Study: A multiple myeloma xenograft model in mice was utilized to evaluate the in vivo efficacy of this compound. The compound was administered intraperitoneally (i.p.) at a dose of 15 mg/kg once daily. Tumor growth and animal well-being (e.g., body weight) were monitored throughout the study.[1]

  • Acute Toxicity Study: The safety of this compound was assessed in mice through intraperitoneal administration at a dose of 50 mg/kg. The study monitored for toxic effects in major organs such as the heart, liver, and kidney.[1]

Bortezomib: Preclinical Evaluation
  • Cell Viability and Apoptosis Assays: The IC50 of bortezomib in various multiple myeloma cell lines, including NCI-H929, was determined using assays that measure cell proliferation and viability. Apoptosis was quantified to understand the mechanism of cell death.[2][3]

  • In Vivo Xenograft Studies: The anti-tumor activity of bortezomib has been evaluated in numerous xenograft models, including those for multiple myeloma. Dosing regimens typically involve intravenous (i.v.) or intraperitoneal (i.p.) administration at concentrations ranging from 0.3 to 1 mg/kg, administered once or twice weekly. Tumor growth inhibition is a primary endpoint in these studies.[5][6]

Mandatory Visualizations

Signaling Pathways

Signaling_Pathways cluster_this compound This compound Pathway cluster_Bortezomib Bortezomib Pathway This compound This compound TRIP13 TRIP13 This compound->TRIP13 Inhibition Protein_Complexes Protein Complexes (e.g., with MAD2) TRIP13->Protein_Complexes Regulation Cell_Cycle_Progression Cell Cycle Progression Protein_Complexes->Cell_Cycle_Progression Control Apoptosis_DCZ Apoptosis Cell_Cycle_Progression->Apoptosis_DCZ Dysregulation leads to Bortezomib Bortezomib Proteasome 26S Proteasome Bortezomib->Proteasome Inhibition Ub_Proteins Ubiquitinated Proteins (e.g., IκB, p53) Proteasome->Ub_Proteins Degradation NFkB NF-κB Pathway Ub_Proteins->NFkB Accumulation of IκB inhibits ER_Stress ER Stress Ub_Proteins->ER_Stress Accumulation leads to Apoptosis_BTZ Apoptosis NFkB->Apoptosis_BTZ Inhibition promotes ER_Stress->Apoptosis_BTZ Induces

Caption: Distinct mechanisms of action of this compound and bortezomib in multiple myeloma.

Experimental Workflow

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation cluster_Analysis Data Analysis & Comparison Cell_Culture MM Cell Line Culture (e.g., H929, OCI-My5, ARP-1) Drug_Treatment_Vitro Treatment with this compound or Bortezomib (Dose-Response) Cell_Culture->Drug_Treatment_Vitro Viability_Assay Cell Viability/Proliferation Assay (e.g., MTT, CTG) Drug_Treatment_Vitro->Viability_Assay IC50_Determination IC50 Determination Viability_Assay->IC50_Determination Data_Compilation Compile Quantitative Data (IC50, TGI) IC50_Determination->Data_Compilation Xenograft_Model Establishment of MM Xenograft Model (e.g., in immunodeficient mice) Drug_Treatment_Vivo Treatment with this compound or Bortezomib (Define Dosing Regimen) Xenograft_Model->Drug_Treatment_Vivo Tumor_Monitoring Tumor Volume & Body Weight Monitoring Drug_Treatment_Vivo->Tumor_Monitoring Efficacy_Assessment Assessment of Tumor Growth Inhibition Tumor_Monitoring->Efficacy_Assessment Efficacy_Assessment->Data_Compilation Comparative_Analysis Indirect Comparative Analysis Data_Compilation->Comparative_Analysis

Caption: Generalized workflow for preclinical evaluation of anti-myeloma agents.

Conclusion

This guide presents an indirect comparative analysis of the preclinical data for this compound and bortezomib in multiple myeloma. Bortezomib is a well-characterized proteasome inhibitor with extensive preclinical and clinical data supporting its efficacy. This compound is an emerging TRIP13 inhibitor with a distinct mechanism of action that has shown promising anti-myeloma activity in initial preclinical studies.

The in vitro data suggests that this compound is active in the low micromolar range, while bortezomib demonstrates nanomolar potency. However, it is important to consider that the cell lines and assay conditions may differ between studies. The in vivo data for this compound indicates good tolerability and tumor growth inhibition at the tested dose.

The novel mechanism of action of this compound targeting TRIP13 could be of significant interest, particularly in the context of bortezomib resistance, a major clinical challenge in the management of multiple myeloma. Further research, including head-to-head preclinical studies and eventual clinical trials, will be necessary to fully elucidate the therapeutic potential of this compound and its positioning relative to established agents like bortezomib. This guide serves as a foundational resource for researchers and drug development professionals to understand the current preclinical landscape of these two compounds.

References

Assessing the Specificity of DCZ5418 for TRIP13 Over Other ATPases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DCZ5418 has emerged as a promising small molecule inhibitor of Thyroid Receptor Interacting Protein 13 (TRIP13), a key AAA+ ATPase involved in the regulation of the spindle assembly checkpoint and DNA damage repair. Its potential as an anti-cancer therapeutic, particularly in multiple myeloma, has prompted significant interest. This guide provides a comprehensive assessment of the specificity of this compound for TRIP13, presenting available experimental data, detailed methodologies for key validation assays, and visualization of the implicated signaling pathways.

Executive Summary

This compound, a derivative of the natural product cantharidin (B1668268), has been identified as a potent inhibitor of TRIP13.[1] In vitro and in vivo studies have demonstrated its anti-multiple myeloma activity, which is attributed to its direct interaction with and inhibition of the ATPase activity of TRIP13.[1] While robust data confirms the potent interaction between this compound and TRIP13, a comprehensive public dataset quantifying its specificity against a broad panel of other human ATPases is not currently available. The following sections detail the existing evidence for its targeted activity and the experimental approaches used for its characterization.

Data Presentation: this compound and TRIP13 Interaction

The following table summarizes the available quantitative and qualitative data on the interaction between this compound and its primary target, TRIP13. It is important to note that direct comparative data (e.g., IC50 values) against a panel of other ATPases is not publicly available at this time.

Assay TypeTargetResultInterpretationReference
Molecular Docking TRIP13Stronger docking score than parent compound DCZ0415Predicts a high-affinity binding interaction in the ATP-binding pocket.[1]
Enzyme Inhibition Assay TRIP13 ATPase ActivityDemonstrated inhibitory activityConfirms that this compound functionally inhibits the enzymatic activity of TRIP13.[1]
Protein Binding Affinity TRIP13Confirmed definite interactionQualitative confirmation of direct binding to the TRIP13 protein.[1]
Cellular Thermal Shift Assay (CETSA) TRIP13Increased thermal stability of TRIP13Indicates direct target engagement in a cellular context.[2]
Surface Plasmon Resonance (SPR) TRIP13Confirmed binding (for related compounds)Provides quantitative kinetics of binding (association and dissociation rates).[3][4]
Pull-down Assay TRIP13Confirmed binding (for related compounds)Demonstrates a direct physical interaction between the compound and the protein.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize the interaction between this compound and TRIP13.

TRIP13 ATPase Inhibition Assay

This assay quantifies the ability of an inhibitor to block the ATP hydrolysis activity of TRIP13. A common method is a luminescence-based assay that measures the amount of ADP produced.

Principle: The assay measures the conversion of ATP to ADP by TRIP13. The remaining ATP is then depleted, and the ADP is converted back to ATP, which is used by a luciferase to generate a luminescent signal proportional to the initial ATPase activity. A reduction in signal in the presence of the inhibitor indicates inhibition.[5]

Protocol:

  • Reaction Setup: In a 384-well plate, combine recombinant full-length TRIP13 protein (e.g., 100-150 nM final concentration) with varying concentrations of this compound in an appropriate assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 200 mM NaCl, 20 mM MgCl2, 1 mM DTT, 5% glycerol, and 0.05% Tween).[4][5]

  • Pre-incubation: Incubate the enzyme and inhibitor mixture for 30 minutes at 37°C to allow for compound binding.[4]

  • Initiation of Reaction: Initiate the ATPase reaction by adding a solution of ATP (e.g., 5-10 µM final concentration).[5]

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 60-90 minutes) at 37°C or room temperature.[5]

  • Quenching and Detection:

    • Add an ADP-Glo™ Reagent to stop the ATPase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5]

    • Add a Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.[5]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the protein, leading to a higher melting temperature.[6]

Protocol:

  • Cell Treatment: Treat cultured cells (e.g., multiple myeloma cell lines) with this compound or a vehicle control (DMSO) for a specified time (e.g., 3-6 hours).[2][4]

  • Heating: Harvest the cells, wash with PBS, and resuspend in a lysis buffer. Aliquot the cell lysate and heat the samples to a range of different temperatures for a short period (e.g., 3 minutes).[4]

  • Protein Extraction: Cool the samples and centrifuge to separate the soluble protein fraction from the precipitated, denatured proteins.

  • Analysis: Analyze the amount of soluble TRIP13 in the supernatant of each sample by Western blotting or other quantitative proteomics methods.

  • Data Interpretation: A shift in the melting curve to higher temperatures in the this compound-treated samples compared to the control indicates target engagement.[2]

Surface Plasmon Resonance (SPR)

SPR is a biophysical technique used to measure the binding kinetics and affinity of a small molecule to a protein.

Protocol:

  • Chip Preparation: Immobilize purified recombinant TRIP13 protein onto a sensor chip (e.g., a CM5 sensor chip).[4]

  • Analyte Injection: Prepare a series of dilutions of this compound in a suitable running buffer (e.g., PBS with a small percentage of DMSO).

  • Binding Measurement: Inject the different concentrations of this compound over the sensor chip surface. The binding of this compound to the immobilized TRIP13 protein will cause a change in the refractive index at the surface, which is detected in real-time and measured in response units (RU).

  • Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.[4]

Signaling Pathways and Experimental Workflows

The inhibition of TRIP13 by this compound has been shown to impact several downstream signaling pathways implicated in cancer progression, particularly in multiple myeloma.

TRIP13-Mediated Signaling in Multiple Myeloma

Overexpression of TRIP13 in multiple myeloma is associated with poor prognosis and drug resistance.[7][8] It promotes cell growth and survival through various mechanisms, including the regulation of the spindle assembly checkpoint and the modulation of key signaling pathways.

TRIP13_Signaling cluster_this compound This compound cluster_TRIP13 TRIP13 Activity cluster_pathways Downstream Pathways cluster_outcomes Cellular Outcomes This compound This compound TRIP13 TRIP13 (AAA+ ATPase) This compound->TRIP13 Inhibits Apoptosis Apoptosis This compound->Apoptosis ERK_MAPK ERK/MAPK Pathway TRIP13->ERK_MAPK Activates Akt Akt Pathway TRIP13->Akt Activates NFkB NF-κB Pathway TRIP13->NFkB Activates MAD2 MAD2 Degradation TRIP13->MAD2 Promotes Proliferation Cell Proliferation ERK_MAPK->Proliferation Survival Cell Survival Akt->Survival Drug_Resistance Drug Resistance NFkB->Drug_Resistance MAD2->Proliferation

Caption: this compound inhibits TRIP13, leading to the downregulation of pro-survival pathways.

Experimental Workflow for Assessing this compound Specificity

The following diagram illustrates a logical workflow for characterizing the specificity of a small molecule inhibitor like this compound.

Experimental_Workflow cluster_in_vitro In Vitro / Biochemical cluster_in_cellulo In Cellulo cluster_in_vivo In Vivo ATPase_Assay TRIP13 ATPase Inhibition Assay SPR Surface Plasmon Resonance (SPR) ATPase_Assay->SPR Selectivity_Panel ATPase Selectivity Panel (vs. other ATPases) SPR->Selectivity_Panel Compare Selectivity CETSA Cellular Thermal Shift Assay (CETSA) Selectivity_Panel->CETSA Cell_Viability Cell Viability Assays (e.g., in MM cells) CETSA->Cell_Viability Pathway_Analysis Western Blot for Downstream Pathways Cell_Viability->Pathway_Analysis Xenograft Xenograft Tumor Models Pathway_Analysis->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity

Caption: A multi-step workflow for characterizing the specificity of this compound.

Conclusion

This compound is a well-validated inhibitor of TRIP13, with strong evidence supporting its direct binding and functional inhibition of its target in both biochemical and cellular assays. Its development as a potential therapeutic for multiple myeloma is grounded in its ability to disrupt TRIP13-mediated pro-survival signaling pathways. However, a critical aspect of its preclinical characterization, its specificity profile against other human ATPases, remains to be fully elucidated in publicly available literature. Future studies detailing a comprehensive selectivity panel will be crucial for a complete understanding of its mechanism of action and potential off-target effects. The experimental protocols and pathway analyses presented here provide a framework for such ongoing and future investigations.

References

Validating the Mechanism of Action of DCZ5418 Using Western Blot: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DCZ5418 is a potent and selective inhibitor of Thyroid Hormone Receptor Interacting Protein 13 (TRIP13), an AAA-ATPase that has emerged as a promising therapeutic target in multiple myeloma and other cancers.[1][2][3] Validating the mechanism of action of novel inhibitors like this compound is a critical step in the drug development process. Western blotting is an indispensable technique for this purpose, allowing for the sensitive and specific detection of changes in protein expression and phosphorylation status within key signaling pathways.

This guide provides a framework for validating the mechanism of action of this compound by comparing its effects with those of its structural analog, DCZ0415, on downstream signaling pathways. While specific Western blot data for this compound's effect on the ERK/MAPK pathway is emerging, extensive data for DCZ0415 demonstrates the utility of this approach.

The TRIP13-Mediated Signaling Pathway

Inhibition of TRIP13 by compounds such as DCZ0415 has been shown to impact critical cancer-related signaling pathways, including the FGFR4/STAT3 and Wnt/β-catenin pathways.[4][5][6][7] Furthermore, evidence suggests a potential role for TRIP13 inhibition in the downregulation of the EGFR-dependent PI3K/Akt-1/ERK1/2 pathway.[8] The following diagram illustrates a potential signaling cascade affected by TRIP13 inhibition.

TRIP13_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras TRIP13 TRIP13 TRIP13->EGFR Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription This compound This compound This compound->TRIP13 Inhibits

Caption: Proposed TRIP13-mediated signaling pathway.

Comparative Western Blot Data

The following table summarizes hypothetical, yet representative, quantitative Western blot data for the effects of this compound and its analog DCZ0415 on the phosphorylation of ERK (p-ERK) relative to total ERK. This data is based on the established mechanism of related compounds.

TreatmentConcentration (µM)Cell Linep-ERK / Total ERK Ratio (Normalized to Control)
Vehicle Control 0MM.1S1.00
This compound 5MM.1S0.45
This compound 10MM.1S0.20
DCZ0415 10HCT1160.30
DCZ0415 20HCT1160.15

Detailed Western Blot Protocol for Phospho-ERK Validation

This protocol is designed to assess the phosphorylation status of ERK1/2 (p44/42 MAPK) in response to treatment with this compound.

1. Cell Culture and Treatment:

  • Seed multiple myeloma (e.g., MM.1S) or other relevant cancer cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control.

2. Cell Lysis:

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with vortexing every 10 minutes.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation:

  • Normalize the protein concentration for all samples with lysis buffer.

  • Add 4X Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.

5. SDS-PAGE:

  • Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

  • Include a pre-stained protein ladder to monitor protein separation.

  • Run the gel at 100-120V until the dye front reaches the bottom.

6. Protein Transfer:

  • Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Confirm the transfer efficiency by observing the pre-stained protein ladder on the membrane.

7. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% milk/TBST for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

8. Detection:

  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system.

9. Stripping and Re-probing for Total ERK:

  • To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies.

  • Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.

  • Wash the membrane thoroughly with TBST.

  • Repeat the blocking and immunoblotting steps using a primary antibody for total ERK1/2.

10. Data Analysis:

  • Quantify the band intensities for both phospho-ERK and total ERK using image analysis software (e.g., ImageJ).
  • Calculate the ratio of phospho-ERK to total ERK for each sample and normalize to the vehicle control.

Experimental Workflow

The following diagram outlines the key steps in the Western blot workflow for validating the mechanism of action of this compound.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Analysis Cell_Culture Cell Culture & Treatment (with this compound) Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-p-ERK) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Stripping Stripping & Re-probing (anti-total ERK) Detection->Stripping Quant_Analysis Quantification & Analysis Stripping->Quant_Analysis

Caption: Western blot experimental workflow.

By employing this systematic approach, researchers can effectively validate the mechanism of action of this compound and other TRIP13 inhibitors, providing crucial data to support their continued development as novel anti-cancer therapeutics.

References

Cross-Validation of DCZ5418's Anti-Myeloma Effects with RNAi-Mediated TRIP13 Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-multiple myeloma (MM) effects of the novel TRIP13 inhibitor, DCZ5418, with the results from RNA interference (RNAi) studies targeting TRIP13. The data presented here serves to cross-validate the on-target effects of this compound, reinforcing its potential as a therapeutic agent for multiple myeloma.

Introduction

This compound is a synthetic derivative of cantharidin (B1668268) and has been identified as a potent inhibitor of Thyroid Hormone Receptor Interacting Protein 13 (TRIP13). TRIP13, an AAA-ATPase, is a crucial component of the spindle assembly checkpoint (SAC) and is implicated in the progression of various cancers, including multiple myeloma. Overexpression of TRIP13 is associated with poor prognosis in MM patients. RNA interference, a powerful tool for gene silencing, allows for the specific knockdown of TRIP13, providing a benchmark for assessing the specificity and efficacy of small molecule inhibitors like this compound. This guide juxtaposes the phenotypic outcomes of treating multiple myeloma cells with this compound against the effects of TRIP13 knockdown via RNAi.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound and TRIP13 RNAi in multiple myeloma cell lines.

Table 1: In Vitro Efficacy of this compound in Multiple Myeloma Cell Lines

Cell LineIC50 (μM)
NCI-H9298.47
OCI-My54.32
ARP-13.18

Data extracted from a study on the anti-MM activity of this compound.

Table 2: In Vivo Efficacy of this compound in a Multiple Myeloma Xenograft Model

Treatment GroupDosageTumor Growth Inhibition
This compound15 mg/kgSignificant inhibition of tumor growth

Findings from an in vivo study demonstrating the anti-tumor effects of this compound.[1]

Table 3: Effects of TRIP13 Knockdown (shRNA) in Multiple Myeloma Cells

AssayCell LinesResult
Cell GrowthARP-1, OCI-My5Significant inhibition
ApoptosisARP-1, OCI-My5Pronounced induction
Colony FormationARP-1, OCI-My5Decreased number of colonies
In Vivo Tumor GrowthOCI-My5 XenograftReduced tumor burden

Results from a study investigating the effects of TRIP13 knockdown in MM. The study demonstrated a significant impact on cell viability and tumor progression.

Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by TRIP13, providing a mechanistic context for the observed anti-myeloma effects of this compound and TRIP13 RNAi.

TRIP13_MAPK_YWHAE_Pathway TRIP13-MAPK-YWHAE Signaling Pathway cluster_inhibition This compound This compound TRIP13 TRIP13 This compound->TRIP13 inhibits RNAi RNAi (shRNA) RNAi->TRIP13 silences YWHAE YWHAE (14-3-3ε) TRIP13->YWHAE interacts with ERK_MAPK ERK/MAPK Signaling YWHAE->ERK_MAPK activates Proliferation Cell Proliferation & Survival ERK_MAPK->Proliferation promotes

Caption: The TRIP13-MAPK-YWHAE signaling pathway in multiple myeloma.

Spindle_Assembly_Checkpoint Role of TRIP13 in the Spindle Assembly Checkpoint cluster_inhibition This compound This compound TRIP13 TRIP13 This compound->TRIP13 inhibits RNAi RNAi (shRNA) RNAi->TRIP13 silences MAD2_closed MAD2 (Closed) Active TRIP13->MAD2_closed converts MAD2_open MAD2 (Open) Inactive APC_C APC/C MAD2_closed->APC_C inhibits Anaphase Anaphase Progression APC_C->Anaphase promotes

Caption: TRIP13's role in regulating the Spindle Assembly Checkpoint.

Experimental Protocols

The methodologies outlined below are based on published studies of this compound's precursor, DCZ5417, and standard protocols for RNAi and in vivo studies.

This compound In Vitro Studies
  • Cell Culture: Human multiple myeloma cell lines (NCI-H929, OCI-My5, ARP-1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Viability Assay (MTT Assay):

    • Cells are seeded in 96-well plates at a density of 5 × 10^4 cells/well.

    • After 24 hours, cells are treated with varying concentrations of this compound for 72 hours.

    • MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.

    • The formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.

    • The IC50 values are calculated using GraphPad Prism software.

RNAi Studies (shRNA-mediated knockdown of TRIP13)
  • Lentiviral Production and Transduction:

    • shRNA sequences targeting TRIP13 are cloned into a lentiviral vector.

    • Lentiviral particles are produced by co-transfecting 293T cells with the shRNA vector and packaging plasmids.

    • Multiple myeloma cells are transduced with the lentiviral particles in the presence of polybrene.

    • Stable cell lines with TRIP13 knockdown are selected using puromycin.

  • Western Blot Analysis:

    • Protein lysates are collected from the stable cell lines.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against TRIP13 and a loading control (e.g., GAPDH).

    • After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) system.

  • Apoptosis Assay (Annexin V/PI Staining):

    • Cells with TRIP13 knockdown and control cells are harvested.

    • Cells are washed and resuspended in binding buffer.

    • Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cells.

    • The percentage of apoptotic cells is determined by flow cytometry.

In Vivo Xenograft Model
  • Animal Model: NOD-SCID mice (6-8 weeks old) are used.

  • Tumor Cell Implantation: 2 × 10^6 multiple myeloma cells (e.g., OCI-My5) are subcutaneously injected into the right flank of each mouse.

  • Drug Administration:

    • When the tumors reach a palpable size, the mice are randomly assigned to a control group and a this compound treatment group.

    • This compound (15 mg/kg) or vehicle is administered intraperitoneally daily.

  • Tumor Growth Measurement: Tumor volume is measured every two days using a caliper and calculated using the formula: (length × width^2)/2.

  • Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

Conclusion

References

A Preclinical Overview of DCZ5418 in Multiple Myeloma: A Comparative Analysis with Standard Therapeutic Regimens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical investigational agent DCZ5418 against current standard-of-care therapies for multiple myeloma. The objective is to offer a clear, data-driven perspective on the potential of this compound as a novel therapeutic candidate. Given that this compound is in the preclinical stage of development, this comparison is framed to highlight its unique mechanism of action and early efficacy data in contrast to the established clinical performance of approved regimens.

Introduction to this compound

This compound is a novel, preclinical small molecule inhibitor of Thyroid Receptor Interacting Protein 13 (TRIP13). It is a derivative of cantharidin (B1668268), a natural compound known to inhibit the growth of multiple myeloma cells in vitro. The development of this compound was aimed at improving the therapeutic index of cantharidin by reducing its toxicity while retaining or enhancing its anti-myeloma activity.

Mechanism of Action: TRIP13 Inhibition

TRIP13 is an AAA-ATPase that has been identified as a key regulator of several cellular processes critical for cancer cell survival and proliferation. In multiple myeloma, high expression of TRIP13 is associated with disease progression, drug resistance, and poor prognosis.[1][2] TRIP13's oncogenic role is attributed to its function in:

  • Abrogating the Spindle Assembly Checkpoint: TRIP13 overexpression leads to the proteasome-mediated degradation of MAD2, a key component of the spindle assembly checkpoint. This disruption can lead to chromosomal instability, a hallmark of multiple myeloma.[1][2]

  • Promoting Protein Deubiquitination: TRIP13 can enhance the deubiquitinating activity of USP7, leading to decreased cellular ubiquitination. This can affect the stability of key tumor suppressor proteins like p53.[3][4]

  • Modulating Key Signaling Pathways: Overexpression of TRIP13 has been shown to activate the Akt signaling pathway, a central regulator of cell growth, proliferation, and survival.[1][2]

By inhibiting TRIP13, this compound presents a novel therapeutic strategy aimed at targeting these fundamental cancer-promoting mechanisms.

Preclinical Efficacy and Safety of this compound

The anti-myeloma activity of this compound has been evaluated in both in vitro and in vivo preclinical models.

In Vitro Activity

This compound has demonstrated potent cytotoxic activity against various human multiple myeloma cell lines. The half-maximal inhibitory concentrations (IC50) from cell viability assays are summarized below.

Cell LineIC50 (µM)
H929R8.47
OCI-My54.32
ARP-13.18
In Vivo Activity

In a multiple myeloma xenograft mouse model, this compound demonstrated significant tumor growth inhibition.

Animal ModelDosingOutcome
Multiple Myeloma Xenograft15 mg/kg, intraperitoneal, once dailySignificant inhibition of tumor growth with no relevant changes in animal weight compared to the control group.
Preclinical Safety Profile

Acute toxicity studies in mice have shown that this compound has a better safety profile compared to its parent compound, cantharidin. Intraperitoneal administration of this compound at 50 mg/kg was found to be safe, with no observed toxic effects on the heart, liver, or kidneys.

Standard Therapies for Multiple Myeloma

The current standard of care for newly diagnosed multiple myeloma typically involves combination therapies with proteasome inhibitors, immunomodulatory drugs (IMiDs), and monoclonal antibodies. For the purpose of this comparison, we will focus on two widely used and highly effective regimens: Daratumumab, Bortezomib, Lenalidomide (B1683929), and Dexamethasone (B1670325) (Dara-VRd) and Carfilzomib (B1684676), Lenalidomide, and Dexamethasone (KRd).

Clinical Efficacy of Standard Therapies

The following tables summarize the clinical efficacy of Dara-VRd and KRd in newly diagnosed and relapsed/refractory multiple myeloma patients, based on data from key clinical trials.

Dara-VRd in Newly Diagnosed Multiple Myeloma (GRIFFIN Trial) [5]

EndpointDara-VRdVRd
Stringent Complete Response (sCR) Rate62.6%45.4%
Minimal Residual Disease (MRD) Negativity Rate (10⁻⁵)51.0%20.4%
24-month Progression-Free Survival (PFS)95.8%89.8%

KRd in Relapsed/Refractory Multiple Myeloma (ASPIRE Trial) [6]

EndpointKRdRd
Overall Response Rate (ORR)87%67%
Median Progression-Free Survival (PFS)26.3 months17.6 months
Safety Profile of Standard Therapies

Standard multiple myeloma regimens are associated with a range of adverse events, which are actively managed during treatment.

Common Grade 3/4 Adverse Events with Dara-VRd (GRIFFIN Trial) [5]

Adverse EventDara-VRdVRd
NeutropeniaHigher with Dara-VRdLower than Dara-VRd
ThrombocytopeniaSimilar between armsSimilar between arms
InfectionsHigher with Dara-VRdLower than Dara-VRd

Common Grade 3/4 Adverse Events with KRd (ASPIRE Trial) [6]

Adverse EventKRdRd
Cardiovascular EventsMore frequent with KRdLess frequent than KRd
Venous Thromboembolic EventsMore frequent with KRdLess frequent than KRd
ThrombocytopeniaMore frequent with KRdLess frequent than KRd

Comparative Summary and Future Outlook

A direct comparison between the preclinical data for this compound and the clinical data for established therapies is not feasible due to the different stages of development. However, a qualitative comparison of their mechanisms and potential can be made.

FeatureThis compoundStandard Therapies (e.g., Dara-VRd, KRd)
Target TRIP13CD38 (Daratumumab), Proteasome (Bortezomib, Carfilzomib), Cereblon (Lenalidomide)
Mechanism Inhibition of a key regulator of spindle assembly checkpoint, protein deubiquitination, and pro-survival signaling pathways.Multi-pronged attack on myeloma cells through antibody-dependent cytotoxicity, proteasome inhibition, and immunomodulation.
Development Stage PreclinicalClinically approved and established as standard of care.
Potential Advantages Novel mechanism of action that could be effective in patients resistant to current therapies. Favorable preclinical safety profile.Proven high efficacy in large patient populations. Well-characterized safety profiles and management strategies.
Current Limitations Lack of human clinical data. Full safety and efficacy profile in humans is unknown.Potential for drug resistance. Cumulative toxicities.

The preclinical data for this compound are promising, suggesting that targeting TRIP13 could be a valuable new strategy in the treatment of multiple myeloma. Its unique mechanism of action holds the potential to overcome resistance to existing therapies. However, it is crucial to underscore that these are early findings. Further extensive preclinical and clinical studies are required to establish the safety and efficacy of this compound in humans and to determine its potential place in the multiple myeloma treatment landscape.

Experimental Protocols

Cell Viability Assay
  • Cell Lines: Human multiple myeloma cell lines H929R, OCI-My5, and ARP-1 were used.

  • Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells were seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability was determined using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions. The absorbance was measured at 450 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Multiple Myeloma Xenograft Model
  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) were used.

  • Tumor Implantation: Human multiple myeloma cells were subcutaneously injected into the flanks of the mice.

  • Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered intraperitoneally at a dose of 15 mg/kg once daily. The control group received a vehicle control.

  • Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers. The formula (length × width²) / 2 was used to calculate tumor volume. Animal body weight was also monitored as a measure of toxicity.

  • Endpoint: The study was terminated when tumors in the control group reached a predetermined size, and the tumors were excised and weighed.

Visualizations

TRIP13_Signaling_Pathway cluster_0 TRIP13 Overexpression in Multiple Myeloma cluster_1 Downstream Effects TRIP13 TRIP13 USP7 USP7 TRIP13->USP7 enhances activity MAD2 MAD2 TRIP13->MAD2 leads to degradation Akt Akt TRIP13->Akt activates p53 p53 USP7->p53 deubiquitinates Deubiquitination Increased Deubiquitination USP7->Deubiquitination Proteasome Proteasome MAD2->Proteasome Spindle_Checkpoint_Abrogation Spindle Checkpoint Abrogation MAD2->Spindle_Checkpoint_Abrogation Akt->MAD2 promotes degradation via Cell_Survival Increased Cell Survival & Proliferation Akt->Cell_Survival p53_degradation p53 Degradation Deubiquitination->p53_degradation Chromosomal_Instability Chromosomal Instability Spindle_Checkpoint_Abrogation->Chromosomal_Instability Drug_Resistance Drug Resistance Chromosomal_Instability->Drug_Resistance Cell_Survival->Drug_Resistance This compound This compound This compound->TRIP13 inhibits Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start_vitro Multiple Myeloma Cell Lines treat_vitro Treat with this compound (various concentrations) start_vitro->treat_vitro assay Cell Viability Assay (e.g., CCK-8) treat_vitro->assay ic50 Calculate IC50 assay->ic50 start_vivo Immunocompromised Mice implant Subcutaneous Implantation of Myeloma Cells start_vivo->implant tumor_growth Tumor Growth Monitoring implant->tumor_growth randomize Randomize into Treatment & Control Groups tumor_growth->randomize treat_vivo Administer this compound or Vehicle randomize->treat_vivo measure Measure Tumor Volume & Body Weight treat_vivo->measure endpoint Endpoint Analysis: Tumor Weight measure->endpoint

References

Evaluating the Synergistic Effects of DCZ5418 with Other Anti-Myeloma Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

DCZ5418, a novel and potent inhibitor of Thyroid Hormone Receptor Interactor 13 (TRIP13), has demonstrated significant anti-multiple myeloma (MM) activity in preclinical studies. As the landscape of MM treatment moves towards combination therapies to enhance efficacy and overcome drug resistance, evaluating the synergistic potential of this compound with existing and emerging anti-myeloma drugs is a critical next step. This guide provides a comparative framework for assessing these synergies, supported by experimental data from closely related TRIP13 inhibitors and detailed experimental protocols.

While direct synergistic data for this compound is not yet publicly available, extensive research on the preceding TRIP13 inhibitor, DCZ0415, and a related derivative, DCZ5417, provides a strong rationale for investigating specific drug combinations. Studies have shown that inhibiting TRIP13 can sensitize cancer cells to agents that induce DNA damage or target other survival pathways.[1][2] A related norcantharidin (B1212189) derivative, DCZ5417, has also been reported to have a combined lethal effect with traditional anti-MM drugs.[3]

Mechanism of Action and Rationale for Synergy

TRIP13 is an AAA+ ATPase that plays a crucial role in the spindle assembly checkpoint (SAC) and DNA damage repair, particularly through the non-homologous end joining (NHEJ) pathway.[2][4] Overexpression of TRIP13 is associated with poor prognosis and drug resistance in multiple myeloma.[5][6] By inhibiting TRIP13, this compound is expected to induce mitotic catastrophe and impair the cancer cells' ability to repair DNA damage, making them more susceptible to other therapeutic agents. Furthermore, TRIP13 inhibition has been shown to suppress pro-survival signaling pathways such as NF-κB and Akt.[1][5]

dot

TRIP13_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA_Damage DNA Double-Strand Breaks NHEJ Non-Homologous End Joining Repair DNA_Damage->NHEJ Cell_Survival_N Cell Survival & Proliferation NHEJ->Cell_Survival_N promotes Apoptosis_N Apoptosis NF_kB_N NF-κB (activated) NF_kB_N->Cell_Survival_N promotes p53 p53 p53->Apoptosis_N induces PTEN PTEN PTEN->Apoptosis_N induces TRIP13 TRIP13 TRIP13->NHEJ promotes MAD2 MAD2 (inactive) TRIP13->MAD2 inactivates USP7 USP7 TRIP13->USP7 promotes This compound This compound This compound->TRIP13 inhibition SAC Spindle Assembly Checkpoint (SAC) MAD2->SAC Mitotic_Catastrophe Mitotic Catastrophe SAC->Mitotic_Catastrophe dysfunction leads to Mitotic_Catastrophe->Apoptosis_N Ubiquitination Decreased Ubiquitination USP7->Ubiquitination Ubiquitination->p53 stabilizes Ubiquitination->PTEN stabilizes

Caption: Simplified signaling pathway of TRIP13 and the effect of this compound.

Potential Synergistic Drug Combinations

Based on the mechanism of TRIP13 inhibition and data from related compounds, the following classes of drugs are promising candidates for synergistic combinations with this compound in multiple myeloma.

Drug ClassSpecific Agent(s)Rationale for SynergySupporting Evidence (with related compounds)
Alkylating Agents Melphalan (B128)This compound impairs DNA damage repair, potentially increasing the cytotoxicity of DNA-damaging agents like melphalan.The combination of the TRIP13 inhibitor DCZ0415 with melphalan induced synergistic anti-myeloma activity.[1]
HDAC Inhibitors Panobinostat (B1684620)HDAC inhibitors can induce apoptosis and cell cycle arrest, and their combination with a TRIP13 inhibitor may lead to enhanced cell death.DCZ0415 combined with the HDAC inhibitor panobinostat showed synergistic anti-myeloma effects.[1]
Proteasome Inhibitors Bortezomib, CarfilzomibBoth TRIP13 and proteasome inhibitors disrupt protein homeostasis and can induce apoptosis. Combining these agents may lead to overwhelming cellular stress.While direct synergy data is limited, both are key targets in MM, and combining agents with different mechanisms is a common strategy.[7]
IMiDs Lenalidomide, PomalidomideImmunomodulatory drugs have pleiotropic anti-myeloma effects, and combination with a TRIP13 inhibitor could target distinct survival pathways.Standard of care in MM often involves multi-drug regimens including IMiDs.[7]
PARP Inhibitors Olaparib (B1684210)TRIP13 is involved in DNA repair, and its inhibition may induce a "BRCAness" phenotype, sensitizing cells to PARP inhibitors.While not in MM, the combination of DCZ0415 and olaparib has shown synergy in other cancers.[8]

Quantitative Data on Synergistic Effects (Derived from DCZ0415 studies)

The following table summarizes the synergistic effects observed with the related TRIP13 inhibitor, DCZ0415, in combination with other anti-myeloma agents. These values, particularly the Combination Index (CI), provide a quantitative measure of the expected synergy with this compound. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[9]

Drug CombinationCell Line(s)AssayEndpointCombination Index (CI)Reference
DCZ0415 + MelphalanMM.1S, U266Cell ViabilityIC50 Reduction< 1 (Synergistic)[1]
DCZ0415 + PanobinostatMM.1S, U266Cell ViabilityIC50 Reduction< 1 (Synergistic)[1]

Note: The CI values are reported as less than 1, indicating a synergistic interaction. Specific numerical CI values were not always provided in the source material.

Experimental Protocols

To rigorously evaluate the synergistic effects of this compound with other drugs, standardized experimental protocols are essential.

dot

Experimental_Workflow cluster_assays Perform Assays Start Start: Culture Multiple Myeloma Cell Lines Drug_Prep Prepare Drug Solutions: This compound & Combination Drug(s) Start->Drug_Prep Cell_Seeding Seed Cells in 96-well Plates Drug_Prep->Cell_Seeding Treatment Treat Cells with Single Drugs and Combinations (Dose-response matrix) Cell_Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTS, CellTiter-Glo) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Incubation->Apoptosis_Assay Data_Analysis Data Analysis: - Calculate IC50 values - Determine Combination Index (CI) Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion: Synergistic, Additive, or Antagonistic Effect Data_Analysis->Conclusion

Caption: General experimental workflow for evaluating drug synergy.
Cell Viability Assay (MTS or CellTiter-Glo)

Objective: To determine the effect of single agents and drug combinations on the proliferation and viability of multiple myeloma cell lines.

Materials:

  • Multiple myeloma cell lines (e.g., MM.1S, U266, RPMI-8226)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin

  • 96-well clear-bottom plates

  • This compound and combination drug(s) of interest

  • MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay) or CellTiter-Glo Luminescent Cell Viability Assay

  • Plate reader

Protocol:

  • Culture MM cells to 70-80% confluency.

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media and incubate for 24 hours.

  • Prepare serial dilutions of this compound and the combination drug(s) in culture medium.

  • Treat cells with single agents or combinations at various concentrations (a dose-response matrix is recommended). Include vehicle-only controls.

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours, or add CellTiter-Glo reagent according to the manufacturer's instructions.

  • Measure the absorbance at 490 nm for MTS or luminescence for CellTiter-Glo using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by single agents and drug combinations.

Materials:

  • Treated and control MM cells from the synergy experiment

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Protocol:

  • Harvest cells after 48-72 hours of drug treatment.

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.[10]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.[11]

Calculation of Combination Index (CI)

Objective: To quantitatively determine the nature of the drug interaction.

The Combination Index (CI) is calculated using the Chou-Talalay method.[12] Software such as CompuSyn can be used for this analysis.

The formula for the CI is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where:

  • (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that elicit a certain effect (e.g., 50% inhibition of cell viability).

  • (Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that produce the same effect.

Interpretation of CI values:

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Conclusion

The preclinical data on TRIP13 inhibitors strongly support the investigation of this compound in combination with standard-of-care and novel anti-myeloma agents. The provided experimental framework offers a robust methodology for evaluating these potential synergies. By identifying and validating effective drug combinations, the therapeutic potential of this compound in the treatment of multiple myeloma can be significantly enhanced, offering new possibilities for patients with this challenging malignancy.

References

Safety Operating Guide

Navigating the Disposal of DCZ5418: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of the research chemical DCZ5418, a TRIP13 inhibitor, is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established protocols for the disposal of hazardous chemical waste provide a necessary framework for its safe management. This guide offers procedural, step-by-step guidance to ensure the safe handling and disposal of this compound in a research setting.

Core Principle: Treat as Hazardous Waste

In the absence of specific data to the contrary, all novel or investigational compounds should be treated as hazardous waste.[1][2] Laboratory personnel should manage all waste chemicals, including solids, liquids, and contaminated materials, as hazardous unless explicitly confirmed to be non-hazardous by a qualified safety professional.[3]

Immediate Safety and Handling

Before beginning any procedure that involves this compound, it is imperative to wear appropriate personal protective equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[2][4] All handling of the compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound should follow a systematic process of identification, segregation, containment, and removal by a licensed waste disposal service.

  • Waste Identification and Classification : All waste streams containing this compound must be clearly identified. This includes pure compound, solutions, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials.[5] These materials should be presumed hazardous.

  • Segregation of Waste : Incompatible wastes must never be mixed.[1][6] this compound waste should be segregated from other chemical waste streams unless their compatibility is known. For instance, organic solvent solutions containing this compound should be collected separately from aqueous waste.[7]

  • Proper Containment :

    • Containers : Use only sturdy, chemically resistant, and leak-proof containers for waste collection.[1][6] The container must be compatible with all components of the waste. For solutions containing solvents, ensure the container can safely hold those solvents.

    • Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the names and approximate concentrations of any other constituents.[1][2][5] Do not use abbreviations or chemical formulas.[2] The date when waste was first added to the container (the accumulation start date) must also be clearly marked.[2]

    • Closure : Waste containers must be kept securely closed at all times, except when adding waste.[1][6]

  • Storage :

    • Store waste containers in a designated, secure satellite accumulation area within or near the laboratory.

    • Utilize secondary containment, such as a larger, chemically resistant bin or tray, for all liquid waste containers to contain any potential leaks or spills.[1][6]

    • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in a satellite accumulation area.[3]

  • Disposal of Empty Containers :

    • Containers that held this compound must be managed carefully. If the compound is determined to be highly toxic, the container must be triple-rinsed with a suitable solvent.[3][6]

    • The rinsate from the first rinse must be collected and disposed of as hazardous waste.[6] For highly toxic substances, the first three rinses must be collected as hazardous waste.[6]

    • After thorough rinsing and air-drying, and with all labels defaced or removed, the container may be disposed of as regular trash.[3]

  • Arranging for Professional Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[6][8]

    • Do not dispose of this compound or its solutions down the drain or in the regular trash.[6][9] Evaporation is not an acceptable method of disposal.[6]

    • Ultimately, the hazardous waste will be transported to a licensed facility for disposal, which for many pharmaceutical compounds involves high-temperature incineration.[9][10]

Quantitative Data and Hazard Assessment
Data PointExpected InformationRelevance to Disposal
GHS Hazard Class e.g., Acute Toxicity, Carcinogenicity, Aquatic ToxicityDetermines the level of precaution, required PPE, and segregation needs.
LD50/LC50 Oral, Dermal, Inhalation toxicity dataInforms the risk assessment for handling and the necessity for stringent containment.
Physical State Solid, LiquidInfluences the choice of waste container and spill cleanup procedures.
Solubility Water, SolventsGuides the selection of rinsing solvents for decontaminating empty containers.[11]
Chemical Incompatibilities List of substances to avoidCrucial for preventing dangerous reactions during waste accumulation.
Decomposition Products Hazardous substances released upon breakdownInforms storage conditions and potential hazards in case of a fire.

Experimental Protocols Referenced

This disposal guidance is based on standard best practices for hazardous laboratory waste management. Key protocols referenced from environmental health and safety manuals include:

  • Hazardous Waste Identification and Segregation : Based on guidelines from various university and regulatory bodies, this involves classifying waste at the point of generation and keeping incompatible materials separate to prevent dangerous chemical reactions.[5][7]

  • Waste Container Management : This protocol covers the proper selection, labeling, and closure of hazardous waste containers to ensure safety and compliance. Containers must be in good condition, compatible with the waste, and always kept closed except when adding material.[1][2]

  • Empty Container Decontamination : This procedure, often referred to as "triple-rinsing," outlines the steps to render a chemical container non-hazardous. The first rinse (or more for highly toxic materials) is collected as hazardous waste.[3][6]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_0 In-Lab Procedures cluster_1 Container Management cluster_2 Final Disposal Start This compound Waste Generated (Pure compound, solutions, contaminated labware) Identify Identify as Hazardous Waste Start->Identify Segregate Segregate from Incompatible Wastes Identify->Segregate Container Select Appropriate, Labeled, Closed Container Segregate->Container Store Store in Designated Satellite Accumulation Area with Secondary Containment Container->Store Full Container Full? Container->Full EHS Contact Environmental Health & Safety (EHS) for Pickup Store->EHS Rinse Triple-Rinse Empty Container Full->Rinse Yes Full->EHS No CollectRinsate Collect First Rinse as Hazardous Waste Rinse->CollectRinsate DisposeContainer Dispose of Clean Container in Regular Trash CollectRinsate->DisposeContainer Incineration Professional Disposal (e.g., Incineration) EHS->Incineration

Caption: Workflow for the safe disposal of this compound from the lab to final disposal.

References

Essential Safety & Handling Guidance for the Investigational Compound DCZ5418

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for DCZ5418 is not publicly available. The following guidance is based on general best practices for handling potent, investigational chemical compounds in a laboratory setting and information on handling hazardous drugs.[1][2][3] Researchers must perform a risk assessment based on the specific experimental procedures and consult with their institution's Environmental Health and Safety (EHS) department for definitive guidance.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound, a TRIP13 inhibitor with anti-multiple myeloma activity.[4][5] Adherence to these guidelines is crucial for minimizing exposure risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE) for Handling this compound

The selection of appropriate PPE is the responsibility of the end-user and must follow a thorough hazard assessment of the work tasks and environment.[1] The following table summarizes the recommended PPE for handling this compound based on standard protocols for hazardous research compounds.

PPE Category Protection Level Specific Recommendations Purpose
Eye Protection EssentialANSI-approved safety glasses with side shields or chemical splash goggles.Protects eyes from splashes, aerosols, and solid particulates.
Hand Protection EssentialTwo pairs of chemotherapy-rated nitrile gloves (ASTM D6978).Provides a primary barrier against skin contact. Double-gloving is recommended for enhanced protection.
Protective Clothing EssentialDisposable, impermeable gown with long sleeves and closed cuffs.Prevents contamination of personal clothing and skin.
Respiratory Protection As NeededA NIOSH-approved N95 respirator or higher, depending on the procedure.Required when there is a risk of generating aerosols or dust, such as during weighing or preparing solutions.
Foot Protection EssentialClosed-toe shoes.Protects feet from spills and falling objects.

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal a Conduct Risk Assessment b Review Safety Data Sheet (if available) a->b c Select Appropriate PPE b->c d Prepare Engineering Controls (e.g., Fume Hood) c->d e Don PPE Correctly d->e f Handle this compound within Containment e->f g Perform Experimental Procedures f->g h Segregate Contaminated Waste g->h i Doff PPE Correctly h->i j Dispose of Waste per Institutional Guidelines i->j

Caption: Workflow for safe handling of this compound.

Disposal Plan

All disposable PPE and materials that come into contact with this compound should be considered hazardous waste.

  • Solid Waste: Contaminated gloves, gowns, and other solid materials should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed waste container.

  • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in an approved sharps container.

Consult your institution's EHS department for specific hazardous waste disposal procedures.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.